molecular formula C13H11NO2 B1354540 1-Methyl-3-(4-nitrophenyl)benzene CAS No. 952-21-6

1-Methyl-3-(4-nitrophenyl)benzene

Cat. No.: B1354540
CAS No.: 952-21-6
M. Wt: 213.23 g/mol
InChI Key: FKXLIELPNYJMJR-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-nitrophenyl)benzene is a nitrated aromatic organic compound of interest in chemical research and development. As a derivative of benzene containing both methyl and nitrophenyl functional groups, it is primarily valued as a versatile building block or intermediate in multi-step organic synthesis . The nitro group is a strong electron-withdrawing moiety, and its presence on the aromatic ring makes the compound a potential precursor in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and dyes . Researchers may employ this compound in electrophilic aromatic substitution studies to explore its reactivity patterns, where the electron-donating methyl group and electron-withdrawing nitro group influence the regioselectivity of further chemical transformations . It is also a candidate for use in materials science research, particularly in the development of organic chromophores or as a model compound in analytical chemistry. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate personal protective equipment and adhere to all local safety regulations for chemical substances.

Properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXLIELPNYJMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441745
Record name 1-Methyl-3-(4-nitrophenyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-21-6
Record name 1-Methyl-3-(4-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-3-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-3-(4-nitrophenyl)benzene, a biphenyl derivative with significant potential in medicinal chemistry and materials science. The document details a robust and efficient synthetic protocol centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. It offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental procedure, and guidance on the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary information to replicate and optimize this synthesis.

Introduction and Significance

This compound, also known as 3-Methyl-4'-nitro-1,1'-biphenyl, is a member of the biaryl class of organic compounds. Biaryl scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of a nitro group in the structure of this compound offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be used to introduce a variety of functional groups. This makes the title compound a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

The synthesis of unsymmetrical biaryls like this compound has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful and widely adopted method due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2]

This guide will focus on the synthesis of this compound via the Suzuki-Miyaura coupling of 3-tolylboronic acid and 1-bromo-4-nitrobenzene.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (1-bromo-4-nitrobenzene) to a palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) complex.[3] This is often the rate-determining step of the reaction.

  • Transmetalation: In this step, the organic group from the organoboron reagent (3-tolylboronic acid) is transferred to the palladium(II) center. The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[4]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two coupled organic moieties from the palladium(II) complex. This forms the desired biaryl product (this compound) and regenerates the active palladium(0) catalyst, which can then participate in another catalytic cycle.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar_prime RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (1-bromo-4-nitrobenzene) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (3-tolylboronic acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂202.01586-78-7Starting material
3-Tolylboronic acidC₇H₉BO₂135.9617937-85-8Starting material
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3Catalyst
Potassium CarbonateK₂CO₃138.21584-08-7Base
TolueneC₇H₈92.14108-88-3Solvent
EthanolC₂H₅OH46.0764-17-5Solvent
WaterH₂O18.027732-18-5Solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Brine (saturated NaCl solution)NaCl(aq)--For washing
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) equipment

  • Column chromatography setup (optional, for purification)

Synthetic Procedure

The following diagram outlines the general workflow for the synthesis.

Synthesis_Workflow Start Reaction Setup Reaction Suzuki Coupling Reaction Start->Reaction Add reagents and solvents Workup Aqueous Workup Reaction->Workup Cool and add water Extraction Extraction Workup->Extraction Extract with ethyl acetate Drying Drying Extraction->Drying Dry organic layer Purification Purification Drying->Purification Remove solvent and purify Characterization Product Characterization Purification->Characterization Analyze purified product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-4-nitrobenzene (1.00 g, 4.95 mmol), 3-tolylboronic acid (0.81 g, 5.94 mmol, 1.2 equivalents), and potassium carbonate (1.37 g, 9.90 mmol, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: To the flask, add a degassed mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL). Stir the mixture for 10 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (0.286 g, 0.248 mmol, 5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-bromo-4-nitrobenzene) is consumed (typically 6-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) to the flask and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to afford this compound as a crystalline solid.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

  • Toluene and ethyl acetate are flammable solvents. Avoid open flames.

  • 1-Bromo-4-nitrobenzene is a toxic and irritant substance. Avoid inhalation and skin contact.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyDescription
Appearance Yellowish crystalline solid
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
CAS Number 952-21-6[4]
Melting Point To be determined experimentally

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both rings and the methyl group protons. The protons on the nitrophenyl ring will be deshielded due to the electron-withdrawing nitro group. The methyl group should appear as a singlet around δ 2.4 ppm. The aromatic protons will appear as multiplets in the range of δ 7.2-8.3 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show distinct signals for all 13 carbon atoms. The carbon attached to the nitro group will be significantly deshielded.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum should exhibit strong characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H stretching of the aromatic rings and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 213.23).

Discussion and Causality of Experimental Choices

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that readily generates the active Pd(0) species in situ. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Role of the Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the 3-tolylboronic acid for transmetalation. The use of an aqueous solvent system enhances the solubility of the base.

  • Solvent System: A biphasic solvent system of toluene and water is frequently employed in Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. Ethanol can be added as a co-solvent to improve the solubility of the reactants. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The chosen temperature of 80-90 °C is a compromise between achieving a good rate and minimizing potential side reactions or decomposition of the catalyst.

  • Purification: Recrystallization is an effective method for purifying the solid product, as it allows for the removal of soluble impurities and unreacted starting materials.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. By following the detailed experimental protocol and understanding the underlying chemical principles, researchers can efficiently prepare this valuable synthetic intermediate. The provided information on product characterization will aid in confirming the identity and purity of the final compound, ensuring its suitability for further applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
  • Negishi, E.-i., Takahashi, T., & King, A. O. (1988). PALLADIUM-CATALYZED OR NICKEL-CATALYZED CROSS-COUPLING. Organic Syntheses, 66, 67.
  • PubChem. (n.d.). 3-Methyl-4-nitrobiphenyl. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
  • Matos, K., Soderquist, J. A., & Soderquist, J. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5064–5070.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • PubChem. (n.d.). 1-Methyl-3-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-nitrobenzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Methyl-3-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-(4-nitrophenyl)benzene, a key biphenyl derivative utilized in advanced chemical synthesis. The document details its core physicochemical properties, outlines a robust and reproducible synthesis protocol via Suzuki-Miyaura coupling, explores its chemical reactivity with a focus on the versatile nitro moiety, and discusses its applications as a synthetic intermediate. Safety protocols and handling procedures are also provided to ensure safe laboratory practice. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis, materials science, and drug development who require a detailed understanding of this compound for their research and development activities.

Compound Identification and Overview

This compound, also systematically named 4'-Nitro-3-methyl-1,1'-biphenyl, is a substituted biphenyl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and the specific functionalization of this molecule—a methyl group on one ring and a nitro group on the other—makes it a versatile intermediate for further chemical elaboration.

The strategic placement of the electron-donating methyl group and the electron-withdrawing nitro group influences the electronic properties and reactivity of the aromatic rings. The nitro group, in particular, serves as a synthetic handle for a variety of transformations, most notably its reduction to an amine, which is a common precursor for the synthesis of dyes, pharmaceuticals, and polymers.

Key Identifiers:

  • Chemical Name: this compound

  • Systematic Name: 4'-Nitro-3-methyl-1,1'-biphenyl

  • Molecular Formula: C₁₃H₁₁NO₂[1]

  • Molecular Weight: 213.23 g/mol [1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis, including predicting its behavior in different solvents and reaction conditions, and for its unambiguous identification.

Physical Properties

The properties of this compound are summarized in the table below. These values are critical for planning purification strategies, such as recrystallization or chromatography, and for assessing its physical state under laboratory conditions.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1][2]
Appearance Yellow solid/crystals[3]
Solubility Soluble in common organic solvents like THF, ether, chloroform; insoluble in water.[3][4]

Note: Specific values for melting point and boiling point were not found in the provided search results but are expected to be similar to related nitrobiphenyl compounds, which are typically solids with melting points above 100°C.[4][5]

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both rings, with chemical shifts influenced by the methyl and nitro substituents. A singlet corresponding to the three methyl protons would appear in the upfield region (around 2.4 ppm). The aromatic protons would appear in the downfield region (7.3-8.3 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 13 distinct signals for each carbon atom, unless symmetry causes overlap. The methyl carbon would appear upfield (~21 ppm), while the aromatic carbons would resonate between ~123 and ~148 ppm. The carbon atom attached to the nitro group would be significantly deshielded.[6]

  • IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching for the aromatic rings would appear around 3100-3000 cm⁻¹, and C=C stretching within the rings would be observed in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound (213.23).

Synthesis and Purification

The construction of the biaryl bond in this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.[7][8][9]

Rationale for Method Selection

The Suzuki-Miyaura reaction is selected for its robustness and versatility in forming C-C bonds between aryl groups.[8][9] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[9] This methodology is preferred over older methods like Ullmann coupling, as it avoids harsh conditions and the use of stoichiometric copper, leading to higher yields and cleaner reactions. The choice of a boronic acid is advantageous as they are generally stable, non-toxic, and environmentally benign.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-methylphenylboronic acid and 1-bromo-4-nitrobenzene.

Materials:

  • 3-Methylphenylboronic acid

  • 1-Bromo-4-nitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-methylphenylboronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 equivalents).

  • Solvent and Base Addition: Add a 2:1 mixture of Toluene and Ethanol as the solvent system. Subsequently, add an aqueous solution of sodium carbonate (2 M, 2.0 equivalents). The base is crucial for the transmetalation step in the catalytic cycle.

  • Reaction Execution: The heterogeneous mixture is vigorously stirred and heated to reflux (approximately 80-90 °C) under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (1-bromo-4-nitrobenzene) is consumed (typically 6-12 hours).

  • Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[3]

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a solid.[3] Purification is achieved by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford the final product as yellow crystals.[3]

Synthesis Workflow Diagram

// Node styles reactants [fillcolor="#F1F3F4", fontcolor="#202124", label="Reactants\n(3-Methylphenylboronic Acid,\n1-Bromo-4-nitrobenzene,\nPd Catalyst, Base)"]; reaction [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Suzuki Coupling\n(Toluene/Ethanol/H2O,\nReflux, N2 atm)"]; workup [fillcolor="#FBBC05", fontcolor="#202124", label="Aqueous Workup\n(Phase Separation,\nExtraction)"]; drying [fillcolor="#FBBC05", fontcolor="#202124", label="Drying & Filtration\n(MgSO4)"]; evaporation [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Solvent Removal\n(Rotary Evaporation)"]; purification [fillcolor="#34A853", fontcolor="#FFFFFF", label="Purification\n(Recrystallization)"]; product [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", label="Pure Product:\n4'-Nitro-3-methyl-\n1,1'-biphenyl"];

// Edges reactants -> reaction; reaction -> workup; workup -> drying; drying -> evaporation; evaporation -> purification; purification -> product; }

Caption: Key transformation of the nitro group to an amine.

Electrophilic Aromatic Substitution (EAS)

Further substitution on the aromatic rings is possible, though the regioselectivity is complex.

  • The Nitro-substituted Ring: This ring is strongly deactivated towards EAS due to the electron-withdrawing nature of the NO₂ group, which is a meta-director.

  • The Methyl-substituted Ring: This ring is activated by the electron-donating methyl group (an ortho-, para-director). However, the other phenyl ring acts as a deactivating group. Nitration of 3-methylbiphenyl is known to occur at positions ortho and para to the methyl group. [10]

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its derivatives have potential applications in several fields:

  • Pharmaceutical Synthesis: The corresponding amine, 4'-Amino-3-methyl-1,1'-biphenyl, can serve as a core structure for the development of novel therapeutic agents. Biphenyl scaffolds are present in numerous approved drugs.

  • Materials Science: Biphenyl derivatives are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The ability to functionalize the amine derivative allows for the tuning of electronic and physical properties.

  • Agrochemicals: Substituted biphenyls can be used to synthesize pesticides and herbicides. For example, related compounds like 4-methoxy-3-nitrobiphenyl are used to synthesize acaricides. [11]

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. While specific toxicity data for this exact compound is limited, related compounds like 4-nitrobiphenyl are classified as toxic and potential carcinogens. [4][12] General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [13]* Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. [13][14]Avoid contact with skin and eyes. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing and reducing agents. [4][14]* First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. [14] * Eye Contact: Rinse cautiously with water for several minutes. [14] * Inhalation: Move the person to fresh air. [14] * Ingestion: Rinse mouth and seek medical attention. [14] Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this chemical.

References

  • 1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses Procedure. [Link]

  • 4-Nitrobiphenyl. Wikipedia. [Link]

  • 3-Methyl-4-nitrobiphenyl | C13H11NO2 | CID 50360. PubChem, National Institutes of Health. [Link]

  • Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric Effects. Digital Commons @ SPU, Seattle Pacific University. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town Thesis. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. Cole-Parmer. [Link]

Sources

An In-depth Technical Guide to 3-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Methyl-4'-nitro-1,1'-biphenyl in Synthetic Chemistry

In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold remains a privileged structure, prized for its conformational flexibility and its ability to engage with biological targets. The strategic functionalization of this scaffold allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. 3-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 952-21-6) emerges as a particularly valuable building block in this context.

This technical guide provides a comprehensive overview of 3-Methyl-4'-nitro-1,1'-biphenyl, moving beyond a simple recitation of facts to explore the causality behind its synthesis, properties, and applications. As a bifunctional molecule, it offers two distinct points for chemical modification: the nitro group, a versatile precursor for an amine, and the methyl group, which can influence solubility and metabolic stability. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. These characteristics not only confirm the identity and purity of the substance but also inform decisions regarding reaction conditions, purification methods, and formulation.

Core Properties

The fundamental properties of 3-Methyl-4'-nitro-1,1'-biphenyl are summarized in the table below. These values are critical for stoichiometric calculations, solvent selection, and preliminary safety assessments.

PropertyValueSource(s)
CAS Number 952-21-6[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
IUPAC Name 1-Methyl-3-(4-nitrophenyl)benzene[1]
Synonyms 3-Methyl-4'-nitrobiphenyl, 4-Nitro-3'-methylbiphenyl[1]
Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data for 3-Methyl-4'-nitro-1,1'-biphenyl are essential for reaction monitoring and quality control.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. The spectrum of 3-Methyl-4'-nitro-1,1'-biphenyl in deuterated chloroform (CDCl₃) exhibits characteristic signals for the aromatic protons and the methyl group.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.27–8.25 (m, 2H, Ar), 7.71–7.69 (m, 2H, Ar), 7.41-7.35 (m, 3H, Ar), 7.21 (s, 1H, Ar), 2.44 (s, 3H, CH₃)[2].

The downfield shift of the protons on the nitro-substituted ring (δ 8.27-8.25 and 7.71-7.69) is due to the strong electron-withdrawing nature of the nitro group[3]. The methyl group protons appear as a singlet at δ 2.44, as expected.

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl bond in 3-Methyl-4'-nitro-1,1'-biphenyl is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of its precursors.

Reaction Principle

The synthesis involves the coupling of an aryl halide (1-bromo-4-nitrobenzene) with an organoboron species (3-methylphenylboronic acid) in the presence of a palladium catalyst and a base[4][5]. The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-Methyl-4'-nitro-1,1'-biphenyl. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 1-Bromo-4-nitrobenzene

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., triphenylphosphine, if not using a pre-formed complex)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-Methyl-4'-nitro-1,1'-biphenyl.

Applications in Drug Discovery and Development

The true value of 3-Methyl-4'-nitro-1,1'-biphenyl lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The nitro and methyl groups serve as strategic handles for diversification and optimization of lead compounds. Aromatic nitro compounds are key precursors in the synthesis of many drugs, and the biphenyl structure is a common motif in medicinal chemistry[6][7][8][9].

Case Study: Precursor for Hsp90 Inhibitors

A notable application of a closely related derivative, 3-methyl-4′-nitro-[1,1′-biphenyl]-4-ol, is in the synthesis of biphenylamide derivatives that act as C-terminal inhibitors of Heat Shock Protein 90 (Hsp90)[2]. Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and is crucial for the stability and function of numerous oncoproteins. Its inhibition is a validated strategy in cancer therapy.

In this synthetic pathway, the nitro-biphenyl core serves as the foundational scaffold. The nitro group is subsequently reduced to an aniline, which is then acylated to form the final amide derivatives[2]. These derivatives have shown anti-proliferative activity against breast cancer cell lines[2]. This demonstrates how 3-Methyl-4'-nitro-1,1'-biphenyl can be a key starting material in the development of targeted cancer therapeutics.

Hsp90_Synthesis_Workflow

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 3-Methyl-4'-nitro-1,1'-biphenyl are paramount to ensure laboratory safety. While a specific, verified Safety Data Sheet (SDS) for CAS 952-21-6 is not widely available, the hazards can be inferred from the structural motifs (nitroaromatic, biphenyl) and data for related compounds.

Hazard Profile

Based on general data for nitroaromatic compounds and biphenyls, the following hazards should be anticipated:

  • Harmful if swallowed [10].

  • Causes skin and serious eye irritation [10].

  • May cause respiratory irritation [10].

  • Nitroaromatic compounds are often treated as potentially toxic and should be handled with care to avoid absorption through the skin.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[10].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[10][11].

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and incompatible materials[10].

Conclusion

3-Methyl-4'-nitro-1,1'-biphenyl is more than a mere catalogue chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, accessible synthesis via robust Suzuki-Miyaura coupling, and versatile functional handles make it an invaluable intermediate in the construction of complex molecular architectures. As demonstrated by its utility in the synthesis of potential Hsp90 inhibitors, this compound provides a reliable and adaptable platform for drug discovery and development. By understanding its properties, synthesis, and safe handling, researchers can confidently integrate this powerful building block into their synthetic programs, accelerating the path toward novel therapeutics and advanced materials.

References

  • Royal Society of Chemistry. (n.d.). An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions Using Low Level of Palladium Loadings - Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobiphenyl. Retrieved from [Link]

  • Tundis, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from [Link]

  • Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Letters in Organic Chemistry, 5(4), 285-288.
  • SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 279-283.
  • Akent'eva, T. A., & Belyakov, S. A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4983.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2020). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Li, J., et al. (2012). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1292.
  • ResearchGate. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Methyl-3-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 1-Methyl-3-(4-nitrophenyl)benzene (also known as 3-Methyl-4'-nitrobiphenyl). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into the experimental methodologies used for property determination. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical resource for the synthesis, purification, and characterization of this and related biphenyl compounds. The narrative emphasizes the interconnectedness of a compound's purity, its physical properties, and its spectroscopic signature, providing a self-validating framework for laboratory work.

Compound Identification and Core Data

Precise identification is the foundation of all subsequent chemical analysis. This compound is a substituted biphenyl, a structural motif of significant interest in materials science and medicinal chemistry. Its core identifiers and primary physical properties are summarized below.

IdentifierValueSource
IUPAC Name This compound-
Synonyms 3-Methyl-4'-nitro-1,1'-biphenyl; 3-Methyl-4'-nitrobiphenyl; 4-Nitro-3'-methylbiphenyl[1]
CAS Number 952-21-6[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Appearance Predicted: Yellow crystalline solidInferred from[2][3][4]
Melting Point No experimental data available in cited literature.-
Boiling Point No experimental data available in cited literature.-
Solubility Predicted: Insoluble in water; Soluble in organic solvents (e.g., benzene, chloroform, ether).Inferred from[2][4]

2D Molecular Structure:

2D Structure of this compound

Synthesis and Purification: Prerequisite for Accurate Analysis

The physical properties of a chemical compound are intrinsically linked to its purity. The presence of solvents, starting materials, or byproducts can significantly alter measurements of properties like melting point. A common and robust method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. Understanding this synthesis provides context for potential impurities and the necessary purification steps.

The general principle involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide. For this compound, a logical pathway is the coupling of 3-methylphenylboronic acid with 1-bromo-4-nitrobenzene.

Protocol: Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol is a representative methodology adapted from established procedures for similar compounds.[5]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), the aryl boronic acid (1.0-1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and a base, typically an aqueous solution of K₃PO₄ or Na₂CO₃ (2.0 equiv).[5]

  • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 10:1 ratio).[5]

  • Heating: Heat the reaction mixture to 90-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, separate the organic layer, and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid must be purified. Recrystallization is the preferred method for obtaining high-purity crystalline material suitable for physical property analysis. A solvent system like ethanol or hexane is often effective for biphenyl compounds.[3] The choice of solvent is critical; the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Pd Catalyst, Base) solvent 2. Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent heating 3. Heat Reaction (e.g., 90-100°C) solvent->heating monitoring 4. Monitor via TLC heating->monitoring quench 5. Cool & Quench (Add EtOAc & Water) monitoring->quench Reaction Complete extract 6. Separate & Wash Organic Layer quench->extract dry 7. Dry & Concentrate (Na2SO4, Rotary Evaporator) extract->dry crude Crude Product (Solid) dry->crude recrystallize 8. Recrystallization (e.g., from Ethanol) crude->recrystallize Purify pure High-Purity Crystals recrystallize->pure

Caption: Workflow for Suzuki-Miyaura synthesis and subsequent purification.

Determination of Core Physical Properties

While specific experimental values for this compound are not widely published, the methodologies for their determination are standardized. The following sections describe the protocols for measuring key physical properties.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range (typically < 1 °C) suggests a highly pure compound, whereas a broad and depressed range indicates the presence of impurities.

Experimental Protocol: Digital Melting Point Apparatus

  • Sample Preparation: Finely powder a small amount of the dry, recrystallized product.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

For context, the related compound 4-nitrobiphenyl has a sharp melting point of 114 °C.[2][6][7]

Workflow for Melting Point Determination

G cluster_measurement Measurement Cycle prep 1. Prepare Sample (Dry, Powdered Crystals) load 2. Load Capillary Tube (2-3 mm height) prep->load setup 3. Place in Apparatus load->setup fast_ramp 4a. Fast Ramp (Estimate MP) setup->fast_ramp slow_ramp 4b. Slow Ramp (1-2°C/min) (Precise Measurement) fast_ramp->slow_ramp Cool & Repeat record 5. Record Range (Onset to Clear Point) slow_ramp->record G sample 1. Dissolve Sample (5-10 mg in ~0.7 mL of deuterated solvent, e.g., CDCl3) tube 2. Transfer to NMR Tube sample->tube spectrometer 3. Insert into Spectrometer tube->spectrometer acquire 4. Acquire Data (Shimming, Tuning, Pulsing) spectrometer->acquire process 5. Process Spectrum (Fourier Transform, Phasing, Baseline Correction) acquire->process

Sources

1-Methyl-3-(4-nitrophenyl)benzene molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Methyl-4'-nitrobiphenyl

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3-Methyl-4'-nitrobiphenyl (also known as 1-Methyl-3-(4-nitrophenyl)benzene). This biphenyl derivative is a subject of interest in chemical research due to its structural motifs, which are relevant in medicinal chemistry and materials science. This document details the synthesis via Suzuki-Miyaura cross-coupling, offers a thorough analysis of its spectroscopic characteristics, and discusses its three-dimensional conformation. The guide is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven insights into the characterization of this molecule. All protocols and data are substantiated with references to authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

3-Methyl-4'-nitrobiphenyl is an aromatic organic compound featuring a biphenyl scaffold, which consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a methyl group at the meta-position (position 3), and the other is substituted with a nitro group at the para-position (position 4'). This substitution pattern results in an asymmetrical molecule with distinct electronic properties conferred by the electron-donating methyl group and the electron-withdrawing nitro group.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 3-Methyl-4'-nitrobiphenyl, 4-Nitro-3'-methylbiphenylCymitQuimica[2]
CAS Number 69314-47-2SCBT[3]
Molecular Formula C₁₃H₁₁NO₂PubChem[1]
Molecular Weight 213.23 g/mol PubChem[1]
Appearance White to yellow crystalline solid (predicted)Grokipedia[4]
Solubility Soluble in organic solvents like Chloroform, Ethyl Acetate, HexaneUnited States Biological[5]
Molecular Structure Diagram

Caption: 2D structure of 3-Methyl-4'-nitrobiphenyl.

Synthesis of 3-Methyl-4'-nitrobiphenyl

The formation of the C-C bond between the two phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of the required boronic acids and aryl halides.[6][7]

Causality: This method is selected over others (e.g., Ullmann coupling) because it avoids harsh conditions and the use of stoichiometric copper, leading to higher yields and purer products under more environmentally benign conditions.[7] The key to the reaction is the catalytic cycle involving a Palladium(0) species that undergoes oxidative addition, transmetalation with a boronate complex, and reductive elimination to yield the biphenyl product.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis using 3-methylphenylboronic acid and 1-bromo-4-nitrobenzene.

Reagents & Equipment:

  • 3-Methylphenylboronic acid (1.2 equivalents)

  • 1-Bromo-4-nitrobenzene (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • Triphenylphosphine [P(Ph)₃] (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 solvent mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble the flask and condenser, then flush the system with dry nitrogen for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: To the flask, add 1-bromo-4-nitrobenzene, 3-methylphenylboronic acid, Pd(OAc)₂, and P(Ph)₃.

  • Solvent and Base: Add the toluene/water solvent mixture, followed by the potassium carbonate. The base is essential for the formation of the boronate species, which is the active nucleophile in the transmetalation step.[6][8]

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Add deionized water and ethyl acetate to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash it sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-methyl-4'-nitrobiphenyl.

Synthesis Workflow Diagram

start Assemble & Purge (Nitrogen Atmosphere) reagents Add Reactants: - 1-Bromo-4-nitrobenzene - 3-Methylphenylboronic acid - Pd(OAc)₂ / P(Ph)₃ start->reagents solvent Add Solvents & Base: - Toluene/Water - K₂CO₃ reagents->solvent react Heat to 85-90°C (4-12 hours) solvent->react monitor Monitor via TLC react->monitor Check Progress workup Cool & Quench (Add Water) react->workup Reaction Complete monitor->react extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Pure 3-Methyl-4'-nitrobiphenyl purify->product

Caption: Workflow for the Suzuki-Miyaura synthesis of 3-Methyl-4'-nitrobiphenyl.

Spectroscopic and Structural Analysis

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural details of the synthesized molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts and Splitting Patterns:

  • Aromatic Protons (δ 7.0-8.5 ppm): The nine aromatic protons will appear in the characteristic downfield region for arenes.[9]

    • The protons on the nitro-substituted ring are expected to be the most deshielded due to the strong electron-withdrawing effect of the NO₂ group. The two protons ortho to the nitro group (H-3', H-5') will likely appear as a doublet around δ 8.3 ppm, while the two protons meta to the nitro group (H-2', H-6') will appear as a doublet around δ 7.7 ppm. This classic AA'XX' system is characteristic of para-substituted rings.[10]

    • The protons on the methyl-substituted ring will be less deshielded. They will present a more complex splitting pattern due to their meta and ortho relationships, appearing in the δ 7.1-7.5 ppm range.

  • Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group will appear as a sharp singlet further upfield, as they are attached to an sp³ hybridized carbon. Their chemical shift is typical for a benzylic methyl group.[9]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
H-3', H-5'~ 8.3Doublet (d)2H
H-2', H-6'~ 7.7Doublet (d)2H
H-2, H-4, H-5, H-67.1 - 7.5Multiplet (m)4H
-CH₃~ 2.4Singlet (s)3H
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Expected Chemical Shifts:

  • Aromatic Carbons (δ 120-150 ppm): All twelve aromatic carbons will resonate in this range.[9]

    • C-4' (ipso-nitro): The carbon directly attached to the nitro group will be highly deshielded, appearing around δ 147-150 ppm.

    • C-1' (ipso-phenyl) & C-3 (ipso-methyl): The two carbons involved in the biphenyl linkage and the carbon bearing the methyl group will also be deshielded, typically in the δ 137-142 ppm range.

    • Other aromatic carbons will appear between δ 122-130 ppm.

  • Methyl Carbon (δ ~21 ppm): The methyl carbon will appear significantly upfield, characteristic of an sp³ carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic Absorption Bands:

  • Aromatic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[9]

  • Aliphatic C-H Stretch: A band corresponding to the methyl group, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • N-O Asymmetric & Symmetric Stretch: Two strong, characteristic bands for the nitro group, appearing at approximately 1510-1540 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). This is a key diagnostic feature.[11][12]

  • Aromatic C=C Stretch: Several medium to sharp bands in the 1400-1600 cm⁻¹ region.[9]

  • C-H Out-of-Plane (OOP) Bending: Bands in the 675-900 cm⁻¹ region, the exact position of which can sometimes help confirm the substitution pattern on the rings.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Expected Data:

  • Molecular Ion Peak (M⁺): A strong peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 213.23. The exact mass would be 213.0790.[1]

  • Key Fragmentation Patterns: Common fragmentation pathways for nitrobiphenyls include:

    • Loss of NO₂: A significant peak at [M - 46]⁺, corresponding to the loss of the nitro group.

    • Loss of NO: A peak at [M - 30]⁺.

    • Fragmentation of the biphenyl core, leading to smaller aromatic cations.

Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Dissolve Pure Sample in Deuterated Solvent (e.g., CDCl₃) nmr ¹H & ¹³C NMR Spectroscopy sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (e.g., GC-MS) sample->ms nmr_data Analyze Chemical Shifts, Splitting, & Integration nmr->nmr_data ir_data Identify Functional Group Frequencies ir->ir_data ms_data Determine Molecular Ion & Fragmentation Pattern ms->ms_data confirm Confirm Structure of 3-Methyl-4'-nitrobiphenyl nmr_data->confirm ir_data->confirm ms_data->confirm

Caption: A logical workflow for the complete spectroscopic characterization of the title compound.

Molecular Geometry and Structural Insights

While a published crystal structure for 3-methyl-4'-nitrobiphenyl was not identified, its geometry can be reliably inferred from related structures. The most significant structural parameter in biphenyl systems is the dihedral angle (twist angle) between the two phenyl rings.

  • Dihedral Angle: In the solid state, biphenyl itself is planar, but in the gas phase and in solution, the rings are twisted by approximately 44°. For substituted biphenyls, this angle is a balance between steric hindrance from ortho-substituents (which favors a larger twist) and the energetic benefit of π-conjugation (which favors planarity). In 3-methyl-4'-nitrobiphenyl, there are no ortho-substituents, so significant steric clash is not expected. Therefore, a dihedral angle in the range of 30-50° is predicted, allowing for a degree of electronic communication between the rings while minimizing inter-ring hydrogen repulsions.

  • Planarity of Functional Groups: The nitro group is expected to be nearly co-planar with its attached phenyl ring to maximize resonance stabilization, although minor twisting can occur due to crystal packing forces.[13]

Applications and Safety Considerations

  • Potential Applications: Nitrobiphenyl derivatives serve as important intermediates in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which is a versatile functional group for further elaboration in drug discovery programs. The biphenyl scaffold itself is a "privileged structure" found in many pharmaceuticals and liquid crystals.[14]

  • Safety: The compound is described as an aromatic amine with potential carcinogenic and mutagenic properties.[3][15] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood to avoid inhalation and skin contact. Long-term storage is recommended at -20°C.[5]

References

  • 3-Methyl-4-nitrobiphenyl | C13H11NO2 | CID 50360. PubChem, National Institutes of Health. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Link]

  • 3-Methyl-4'-nitrobiphenyl-4-carboxylic acid | C14H11NO4 | CID 59385288. PubChem, National Institutes of Health. [Link]

  • 1-Nitro-3-[(4-nitrophenyl)methyl]benzene | C13H10N2O4. PubChem, National Institutes of Health. [Link]

  • 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene | C13H11NO4S. PubChem, National Institutes of Health. [Link]

  • Benzene, 1-methyl-3-nitro-. NIST WebBook. [Link]

  • Benzene, 1-methyl-4-nitro-. NIST WebBook. [Link]

  • Benzene, 1-methyl-4-nitro-. NIST WebBook. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • 4-Nitrobiphenyl. Grokipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • 1,3,5-TRIS-[TRIS-(4'-NITROPHENYL)-METHYL]-BENZENE. SpectraBase. [Link]

  • Benzene, 1-methyl-4-[(3-nitrophenyl)sulfonyl]- | C13H11NO4S. PubChem, National Institutes of Health. [Link]

  • Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-. NIST WebBook. [Link]

  • 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Chemistry Stack Exchange. [Link]

  • Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927). Human Metabolome Database. [Link]

  • 4-Nitrobiphenyl. Wikipedia. [Link]

  • Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • Benzene, 1-methyl-3-nitro-. NIST WebBook. [Link]

  • Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry. [Link]

  • Benzene, 1-methyl-3-nitro-. NIST WebBook. [Link]

  • 1-Methyl-4-(3-nitrophenyl)benzene. SpectraBase. [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. [Link]

  • 1-nitro-3-[(3-nitrophenyl)methyl]benzene | CAS#:4164-43-6. Chemsrc. [Link]

  • 1,3,5-Tris(4-nitrophenyl)benzene | C24H15N3O6. PubChem, National Institutes of Health. [Link]

  • Benzene, 1-methoxy-4-nitro-. NIST WebBook. [Link]

  • Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. International Union of Crystallography. [Link]

Sources

Spectroscopic Characterization of 3-Methyl-4'-nitrobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methyl-4'-nitrobiphenyl, a substituted biphenyl of interest to researchers in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific isomer, this guide presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are supported by comparative data from closely related analogs to ensure a robust and scientifically grounded analysis. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and characterization of novel biphenyl derivatives.

Molecular Structure and Spectroscopic Overview

3-Methyl-4'-nitrobiphenyl (CAS No. 69314-47-2) possesses the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol .[1][2][3] The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a methyl group at the 3-position, and the other with a nitro group at the 4'-position. This asymmetric substitution pattern results in a unique and predictable spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.

The following sections will detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 3-Methyl-4'-nitrobiphenyl. The rationale behind the predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns will be thoroughly explained, providing a logical framework for researchers to interpret their own experimental data.

Molecular Structure of 3-Methyl-4'-nitrobiphenyl

Caption: Molecular structure of 3-Methyl-4'-nitrobiphenyl.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The predicted ¹H NMR spectrum of 3-Methyl-4'-nitrobiphenyl in a standard deuterated solvent like CDCl₃ is expected to exhibit a set of distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6'~ 8.25Doublet~ 8.8
H-3', H-5'~ 7.70Doublet~ 8.8
H-2~ 7.55Singlet-
H-6~ 7.50Doublet~ 7.6
H-5~ 7.40Triplet~ 7.6
H-4~ 7.30Doublet~ 7.6
-CH₃~ 2.45Singlet-

Interpretation and Rationale:

  • Protons on the Nitro-Substituted Ring (Ring B): The two protons ortho to the strongly electron-withdrawing nitro group (H-2' and H-6') are expected to be the most deshielded, appearing as a doublet at the lowest field (~8.25 ppm). The two protons meta to the nitro group (H-3' and H-5') will also be deshielded, but to a lesser extent, and are predicted to appear as a doublet around 7.70 ppm. This AA'BB' system is characteristic of a 1,4-disubstituted benzene ring.

  • Protons on the Methyl-Substituted Ring (Ring A): The methyl group is weakly electron-donating, causing a slight shielding effect on the protons of this ring compared to unsubstituted benzene. The proton ortho to the methyl group and adjacent to the other ring (H-2) is expected to be a singlet around 7.55 ppm due to the absence of adjacent protons. The other protons on this ring (H-4, H-5, and H-6) will exhibit a more complex splitting pattern due to their coupling with each other.

  • Methyl Protons: The protons of the methyl group are expected to appear as a sharp singlet at approximately 2.45 ppm, a typical chemical shift for a methyl group attached to an aromatic ring.

cluster_ring_b Ring B (Nitro-substituted) cluster_ring_a Ring A (Methyl-substituted) cluster_substituent Substituent H-2', H-6' H-2', H-6' (δ ~8.25) H-3', H-5' H-3', H-5' (δ ~7.70) H-2 H-2 (δ ~7.55) H-6 H-6 (δ ~7.50) H-5 H-5 (δ ~7.40) H-4 H-4 (δ ~7.30) -CH₃ -CH₃ (δ ~2.45) ¹H NMR Spectrum ¹H NMR Spectrum ¹H NMR Spectrum->H-2', H-6' ¹H NMR Spectrum->H-3', H-5' ¹H NMR Spectrum->H-2 ¹H NMR Spectrum->H-6 ¹H NMR Spectrum->H-5 ¹H NMR Spectrum->H-4 ¹H NMR Spectrum->-CH₃

Caption: Predicted ¹H NMR signal assignments for 3-Methyl-4'-nitrobiphenyl.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The predicted ¹³C NMR spectrum of 3-Methyl-4'-nitrobiphenyl will show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the methyl and nitro substituents, as well as the carbon's position within the biphenyl system.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4'~ 147.5
C-1'~ 146.5
C-1~ 139.0
C-3~ 138.5
C-4~ 130.0
C-5~ 129.5
C-2'~ 128.0
C-6'~ 128.0
C-6~ 127.5
C-2~ 124.5
C-3'~ 124.0
C-5'~ 124.0
-CH₃~ 21.0

Interpretation and Rationale:

  • Carbons of the Nitro-Substituted Ring (Ring B): The carbon atom directly attached to the nitro group (C-4') is expected to be the most deshielded aromatic carbon, appearing at a very low field (~147.5 ppm). The ipso-carbon of this ring (C-1') will also be significantly deshielded (~146.5 ppm). The carbons ortho (C-2', C-6') and meta (C-3', C-5') to the nitro group will have chemical shifts influenced by its strong electron-withdrawing effect.

  • Carbons of the Methyl-Substituted Ring (Ring A): The ipso-carbon (C-1) and the carbon bearing the methyl group (C-3) are predicted to be in the range of 138-139 ppm. The other carbons of this ring will appear at chemical shifts typical for substituted benzene rings.

  • Methyl Carbon: The carbon of the methyl group is expected to have a chemical shift of around 21.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyl-4'-nitrobiphenyl will be characterized by the vibrational modes of its functional groups and the aromatic rings. The most prominent and diagnostic peaks are expected to be the strong absorptions from the nitro group.

Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensity
~ 3100-3000Aromatic C-H StretchMedium-Weak
~ 2920, 2850Aliphatic C-H Stretch (-CH₃)Weak
~ 1600, 1475Aromatic C=C StretchMedium-Strong
~ 1520Asymmetric NO₂ StretchStrong
~ 1345Symmetric NO₂ StretchStrong
~ 850C-N StretchMedium
~ 830Out-of-plane C-H bend (1,4-disubstituted)Strong

Interpretation and Rationale:

  • Nitro Group Vibrations: The most characteristic feature of the IR spectrum will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, predicted to appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

  • Aromatic Ring Vibrations: The spectrum will also display absorptions for the C-H stretching of the aromatic rings in the 3100-3000 cm⁻¹ region and the C=C stretching vibrations within the rings at approximately 1600 and 1475 cm⁻¹.

  • C-H Vibrations: The aliphatic C-H stretching of the methyl group will give rise to weak bands around 2920 and 2850 cm⁻¹. A strong out-of-plane C-H bending vibration characteristic of the 1,4-disubstituted nitro-phenyl ring is expected around 830 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-Methyl-4'-nitrobiphenyl is expected to show a prominent molecular ion peak and characteristic fragmentation patterns resulting from the loss of the nitro group and other fragments.

Predicted Mass Spectrometry Data

m/zPredicted Fragment
213[M]⁺ (Molecular Ion)
196[M - OH]⁺
183[M - NO]⁺
167[M - NO₂]⁺
152[C₁₂H₈]⁺
139[C₁₁H₇]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak [M]⁺ is predicted to be observed at m/z 213, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group. Therefore, a significant peak is expected at m/z 167, corresponding to the [M - NO₂]⁺ fragment. Other likely fragmentations include the loss of a hydroxyl radical (m/z 196) via rearrangement, and the loss of nitric oxide (m/z 183). Further fragmentation of the biphenyl backbone would lead to smaller fragments.

M [M]⁺ (m/z 213) M_minus_OH [M - OH]⁺ (m/z 196) M->M_minus_OH - OH M_minus_NO [M - NO]⁺ (m/z 183) M->M_minus_NO - NO M_minus_NO2 [M - NO₂]⁺ (m/z 167) M->M_minus_NO2 - NO₂ C12H8 [C₁₂H₈]⁺ (m/z 152) M_minus_NO2->C12H8 - CH₃ C11H7 [C₁₁H₇]⁺ (m/z 139) C12H8->C11H7 - CH

Caption: Predicted fragmentation pathway for 3-Methyl-4'-nitrobiphenyl in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies that would be typically employed for the acquisition of the spectroscopic data discussed in this guide.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-4'-nitrobiphenyl in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

6.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

    • Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) before acquiring the sample spectrum.

6.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

Conclusion

This technical guide has provided a detailed, predicted spectroscopic profile of 3-Methyl-4'-nitrobiphenyl. By leveraging fundamental principles of spectroscopy and comparative data from analogous compounds, this document offers a comprehensive framework for the identification and characterization of this molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for researchers in the fields of drug discovery, organic synthesis, and materials science. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data. It is our hope that this guide will facilitate and accelerate research involving 3-Methyl-4'-nitrobiphenyl and its derivatives.

References

  • PubChem. 3-Methyl-4'-nitrobiphenyl. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki-Miyaura coupling of aryl halides with arylboronic acids in aqueous media. [Link]

  • Wiley-VCH. Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. [Link][4]

Sources

1-Methyl-3-(4-nitrophenyl)benzene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methyl-4'-nitrobiphenyl, a substituted biphenyl of significant interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its nomenclature, physicochemical properties, synthesis, applications, and safety considerations.

Nomenclature and Chemical Identity

The nomenclature of substituted biphenyls can sometimes be ambiguous. For the compound , two primary naming conventions are encountered in the literature, both of which are acceptable under IUPAC guidelines.

IUPAC Names:

  • 3-Methyl-4'-nitrobiphenyl

  • 1-Methyl-3-(4-nitrophenyl)benzene

The name "3-Methyl-4'-nitrobiphenyl" treats the biphenyl scaffold as the parent structure. The two benzene rings are numbered from 1 to 6 and 1' to 6', starting from the carbon atoms at the point of attachment. Consequently, the methyl group is located at position 3 of one ring, and the nitro group is at position 4' of the other.[1]

Alternatively, "this compound" names one of the aromatic rings as the parent benzene ring, with the other ring system considered a substituent. In this case, a methyl group is at position 1, and the 4-nitrophenyl group is at position 3.

Synonyms: Common synonyms for this compound include:

  • 3-Methyl-4'-nitro-1,1'-biphenyl[1]

  • 4-Nitro-3'-methylbiphenyl[1]

Chemical Structure:

Figure 1: Chemical structure of 3-Methyl-4'-nitrobiphenyl.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 952-21-6[1]
Molecular Formula C13H11NO2[1]
Molecular Weight 213.23 g/mol [2]
InChI InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3[1]
InChIKey FKXLIELPNYJMJR-UHFFFAOYSA-N[1]
SMILES Cc1cccc(c1)c2ccc(cc2)[O-]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methyl-4'-nitrobiphenyl is essential for its handling, application, and analysis.

Table 2: Physicochemical Data

PropertyValueSource
Appearance Solid[3]
Melting Point 48-50 °C[3]
Boiling Point Not available
Solubility Soluble in chloroform, ethyl acetate, and hexane.[4]
Polar Surface Area 45.8 Ų[2]
XLogP3 3.7[2]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both rings and the methyl protons. The aromatic region will likely display complex splitting patterns due to the disubstituted nature of the rings. The methyl group should appear as a singlet in the upfield region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for all 13 carbon atoms. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and C-H stretching of the aromatic rings and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.23 g/mol ).

Synthesis and Manufacturing

The synthesis of unsymmetrical biaryls like 3-Methyl-4'-nitrobiphenyl is a cornerstone of modern organic chemistry. The two most prominent methods for achieving this transformation are palladium-catalyzed cross-coupling reactions and the Ullmann condensation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[5] This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Reaction Scheme:

Figure 2: General scheme for the Suzuki-Miyaura coupling to synthesize 3-Methyl-4'-nitrobiphenyl.

Detailed Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-tolylboronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 90 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and partition between water and an organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3-Methyl-4'-nitrobiphenyl.

Ullmann Reaction

The Ullmann reaction is a classic method for the synthesis of biaryl compounds, involving the copper-mediated coupling of two aryl halides.[6] While it often requires harsh reaction conditions, modern modifications have improved its applicability.

Reaction Scheme:

Figure 3: General scheme for the Ullmann reaction to synthesize 3-Methyl-4'-nitrobiphenyl.

Conceptual Experimental Protocol:

  • Reactant Mixture: In a reaction vessel, combine 3-iodotoluene, 1-iodo-4-nitrobenzene, and copper powder.

  • Solvent-Free or High-Boiling Solvent: The reaction is often carried out neat or in a high-boiling point solvent like dimethylformamide (DMF) or nitrobenzene.

  • Heating: Heat the mixture to a high temperature (often >150 °C) for an extended period.

  • Work-up and Purification: After cooling, the product is isolated by extraction and purified by crystallization or chromatography.

Applications in Research and Industry

Substituted nitrobiphenyls are valuable intermediates in organic synthesis. Their applications stem from the reactivity of the nitro group, which can be readily reduced to an amino group, and the biphenyl scaffold, which is a common motif in functional materials and biologically active molecules.

Intermediate in Dye Synthesis

Nitroaromatic compounds are precursors to the corresponding anilines, which are key components in the synthesis of azo dyes. The reduction of the nitro group in 3-Methyl-4'-nitrobiphenyl would yield 3-Methyl-4'-aminobiphenyl, which can then be diazotized and coupled with various aromatic compounds to produce a range of dyes. The methyl and nitro group positions influence the final color and properties of the dye.

Precursor in Pharmaceutical Synthesis

The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] 3-Methyl-4'-nitrobiphenyl can serve as a building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The nitro group can be transformed into various other functional groups, allowing for diverse synthetic elaborations.

Tool in Toxicology and Mutagenesis Research

3-Methyl-4'-nitrobiphenyl is described as an aromatic amine with carcinogenic and mutagenic properties.[4][8] This makes it a relevant compound for studies in toxicology and carcinogenesis. It can be used as a model compound to investigate the mechanisms of action of nitroaromatic compounds, including their metabolic activation and interaction with biological macromolecules.

Safety and Toxicology

Given its classification as a potential carcinogen and mutagen, handling 3-Methyl-4'-nitrobiphenyl requires strict safety precautions.

Hazard Summary:

  • Carcinogenicity: Nitrobiphenyl compounds are generally considered to be carcinogenic.[9] 4-Nitrobiphenyl, a related compound, is a known animal carcinogen and is reasonably anticipated to be a human carcinogen.

  • Mutagenicity: 3-Methyl-4'-nitrobiphenyl has been shown to have mutagenic properties.[4][8]

  • General Hazards: Like many nitroaromatic compounds, it may be toxic upon inhalation, ingestion, or skin contact.

Handling and Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid generating dust.

  • Store in a tightly sealed container in a cool, dry place.

Metabolism

The metabolism of nitroaromatic compounds is a key factor in their toxicity. The primary metabolic pathway for nitrobenzenes is the reduction of the nitro group to an aniline.[10] This reduction can be carried out by enzymes in the liver and by intestinal microflora. The resulting amino-biphenyl can then undergo further metabolic transformations, some of which can lead to the formation of reactive intermediates that can damage DNA and other cellular components, explaining the carcinogenic and mutagenic effects of these compounds.

Conclusion

3-Methyl-4'-nitrobiphenyl is a valuable, albeit hazardous, chemical compound with important applications as a synthetic intermediate and as a tool in toxicological research. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in a research and development setting. The synthetic methodologies outlined, particularly the Suzuki-Miyaura coupling, offer efficient routes to this and related biphenyl structures, paving the way for further exploration of their potential in various scientific disciplines.

References

  • PubChem. 3-Methyl-4-nitrobiphenyl. [Link]

  • Federal Register. 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • PubMed. Carcinogenicity of polychlorinated biphenyls and polybrominated biphenyls. [Link]

  • PubMed. Metabolism of nitroaromatic compounds. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Optimizing Pharmaceutical Synthesis with High-Purity Intermediates. [Link]

Sources

An In-depth Technical Guide on the Solubility of 1-Methyl-3-(4-nitrophenyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and chemical synthesis. It influences bioavailability, formulation strategies, and reaction kinetics. This guide provides a comprehensive framework for understanding and determining the solubility of 1-Methyl-3-(4-nitrophenyl)benzene, a substituted biphenyl compound, in various organic solvents. Due to the absence of extensive published experimental data for this specific molecule, this document emphasizes predictive modeling and robust experimental methodologies. It outlines the theoretical underpinnings of solubility, introduces powerful predictive tools such as COSMO-RS and Hansen Solubility Parameters (HSP), and provides a detailed, self-validating experimental protocol for accurate solubility determination. This guide is intended to equip researchers with the necessary tools to predict, measure, and understand the solubility of novel compounds.

Introduction to this compound and Its Significance

This compound, also known as 3-Methyl-4'-nitrobiphenyl, is an aromatic nitro compound.[1] Its structure, featuring a biphenyl core with a methyl group and a nitro group, suggests its potential as an intermediate in the synthesis of more complex molecules, including dyes, polymers, and potentially pharmacologically active agents.[2] The nitro group, in particular, is a versatile functional group in organic synthesis.[3][4] Understanding the solubility of this compound is paramount for its application in synthetic chemistry and potential use in pharmaceutical development, where solubility directly impacts formulation and delivery.[5]

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure dictates its solubility behavior. The biphenyl core and the methyl group are nonpolar, while the nitro group introduces significant polarity. Therefore, its solubility will be highest in solvents that can effectively interact with both the nonpolar and polar regions of the molecule.

Key factors influencing solubility include:

  • Solvent Polarity: Solvents with a polarity that matches that of the solute will generally be more effective. A range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol) should be considered.[7]

  • Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor. Protic solvents capable of hydrogen bonding may enhance solubility.

  • Temperature: The solubility of most solids in organic solvents increases with temperature.[8][9]

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models provide a powerful tool for predicting solubility and guiding solvent selection.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a widely used method to predict the solubility of a substance in a given solvent.[10][11] HSP is based on the principle that "like dissolves like" by quantifying the intermolecular forces as three parameters:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[10][11]

A substance is likely to dissolve in a solvent if their HSP values are similar.[12] The distance (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.[11]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[13][14] It calculates the chemical potential of a compound in a liquid phase based on the screening charge density on the molecular surface.[14][15] COSMO-RS is a powerful tool for predicting the solubility of new compounds in a wide range of solvents with high accuracy.[15][16][17]

Experimental Determination of Solubility

A robust experimental protocol is essential for obtaining accurate solubility data. The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[5][18][19][20][21]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess This compound mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours mix->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter aliquot Take a known volume of the saturated solution filter->aliquot evaporate Evaporate solvent to dryness aliquot->evaporate weigh Weigh the solid residue evaporate->weigh calculate Calculate solubility (e.g., in g/L or mol/L) weigh->calculate

Caption: Isothermal Gravimetric Solubility Determination Workflow.

Detailed Step-by-Step Protocol for Isothermal Gravimetric Analysis

This protocol describes the determination of the equilibrium solubility of this compound in an organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid after equilibration.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.[19]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • For finer particles, centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[22]

  • Gravimetric Analysis:

    • Pipette a precise volume of the clear, saturated filtrate into a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the solid residue.

    • Repeat the drying and weighing process until a constant weight is achieved.[18][21]

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

    • Determine the solubility by dividing the mass of the dissolved solid by the volume of the filtrate taken for analysis. The solubility can be expressed in g/L or converted to mol/L using the molecular weight of this compound (213.23 g/mol ).[1]

Alternative Analytical Techniques

For compounds with high solubility or for higher throughput screening, other analytical methods can be employed to determine the concentration of the saturated solution:

  • UV-Vis Spectroscopy: If the compound has a chromophore and a linear Beer-Lambert relationship can be established, the concentration of a diluted aliquot of the saturated solution can be determined spectroscopically.[23][24][25][26]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of the solute in a saturated solution, especially in the presence of impurities.[25][26]

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

Organic SolventSolvent TypePredicted Solubility (Qualitative)Experimental Solubility (g/L)Experimental Solubility (mol/L)
HexaneNonpolarLowTo be determinedTo be determined
TolueneNonpolar, AromaticModerateTo be determinedTo be determined
Ethyl AcetatePolar AproticModerate to HighTo be determinedTo be determined
AcetonePolar AproticHighTo be determinedTo be determined
EthanolPolar ProticModerateTo be determinedTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determinedTo be determined

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions from models like Hansen Solubility Parameters and COSMO-RS with rigorous experimental methodologies such as the isothermal gravimetric method, researchers can obtain accurate and reliable solubility data. This information is crucial for the efficient design of synthetic routes, the development of effective purification strategies like recrystallization,[6][8][9][27][28] and the formulation of potential drug candidates.

References

Sources

theoretical studies on 1-Methyl-3-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 1-Methyl-3-(4-nitrophenyl)benzene

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a biphenyl derivative with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and other computational methods, we explore the molecule's structural, spectroscopic, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth perspective on the causality behind its molecular characteristics and predictive insights into its behavior. We detail the computational workflows, present quantitative data in structured formats, and explain the significance of theoretical findings for practical applications.

Introduction: The Significance of a Substituted Biphenyl

This compound, also known as 3-Methyl-4'-nitrobiphenyl, is an aromatic compound belonging to the biphenyl class.[1] Its structure, consisting of two phenyl rings linked by a single C-C bond, is a common scaffold in pharmacologically active molecules and functional materials. The specific substitution pattern—a methyl group (-CH₃) on one ring and a nitro group (-NO₂) on the other—creates an electron-donating and electron-withdrawing system, respectively. This electronic asymmetry is often a key determinant of a molecule's chemical reactivity, biological activity, and optical properties.

The nitro group, in particular, is a crucial functional group in medicinal chemistry. Nitroaromatic compounds have been extensively investigated for a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[2][3] However, the reduction of the nitro group can also lead to toxic intermediates, making a thorough understanding of the molecule's electronic structure essential for drug design.[2] Theoretical and computational studies provide a powerful, non-empirical approach to elucidate these properties, offering predictive insights that can guide synthesis and experimental validation.

Molecular Structure and Synthesis Overview

The fundamental properties of this compound are derived from its molecular architecture.

  • Molecular Formula: C₁₃H₁₁NO₂[1]

  • Molecular Weight: 213.23 g/mol [1]

The molecule's three-dimensional conformation is characterized by a dihedral angle between the two phenyl rings, which results from a balance between π-conjugation (favoring planarity) and steric hindrance between ortho-hydrogens.

cluster_ring1 m-tolyl group cluster_ring2 p-nitrophenyl group a1 C a2 C a1->a2 b1 C a1->b1 a3 C a2->a3 a4 C a3->a4 ch3 ch3 a3->ch3 CH₃ a5 C a4->a5 a6 C a5->a6 a6->a1 b2 C b1->b2 b3 C b2->b3 b4 C b3->b4 b5 C b4->b5 n1 N⁺ b4->n1 N b6 C b5->b6 b6->b1 o1 o1 n1->o1 O o2 o2 n1->o2 O⁻

Caption: 2D structure of this compound.

While this guide focuses on theoretical aspects, understanding the synthesis provides context. A common and efficient method for constructing such biaryl linkages is the Suzuki-Miyaura cross-coupling reaction.

reagent1 3-Methylphenylboronic acid reaction + reagent1->reaction reagent2 1-Bromo-4-nitrobenzene reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction product This compound reaction->product Heat

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Theoretical Spectroscopic Analysis

Computational chemistry allows for the accurate prediction of spectroscopic data, which serves as a crucial tool for structural verification and understanding electronic transitions.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these frequencies with high accuracy. For this compound, characteristic vibrational bands are expected:

  • Aromatic C-H Stretch: Typically observed around 3100-3000 cm⁻¹.

  • Aliphatic C-H Stretch (Methyl): Expected in the 2950-2850 cm⁻¹ region.

  • Aromatic C=C Stretch: Multiple bands between 1600-1450 cm⁻¹.

  • NO₂ Asymmetric & Symmetric Stretch: These are strong, characteristic bands. The asymmetric stretch is typically found near 1550-1500 cm⁻¹, and the symmetric stretch near 1350-1300 cm⁻¹. These bands are definitive indicators of the nitro group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus.

  • ¹H NMR: The aromatic region (typically 7.0-8.5 ppm) would show a complex set of signals due to the protons on both rings. The protons on the nitrophenyl ring, being deshielded by the electron-withdrawing nitro group, are expected to resonate at a lower field (higher ppm) than those on the methyl-substituted ring.[5] The methyl group protons would appear as a singlet further upfield, likely around 2.4-2.5 ppm.[6]

  • ¹³C NMR: DFT calculations can provide theoretical chemical shifts that correlate well with experimental values.[4] The carbon atom attached to the nitro group would be significantly deshielded (high ppm), while the carbons of the methyl-substituted ring would be comparatively shielded.

In-Depth Computational Analysis via Density Functional Theory (DFT)

DFT is a robust quantum mechanical method for investigating the electronic structure of molecules.[7] Our theoretical analysis employs the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted level of theory for providing a reliable balance between computational cost and accuracy for organic molecules.[8]

cluster_outputs Calculated Properties start Initial Molecular Structure (this compound) dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) start->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy geo_params Optimized Geometry (Bond Lengths, Angles) geom_opt->geo_params homo_lumo FMO Analysis (HOMO, LUMO, Energy Gap) geom_opt->homo_lumo mep MEP Map geom_opt->mep nbo NBO Analysis (Charge Transfer) geom_opt->nbo thermo Thermodynamic Properties freq_calc->thermo

Caption: Workflow for DFT-based theoretical analysis.

Optimized Molecular Geometry

The first step in computational analysis is to find the molecule's most stable three-dimensional structure (the global minimum on the potential energy surface). The key parameter is the dihedral angle between the two aromatic rings. For the related molecule 3-methyl-4-nitro-1,1'-biphenyl, this angle is calculated to be approximately 37-38°, indicating a non-planar conformation.[8] This twist is a compromise between maximizing π-conjugation and minimizing steric repulsion.

Table 1: Selected Optimized Geometric Parameters (Theoretical)

Parameter Bond/Angle Calculated Value Significance
Bond Length C-C (Inter-ring) ~1.49 Å Typical for a single bond between sp² carbons.
Bond Length C-N (Nitro) ~1.48 Å Reflects the electron-withdrawing nature of the NO₂ group.
Bond Length N-O (Nitro) ~1.23 Å Characteristic of the N-O double bond character in a nitro group.
Dihedral Angle C-C-C-C (Inter-ring) ~37.5° Indicates significant twisting between the phenyl rings.

Values are based on published data for structurally similar compounds.[8]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.

  • HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is primarily localized on the electron-rich m-tolyl (methyl-benzene) ring.

  • LUMO: Represents the ability to accept an electron. The LUMO is predominantly centered on the electron-deficient nitrophenyl ring, specifically on the nitro group.[8]

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For 3-methyl-4-nitro-1,1'-biphenyl, the calculated energy gap is approximately 4.06 eV, which suggests the molecule is relatively stable.[8] This gap also corresponds to the energy of the lowest electronic transition, which can be correlated with UV-Vis absorption spectra.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites of non-covalent interactions and chemical reactions.

  • Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. For this molecule, the most negative potential is located on the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding and interactions with electrophiles.[8][9]

  • Positive Potential (Blue): Regions of low electron density (electron-poor), susceptible to nucleophilic attack. The hydrogen atoms of the aromatic rings exhibit positive potential.

  • Neutral Potential (Green): Regions of intermediate potential, often associated with the carbon backbone.

The MEP map clearly illustrates the charge polarization induced by the methyl (donor) and nitro (acceptor) groups, which is fundamental to the molecule's intermolecular interactions.

Potential Applications and Relevance in Drug Development

The theoretical insights gained from these studies have direct implications for the practical application of this compound.

Pharmacological Significance

The presence of the nitro group makes this molecule a candidate for various biological activities.[2] Nitroaromatic compounds are known to act as inhibitors for enzymes like monoamine oxidase B (MAO-B), which is a target in neurodegenerative diseases.[10]

  • Molecular Docking: The optimized geometry and MEP map from DFT studies serve as the ideal input for molecular docking simulations.[11] These simulations can predict how the molecule binds to the active site of a target protein, estimating its binding affinity and identifying key interactions (e.g., hydrogen bonds with the nitro group). This in silico screening can prioritize compounds for experimental testing, saving significant time and resources.[10]

  • ADMET Properties: Computational tools can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For instance, the lipophilicity (related to XLogP3 values) and potential for metabolic reduction of the nitro group can be assessed, providing an early indication of the compound's drug-likeness and potential liabilities.[10][12]

Materials Science

Molecules with strong electron-donating and electron-withdrawing groups often possess significant non-linear optical (NLO) properties.[9] The charge transfer from the methyl-substituted ring (donor) to the nitro-substituted ring (acceptor), which can be quantified by NBO analysis, is a key requirement for NLO activity. DFT calculations can predict the hyperpolarizability (β₀) of the molecule, a measure of its NLO response.[9] A high β₀ value would suggest potential applications in optoelectronic devices.

Conclusion

The theoretical study of this compound provides a deep and predictive understanding of its molecular properties. Through DFT calculations, we have elucidated its stable 3D geometry, characterized its electronic landscape via FMO and MEP analyses, and predicted its spectroscopic signatures. The analysis reveals a stable, polarized molecule with distinct electron-rich and electron-poor regions, governed by the interplay of the methyl and nitro substituents. These computational insights are not merely academic; they form a crucial foundation for rational drug design, enabling the prediction of biological interactions through molecular docking, and for the exploration of novel materials with potential NLO properties. This guide underscores the power of computational chemistry as an indispensable tool in modern chemical and pharmaceutical research.

References

  • MySkinRecipes. (n.d.). 1-Methyl-3-(4-nitrophenoxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitro-3-[(4-nitrophenyl)methyl]benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, DNA Binding, DFT Calculations and Molecular Docking Studies of Biologically Active N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-methyl-4-[(3-nitrophenyl)sulfonyl]-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Computational, Molecular Docking, ADME/T And AIM Investigations Of 7-(4-Nitrophenyl) Benzo[6][11] Chromeno[3,2-E] Pyrido[1,2-A] Pyrimidin-6(7H)-One. Retrieved from [Link]

  • National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • European Journal of Chemistry. (2023). A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory. Retrieved from [Link]

  • Asian Journal of Physical and Chemical Sciences. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. Retrieved from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenoxy)benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-(3-nitrophenyl)benzene. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-nitro-3-[(3-nitrophenyl)methyl]benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tris(4-nitrophenyl)benzene. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Methyl-4-(3-nitrophenyl)benzene. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Study of Potential MAO-B Inhibitors Based on 4-(3-Nitrophenyl) Thiazol-2-ylhydrazone. Retrieved from [Link]

  • US EPA. (n.d.). Benzene, 1-methyl-4-nitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Naturally-occurring nitro compounds. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

Sources

The Enduring Legacy of Nitrobiphenyls: From Classical Synthesis to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobiphenyls, a class of aromatic compounds characterized by a biphenyl core functionalized with one or more nitro groups, have a rich and complex history intertwined with the evolution of organic synthesis and medicinal chemistry. Initially explored out of academic curiosity and as intermediates for dyestuffs, their journey has led them to the forefront of modern drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, applications, and analytical considerations of nitrobiphenyl compounds, tailored for professionals in the chemical and pharmaceutical sciences. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the structure-activity relationships that make these compounds compelling targets for further research.

A Journey Through Time: The Historical Development of Nitrobiphenyl Synthesis

The story of nitrobiphenyls is intrinsically linked to the broader history of biphenyl chemistry, which dates back over 160 years.[1] Early efforts in the mid-19th century focused on the fundamental construction of the biphenyl scaffold.

Early Developments (Late 19th and Early 20th Centuries):

The initial synthesis of nitrobiphenyls was largely achieved through the direct nitration of biphenyl. However, this method often resulted in a mixture of isomers, posing significant separation challenges. A pivotal moment in biphenyl synthesis came with the advent of the Ullmann reaction in 1901.[2][3][4] This copper-mediated coupling of two aryl halides opened the door to the regioselective synthesis of symmetrical biphenyls, including dinitrobiphenyls from nitro-substituted aryl halides.[3][4] The traditional Ullmann reaction, however, was notorious for requiring harsh reaction conditions (high temperatures) and often gave erratic yields.[3]

The Mid-20th Century and the Rise of Cross-Coupling:

The mid-20th century saw incremental improvements in existing methods. However, a paradigm shift occurred with the discovery and development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , first reported in 1981, revolutionized aryl-aryl bond formation.[5] This reaction, which couples an organoboron compound with an organohalide, offered milder reaction conditions, higher yields, and greater functional group tolerance compared to the Ullmann reaction, making it a powerful tool for the synthesis of unsymmetrical nitrobiphenyls.[5][6]

Modern Era (Late 20th and 21st Centuries):

The late 20th and early 21st centuries have been characterized by the refinement and expansion of these cross-coupling methodologies. Advances in ligand design and catalyst systems have further improved the efficiency and scope of reactions like the Suzuki-Miyaura coupling, allowing for the synthesis of increasingly complex nitrobiphenyl derivatives with high precision.[1] These advancements have been instrumental in unlocking the potential of nitrobiphenyls in various applications, particularly in drug discovery.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of nitrobiphenyls is dominated by two primary strategies: the classical Ullmann reaction and the modern Suzuki-Miyaura cross-coupling. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

The Ullmann Reaction: A Legacy of Copper

The Ullmann reaction involves the copper-promoted coupling of aryl halides. For the synthesis of nitrobiphenyls, this typically involves the reaction of a nitro-substituted aryl halide.

Reaction Principle:

2 Ar-X + Cu (excess) → Ar-Ar + CuX₂

Where Ar is a nitro-substituted aryl group and X is a halogen (typically I or Br).

Mechanism:

While the precise mechanism of the Ullmann reaction has been a subject of debate, it is generally believed to proceed through the formation of an organocopper intermediate.[2][7]

  • Formation of an Organocopper Species: An active copper(I) species is thought to form from the metallic copper under the high reaction temperatures.[4] This species then undergoes oxidative addition with the aryl halide to form an ary-copper(III) intermediate.

  • Reductive Elimination: This intermediate can then react with another molecule of the aryl halide or a second molecule of the arylcopper intermediate, ultimately leading to reductive elimination to form the biaryl product and regenerate a copper species.[4]

A simplified representation of the mechanistic steps is provided below:

Ullmann_Mechanism ArX1 Ar-X ArCuX Ar-Cu(III)-X ArX1->ArCuX Oxidative Addition Cu0 Cu(0) Cu0->ArCuX ArArCuX2 [Ar-Cu(III)(Ar)-X2] ArCuX->ArArCuX2 Reaction with Ar-X ArX2 Ar-X ArX2->ArArCuX2 ArAr Ar-Ar ArArCuX2->ArAr Reductive Elimination CuX2 CuX2 ArArCuX2->CuX2 Suzuki_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_1 Ar²-Pd(II)Ln-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar¹-Pd(II)Ln-Ar² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² PdII_2->Ar1Ar2 Ar2X Ar²-X Ar2X->PdII_1 Ar1B Ar¹-B(OR)₂ + Base Ar1B->PdII_2

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Causality in Experimental Choices:

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used, often in combination with phosphine ligands that stabilize the catalyst and influence its reactivity. [8]* Base: A base is crucial for the transmetalation step, activating the organoboron compound. Common bases include carbonates, phosphates, and hydroxides. [6]* Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used to dissolve both the organic and inorganic reagents. [8]

Comparative Analysis of Synthetic Routes
FeatureUllmann ReactionSuzuki-Miyaura Coupling
Catalyst Copper (stoichiometric or catalytic)Palladium (catalytic, often with ligands)
Reaction Conditions Harsh (high temperatures, >200°C)Mild (often <100°C)
Substrate Scope More limited, best for electron-poor aryl halidesBroad, high functional group tolerance
Yields Often moderate and can be variableGenerally high to excellent
Cost Copper is inexpensivePalladium catalysts and ligands can be expensive
Industrial Application Historically significant, still used for some bulk synthesesWidely used in pharmaceutical and fine chemical synthesis

Applications in Drug Discovery and Development

The nitrobiphenyl scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a range of therapeutic agents. The nitro group can act as a key pharmacophore or be a precursor to an amino group, which can be further functionalized.

Nitrobiphenyls as Key Intermediates

A prominent example of the industrial application of nitrobiphenyls is in the synthesis of the fungicide Boscalid . The key intermediate, 4'-chloro-2-nitrobiphenyl, is synthesized via a Suzuki-Miyaura coupling reaction. [9]

Nitrobiphenyl Derivatives as Therapeutic Agents

Recent research has highlighted the potential of nitrobiphenyl derivatives as direct therapeutic agents. For instance, a series of o-(biphenyl-3-ylmethoxy)nitrophenyl compounds have been designed and synthesized as potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. [10]One of the lead compounds, B2 , demonstrated significant in vivo anticancer efficacy in a mouse model. [10] Structure-Activity Relationship (SAR) Insights:

In the development of these PD-1/PD-L1 inhibitors, SAR studies revealed that:

  • The presence and position of the nitro group on the phenyl ring are critical for activity.

  • Modifications to the biphenyl moiety can significantly impact the inhibitory potency.

  • The overall conformation of the molecule plays a crucial role in its binding to the PD-L1 protein.

The exploration of nitrophenyl derivatives in drug discovery is an active area of research, with studies investigating their potential as anticancer, antibacterial, and anti-inflammatory agents. [11][12][13]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. Below are representative step-by-step methodologies for the synthesis and analysis of a nitrobiphenyl compound.

Synthesis of 2-Nitrobiphenyl via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-nitrophenylboronic acid. [14] Materials:

  • Aryl halide (e.g., bromobenzene) (1.0 mmol)

  • 2-Nitrophenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and water (1 mL). Stir the mixture to dissolve the reagents. Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the 2-nitrobiphenyl product using NMR spectroscopy and mass spectrometry.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Aryl Halide, 2-Nitrophenylboronic Acid, & Base B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Solvents and Pd Catalyst/Ligand B->C D Heat to 80-90°C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool and Quench with Water E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H I Characterize by NMR & Mass Spectrometry H->I

Experimental Workflow for 2-Nitrobiphenyl Synthesis.

Analytical Characterization

The unambiguous characterization of nitrobiphenyl isomers is crucial for both synthetic and biological studies. A combination of chromatographic and spectroscopic techniques is typically employed. [15][16] High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.

  • Application: Used for purity assessment, quantification, and isolation of nitrobiphenyl isomers.

  • Typical Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid).

    • Detection: UV detector at a wavelength where the nitrobiphenyls have strong absorbance (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio.

  • Application: Ideal for the identification and quantification of thermally stable nitrobiphenyl isomers.

  • Typical Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Ionization: Electron Ionization (EI).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

  • Application: Essential for the structural elucidation of nitrobiphenyl isomers, confirming the connectivity of the atoms and the substitution pattern on the aromatic rings.

Toxicology and Environmental Considerations

While nitrobiphenyls are valuable synthetic intermediates, it is important to be aware of their potential toxicological and environmental impact. Polychlorinated biphenyls (PCBs), which are structurally related, are known persistent organic pollutants with significant adverse health effects. [17][18] Limited toxicological data is available for many nitrobiphenyl isomers. However, some, like 4-nitrobiphenyl, are suspected carcinogens. [19]Chronic exposure to high concentrations of 4-nitrobiphenyl in occupational settings has been linked to effects on the nervous system, liver, and kidneys. [19]Therefore, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential when handling these compounds.

From an environmental perspective, the persistence and potential for bioaccumulation of nitrobiphenyls are concerns. Their fate in the environment is influenced by factors such as their water solubility, vapor pressure, and susceptibility to biodegradation.

Future Perspectives

The field of nitrobiphenyl chemistry continues to evolve. Future research is likely to focus on:

  • Greener Synthetic Methods: The development of more sustainable synthetic routes that minimize the use of hazardous reagents and solvents.

  • Novel Applications in Drug Discovery: The design and synthesis of new nitrobiphenyl-based therapeutic agents targeting a wider range of diseases. [20][21]* Advanced Materials: The exploration of nitrobiphenyls as building blocks for novel organic electronic materials.

  • Comprehensive Toxicological Profiling: A more thorough evaluation of the toxicological and environmental profiles of a broader range of nitrobiphenyl isomers.

Conclusion

Nitrobiphenyl compounds have traversed a remarkable path from their early discovery to their current status as valuable tools in modern chemistry and drug discovery. The development of powerful synthetic methods, particularly the Suzuki-Miyaura cross-coupling, has enabled the precise construction of these molecules, unlocking their potential in a variety of applications. As our understanding of their chemical and biological properties deepens, nitrobiphenyls are poised to remain a significant and fruitful area of research for years to come. This guide has aimed to provide a solid foundation for researchers and scientists working with these fascinating compounds, emphasizing the importance of a thorough understanding of their history, synthesis, and applications to drive future innovation.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (n.d.). National Institutes of Health. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (2017). The Royal Society of Chemistry. [Link]

  • Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. (2005). The Journal of Organic Chemistry. [Link]

  • Ullmann reaction. (2020). L.S.College, Muzaffarpur. [Link]

  • Ullmann Reaction. (n.d.). BYJU'S. [Link]

  • Ullmann Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Journal of Controlled Release. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]

  • Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. (1969). Chemico-Biological Interactions. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. (2005). ResearchGate. [Link]

  • Biphenyl. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. (2021). Journal of Medicinal Chemistry. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube. [Link]

  • Biphenyl. (2025). Britannica. [Link]

  • Carbazole, 2-nitro. (n.d.). Organic Syntheses Procedure. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). National Institutes of Health. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). HAL open science. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]

  • A kind of preparation method of 2 nitrobiphenyl. (n.d.).
  • Preparation of nitrobiphenyls. (n.d.).
    • analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Method of preparing 2-nitrobiphenyl compound. (n.d.).
  • 4-methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl. (2008). Organic Syntheses Procedure. [Link]

  • Nitro-Group-Containing Drugs. (2019). Journal of Medicinal Chemistry. [Link]

  • Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. (n.d.). MDPI. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • Toxicology, Structure-Function Relationship, and Human and Environmental Health Impacts of Polychlorinated Biphenyls: Progress and Problems. (2025). ResearchGate. [Link]

  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. [Link]

  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2025). ResearchGate. [Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (n.d.). MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Synthesis of 3-Methyl-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methyl-4'-nitrobiphenyl via the Suzuki-Miyaura cross-coupling reaction. The protocol details the palladium-catalyzed coupling of 3-methylphenylboronic acid and 1-bromo-4-nitrobenzene. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into the reaction mechanism, optimization of conditions, and a detailed experimental protocol. The Suzuki coupling is a cornerstone of modern organic synthesis due to its versatility and tolerance of various functional groups, making it an ideal method for creating C-C bonds in complex molecules.[1][2][3][4]

Introduction

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become an indispensable tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][5] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide offers a powerful method for synthesizing a wide array of organic compounds, including polyolefins, styrenes, and substituted biphenyls.[5] The synthesis of 3-Methyl-4'-nitrobiphenyl is a prime example of the Suzuki coupling's utility in constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][6]

The reaction's success is attributed to its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[4][7][8] This application note will delve into the mechanistic intricacies of the Suzuki coupling, the critical roles of the catalyst, base, and solvent, and provide a validated, step-by-step protocol for the synthesis of 3-Methyl-4'-nitrobiphenyl.

Reaction Mechanism and Key Components

The catalytic cycle of the Suzuki coupling reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (1-bromo-4-nitrobenzene) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step.[1][5]

  • Transmetalation: The organic group from the organoboron species (3-methylphenylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][5][7][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][10]

The Crucial Role of System Components:
  • Palladium Catalyst: The choice of palladium source and ligands is critical for reaction efficiency.[12] Ligands, typically phosphines, stabilize the palladium center, enhance its reactivity, and influence the rates of oxidative addition and reductive elimination.[5] Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with additional phosphine ligands.[7][9]

  • Base: The base plays a multifaceted role. It activates the boronic acid, facilitating transmetalation, and can also influence the formation of the active palladium complex.[2][5][11] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[2]

  • Solvent: The solvent system can significantly impact the reaction. The Suzuki coupling is versatile and can be performed in a range of solvents, including ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and even aqueous mixtures.[1][5][10] The choice of solvent often depends on the solubility of the reactants and the desired reaction temperature.

Experimental Protocol: Synthesis of 3-Methyl-4'-nitrobiphenyl

This protocol details the synthesis of 3-Methyl-4'-nitrobiphenyl from 3-methylphenylboronic acid and 1-bromo-4-nitrobenzene.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1-bromo-4-nitrobenzene202.012.02 g10.0
3-methylphenylboronic acid135.961.63 g12.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.231 g0.2 (2 mol%)
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
Toluene-40 mL-
Water-10 mL-
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-4-nitrobenzene (2.02 g, 10.0 mmol), 3-methylphenylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol), to the flask.

  • Solvent Addition and Reaction:

    • To the flask, add 40 mL of toluene and 10 mL of water.

    • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 50 mL of ethyl acetate and 50 mL of water to the reaction mixture.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Methyl-4'-nitrobiphenyl as a solid.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ + Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² caption Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety and Handling

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 1-bromo-4-nitrobenzene is a toxic and irritant compound. 3-Methyl-4'-nitrobiphenyl is an aromatic amine with potential carcinogenic and mutagenic properties.[13][14]

  • Catalyst: Palladium catalysts are air-sensitive and should be handled under an inert atmosphere.

  • Reaction Conditions: The reaction can be exothermic, especially at a larger scale.[15][16][17] Ensure proper temperature control and be prepared for potential pressure buildup if the reaction is sealed.

Characterization of 3-Methyl-4'-nitrobiphenyl

The synthesized product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the crystalline product.

Chemical Formula: C₁₃H₁₁NO₂ Molar Mass: 213.23 g/mol [18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 3-Methyl-4'-nitrobiphenyl. The protocol outlined in this application note provides a robust starting point for researchers. Optimization of the catalyst, base, solvent, and temperature may be necessary depending on the scale and specific laboratory conditions. The versatility and efficiency of the Suzuki coupling continue to make it a cornerstone of modern synthetic chemistry for the construction of complex molecular architectures.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?[Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.[Link]

  • National Institutes of Health. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • EThOS. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • National Institutes of Health. 3-Methyl-4-nitrobiphenyl. [Link]

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro. [Link]

  • Journal of the Chemical Society (Resumed). The synthesis of 3′-methyl-4′-nitrobiphenylcarboxylic acids by the reaction of 3-methyl-4-nitrobenzenediazonium acetate with methyl benzoate. [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • Google Patents. Process for producing 3-methyl-4-nitroenenol.
  • CDC Stacks. Supporting Information. [Link]

  • CAS. 3-Methyl-4-nitrobiphenyl. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

  • ResearchGate. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

  • YouTube. Suzuki Coupling Mechanism and Applications. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forges a bond between an organoboron species and an organic halide or triflate, typically in the presence of a base.[1] Its significance in the synthesis of biaryls, polyolefins, and styrenes is underscored by the awarding of the 2010 Nobel Prize in Chemistry to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis. This reaction is particularly valuable in the development of pharmaceuticals and functional materials where the precise construction of complex molecular architectures is paramount.

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-methylphenylboronic acid with a representative aryl bromide. The protocol herein is designed to be a robust starting point for researchers, offering detailed procedural steps, an exploration of the underlying mechanistic principles, and guidance for troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) species.[3] This step is often the rate-determining step of the reaction.[3] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[4] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln pd2_halide R¹-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_boronate R¹-Pd(II)Ln-OR pd2_halide->pd2_boronate Base pd2_coupled R¹-Pd(II)Ln-R² pd2_boronate->pd2_coupled Transmetalation (R²-B(OR)₂) pd2_coupled->pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Coupling of 3-Methylphenylboronic Acid with an Aryl Bromide

This protocol provides a general method for the Suzuki-Miyaura coupling of 3-methylphenylboronic acid with a generic aryl bromide. For this example, we will consider the reaction with 4-bromoanisole.

Materials and Equipment

Reagents:

  • 3-Methylphenylboronic acid

  • 4-Bromoanisole (or other aryl bromide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Septa and needles

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Step-by-Step Procedure

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-methylphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).[5]

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.[6]

  • Add the degassed solvent system via syringe. A common solvent mixture is toluene, ethanol, and water in a ratio of 4:1:1.[6]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Continue heating until the starting material (aryl bromide) is consumed, as indicated by TLC analysis. Reaction times can vary from a few hours to overnight.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Data Presentation: Key Reaction Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common choices for these parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf)Pd(PPh₃)₄ is a widely used, commercially available catalyst.[7] Other catalyst systems, often involving bulky, electron-rich phosphine ligands, can offer improved reactivity, especially for less reactive aryl chlorides.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KOtBuThe base is crucial for activating the boronic acid.[4] The choice of base can depend on the solvent and the presence of base-sensitive functional groups on the substrates. Inorganic carbonates and phosphates are commonly used.
Solvent Toluene, Dioxane, THF, DMF, Aqueous mixturesThe solvent system needs to solubilize the reactants and facilitate the reaction. Biphasic systems, such as toluene/water, are common.[6] The use of aqueous media can be advantageous for both environmental and reactivity reasons.
Temperature Room Temperature to RefluxThe reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. Many Suzuki couplings proceed efficiently at elevated temperatures (80-110 °C).[6]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient degassing, poor choice of base or solvent.Ensure the catalyst is active and handled under an inert atmosphere. Thoroughly degas the solvent. Screen different bases and solvent systems.
Homocoupling of boronic acid Presence of oxygen, use of a Pd(II) precatalyst without complete reduction.Ensure the reaction is performed under strictly anaerobic conditions. Use a Pd(0) catalyst or ensure complete in situ reduction of a Pd(II) precatalyst.
Dehalogenation of aryl halide Presence of a hydride source.Minimize potential hydride sources in the reaction mixture.
Protodeborylation of boronic acid Presence of water and/or base.While some water is often beneficial, excess water can lead to this side reaction. Use the boronic acid in a slight excess (1.1-1.2 equivalents).

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of biaryl compounds. The protocol detailed above for the coupling of 3-methylphenylboronic acid provides a solid foundation for researchers. By understanding the underlying mechanism and the roles of the various reaction components, scientists can effectively apply and troubleshoot this essential transformation in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. (n.d.). Pd(PPh3)
  • SpringerLink. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • Graz University of Technology. (2023).
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid....
  • University of Liverpool. (2007).
  • ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.

Sources

Applications of 3-Methyl-4'-nitrobiphenyl in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Biphenyl Intermediate

3-Methyl-4'-nitrobiphenyl is a substituted biphenyl compound that holds significant promise as a versatile intermediate in modern organic synthesis. Its structure, featuring a nitro group on one phenyl ring and a methyl group on the other, provides two key points for chemical modification, making it a valuable building block for the synthesis of more complex molecules. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and is also a common core in liquid crystal materials.[1] This guide provides an in-depth exploration of the applications of 3-Methyl-4'-nitrobiphenyl, with a focus on its role in the synthesis of bioactive compounds and advanced materials. We will delve into the synthetic strategies to access this intermediate and detail protocols for its subsequent transformations, providing researchers and drug development professionals with the practical knowledge to leverage its synthetic potential.

Core Applications of 3-Methyl-4'-nitrobiphenyl

The primary utility of 3-Methyl-4'-nitrobiphenyl in organic synthesis stems from the reactivity of its nitro group. This electron-withdrawing group can be readily reduced to an amino group, providing a facile entry into a wide range of further chemical transformations. Additionally, the nitro group can act as a leaving group in nucleophilic aromatic substitution and certain cross-coupling reactions, offering a unique pathway for the formation of new carbon-carbon and carbon-heteroatom bonds.

Precursor to 4'-Amino-3-methylbiphenyl: A Gateway to Bioactive Molecules

The most prominent application of 3-Methyl-4'-nitrobiphenyl is its role as a direct precursor to 4'-Amino-3-methylbiphenyl.[2][3] The reduction of the nitro group is typically a high-yielding and clean transformation, making this a highly efficient route to the corresponding amine. 4'-Amino-3-methylbiphenyl is a valuable building block in its own right, particularly in the pharmaceutical industry. The presence of the amino group allows for the introduction of a wide variety of functional groups through reactions such as amide bond formation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.

The strategic placement of the methyl group on the adjacent phenyl ring can influence the conformational properties and metabolic stability of drug candidates, making 3-Methyl-4'-nitrobiphenyl a desirable starting material for structure-activity relationship (SAR) studies.

Building Block in Liquid Crystal Synthesis

The rigid biphenyl core of 3-Methyl-4'-nitrobiphenyl makes it an attractive candidate for the synthesis of liquid crystalline materials.[4][5] The anisotropic nature of the biphenyl structure is a key requirement for the formation of liquid crystal phases. The nitro and methyl groups can be further functionalized to introduce long alkyl chains or other mesogenic groups that promote the formation of nematic, smectic, or columnar phases. The ability to tune the molecular structure through modifications of the terminal groups allows for the rational design of liquid crystals with specific physical properties for applications in displays and optical devices.

Synthetic Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of 3-Methyl-4'-nitrobiphenyl and its subsequent conversion to 4'-Amino-3-methylbiphenyl. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanisms.

Protocol 1: Synthesis of 3-Methyl-4'-nitrobiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6] This protocol describes the synthesis of 3-Methyl-4'-nitrobiphenyl from commercially available starting materials.

Reaction Scheme:

Experimental Workflow Diagram:

Suzuki_Coupling reagents Combine: - 4-Nitrophenylboronic acid - 3-Bromotoluene - Pd(PPh3)4 - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Ethanol/Water) reaction Heat mixture under inert atmosphere (e.g., N2) at reflux. reagents->reaction Degas workup Cool to RT Perform aqueous workup Extract with organic solvent reaction->workup purification Dry organic layer Concentrate in vacuo Purify by column chromatography workup->purification product 3-Methyl-4'-nitrobiphenyl purification->product

Caption: Workflow for the Suzuki-Miyaura synthesis of 3-Methyl-4'-nitrobiphenyl.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier Example
4-Nitrophenylboronic acid1.0>98%Sigma-Aldrich
3-Bromotoluene1.1>99%Alfa Aesar
Tetrakis(triphenylphosphine)palladium(0)0.03>99%Strem Chemicals
Potassium Carbonate (K₂CO₃)2.0>99%Fisher Scientific
Toluene-AnhydrousAcros Organics
Ethanol-200 ProofDecon Labs
Deionized Water--Millipore

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenylboronic acid (1.0 eq), 3-bromotoluene (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Methyl-4'-nitrobiphenyl as a solid.

Causality and Experimental Insights:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: The base (potassium carbonate) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water is essential for the activation of the boronic acid.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for its activity and longevity.

Protocol 2: Catalytic Reduction of 3-Methyl-4'-nitrobiphenyl to 4'-Amino-3-methylbiphenyl

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this conversion.

Reaction Scheme:

Experimental Workflow Diagram:

Reduction_Workflow setup Dissolve 3-Methyl-4'-nitrobiphenyl in Ethanol in a hydrogenation vessel. catalyst Add Pd/C catalyst (10 wt%). setup->catalyst hydrogenation Pressurize vessel with H2 gas (e.g., 50 psi) and stir vigorously at room temperature. catalyst->hydrogenation filtration Filter reaction mixture through Celite to remove catalyst. hydrogenation->filtration Depressurize isolation Concentrate the filtrate in vacuo to obtain the product. filtration->isolation product 4'-Amino-3-methylbiphenyl isolation->product

Caption: Workflow for the catalytic reduction of 3-Methyl-4'-nitrobiphenyl.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier Example
3-Methyl-4'-nitrobiphenyl1.0>98%Synthesized as per Protocol 1
Palladium on Carbon (10 wt%)0.05-Johnson Matthey
Ethanol-AnhydrousPharmco-Aaper
Hydrogen Gas (H₂)Excess>99.9%Airgas

Step-by-Step Procedure:

  • Vessel Preparation: To a Parr hydrogenation vessel, add a solution of 3-Methyl-4'-nitrobiphenyl (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 10 wt% palladium on carbon (5 mol% Pd) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Filtration: Carefully depressurize and vent the vessel. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield 4'-Amino-3-methylbiphenyl, which can be further purified by recrystallization if necessary.

Causality and Experimental Insights:

  • Catalyst: Palladium on carbon is a highly effective and reusable catalyst for the reduction of nitro groups. The carbon support provides a high surface area for the reaction.

  • Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under hydrogenation conditions.

  • Hydrogen Pressure: The applied hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.

  • Safety: Catalytic hydrogenation with palladium on carbon can be pyrophoric, especially when dry and exposed to air. The catalyst should be handled with care and always kept wet with solvent until it is safely disposed of.

Conclusion and Future Outlook

3-Methyl-4'-nitrobiphenyl is a synthetically accessible and highly versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward conversion to the corresponding amine provides a gateway to a vast array of complex molecules with potential biological activity. Furthermore, its rigid biphenyl core makes it a promising scaffold for the development of novel liquid crystalline materials. The protocols detailed in this guide offer reliable methods for the synthesis and functionalization of this important intermediate, empowering researchers to explore its full potential in their respective fields. As the demand for novel pharmaceuticals and advanced materials continues to grow, the applications of well-designed building blocks like 3-Methyl-4'-nitrobiphenyl are poised to expand, driving innovation in organic synthesis and beyond.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

  • 4-Nitrobiphenyl. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Molecules, 27(19), 6293. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules, 27(15), 4887. [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. (n.d.). AIR Unimi. Retrieved from [Link]

  • Discussion Addendum for: SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE. (2011). Organic Syntheses, 88, 291-295. [Link]

  • Synthesis of 4-nitro-biphenyl. (n.d.). PrepChem.com. Retrieved from [Link]

  • PROCEDURE FOR CATALYTIC REDUCTION OF NITROAROMATIC COMPOUNDS. (n.d.). Google Patents.
  • 4-Amino-3-methylbiphenyl. (n.d.). PubChem. Retrieved from [Link]

  • 4-Methoxy-3-nitrobiphenyl. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1678. [Link]

  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2022). Molecules, 27(21), 7268. [Link]

  • Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 4-Methoxy-4′-Nitrobiphenyl. (n.d.). ResearchGate. Retrieved from [Link]

  • Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. (2021). Current Organic Synthesis, 18(5). [Link]

  • Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. (2023). ChemRxiv. [Link]

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. (2022). Molecules, 27(19), 6549. [Link]

  • Columnar liquid crystals based on antiaromatic expanded porphyrins. (2023). Chemical Communications, 59(84), 12615-12618. [Link]

  • Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate. (2013). Molecular Crystals and Liquid Crystals, 584(1), 108-115. [Link]

  • Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. (n.d.). MDPI. Retrieved from [Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (2023). RSC Advances, 13(37), 25895-25902. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 1-Methyl-3-(4-nitrophenyl)benzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Biphenyl Scaffold

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 1-Methyl-3-(4-nitrophenyl)benzene, also known as 3-Methyl-4'-nitrobiphenyl, emerges as a highly valuable and versatile synthetic intermediate.[1] Its structure, featuring a biphenyl core functionalized with a methyl group on one ring and a nitro group on the other, provides chemists with two distinct and orthogonally reactive handles. This dual functionality allows for a programmed, stepwise elaboration of the molecule, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The methyl group acts as a weakly activating, ortho, para-director for electrophilic aromatic substitution, while the nitro group is a strongly deactivating, meta-director.[4][5][6] More importantly, the nitro moiety is a latent amino group, readily unmasked via reduction to yield a nucleophilic aniline derivative—a common precursor in numerous bioactive compounds.[7][8] This guide provides an in-depth exploration of the synthesis of this compound and detailed protocols for its application as a pivotal intermediate.

Part 1: Synthesis of the Intermediate via Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing unsymmetrical biaryl systems like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide.[9][10][11] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification R1 3-Methylphenylboronic Acid Solvent Solvent System (e.g., Toluene/Ethanol/Water) R1->Solvent R2 1-Bromo-4-nitrobenzene R2->Solvent Cat Pd Catalyst (e.g., Pd(PPh3)4) Cat->Solvent Base Base (e.g., K2CO3) Base->Solvent Heat Inert Atmosphere (N2/Ar) Heat (e.g., 80-100 °C) Solvent->Heat Reaction Mixture Workup Aqueous Workup & Extraction Heat->Workup Crude Product Purify Column Chromatography Workup->Purify Product This compound Purify->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂202.012.02 g10.0Aryl Halide
3-Methylphenylboronic AcidC₇H₉BO₂135.961.63 g12.0Boronic Acid
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56347 mg0.3 (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g30.0Base
TolueneC₇H₈-40 mL-Solvent
EthanolC₂H₆O-10 mL-Co-solvent
Deionized WaterH₂O-10 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1-bromo-4-nitrobenzene (2.02 g, 10.0 mmol), 3-methylphenylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.

  • Inerting the System: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg, 0.3 mmol). The mixture will typically turn a deeper yellow or orange color.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of saturated sodium chloride solution (brine). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. The final product should be a pale yellow or off-white solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity. Expected yield: 80-95%.

Part 2: Applications as a Key Synthetic Intermediate

The true value of this compound lies in its capacity for sequential, selective transformations at its two key functional sites.

Application 1: Reduction of the Nitro Group to Synthesize a Core Amine

The reduction of the nitro group to a primary amine is one of the most fundamental and powerful transformations in medicinal chemistry.[7] This conversion transforms the electron-withdrawing nitroaryl moiety into an electron-donating, nucleophilic arylamine, opening a gateway to a vast array of subsequent reactions. The product, 3'-Methyl-[1,1'-biphenyl]-4-amine , is a versatile building block for synthesizing amides, sulfonamides, ureas, and diazonium salts, which are precursors for many other functional groups.

Reduction_Pathway cluster_derivatives Potential Downstream Products Start This compound Amine 3'-Methyl-[1,1'-biphenyl]-4-amine Start->Amine Reduction (e.g., SnCl2·2H2O / EtOH) Amide Amides / Sulfonamides Amine->Amide Acylation / Sulfonylation Diazonium Diazonium Salts Amine->Diazonium Diazotization (NaNO2, HCl) Urea Ureas / Thioureas Amine->Urea Reaction with Isocyanates

Caption: Reduction of the nitro intermediate and subsequent functionalization.

Protocol 2: Reduction of this compound

This protocol uses tin(II) chloride dihydrate, a mild and effective reagent for the chemoselective reduction of aromatic nitro groups.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
This compoundC₁₃H₁₁NO₂213.231.07 g5.0Substrate
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.655.64 g25.0Reducing Agent
Ethanol (Absolute)C₂H₆O-50 mL-Solvent
Saturated Sodium BicarbonateNaHCO₃-~100 mL-Base (Neutralization)
Ethyl AcetateC₄H₈O₂-~150 mL-Extraction Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.07 g, 5.0 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (5.64 g, 25.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with stirring. The reaction is typically complete in 2-4 hours and can be monitored by TLC for the disappearance of the starting material.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice (~100 g). Slowly add saturated sodium bicarbonate solution with vigorous stirring until the solution is basic (pH > 8), which will precipitate tin salts.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 25 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or a short silica gel plug to yield 3'-Methyl-[1,1'-biphenyl]-4-amine as a solid.

Application 2: Directed Electrophilic Aromatic Substitution (EAS)

The electronic dichotomy of the biphenyl system allows for selective further functionalization. The methyl-substituted ring is activated towards EAS, while the nitro-substituted ring is deactivated.[4][6] This allows for reactions like halogenation or nitration to occur preferentially on the electron-rich ring under controlled conditions, enabling the synthesis of tri- and tetra-substituted biphenyls with precise regiochemistry.[12]

Conclusion: A Strategic Asset in Synthesis

This compound is more than a simple molecule; it is a strategic platform for chemical synthesis. Its efficient preparation via Suzuki coupling and the orthogonal reactivity of its methyl and nitro groups provide a reliable and flexible pathway for building molecular complexity. The protocols detailed herein offer robust methods for its synthesis and subsequent transformation, empowering researchers in drug discovery and materials science to access a diverse range of novel compounds. The ability to introduce a key amino functionality late in a synthetic sequence is particularly advantageous, making this intermediate a powerful tool in the synthetic chemist's arsenal.

References

  • The Suzuki reaction - Wikipedia. Available at: [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. Available at: [Link]

  • 1-Nitro-3-[(4-nitrophenyl)methyl]benzene - PubChem. Available at: [Link]

  • Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - Michigan State University. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. Available at: [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. Available at: [Link]

  • Reactivity of Methyl and Nitro Benzene - Scribd. Available at: [Link]

  • Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. Available at: [Link]

  • Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2 - YouTube. Available at: [Link]

  • electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Photophysical Properties of Asymmetrically Substituted Nitrobiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intriguing Photophysics of Asymmetrically Substituted Nitrobiphenyls

Asymmetrically substituted nitrobiphenyls represent a fascinating class of molecules characterized by a donor-acceptor (D-A) architecture. The biphenyl core, with its torsional freedom, combined with the potent electron-withdrawing nitro group and an electron-donating substituent, gives rise to complex and highly sensitive photophysical properties. These molecules often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is exquisitely sensitive to the surrounding environment.[1] This sensitivity makes them promising candidates for applications in chemical sensing, molecular electronics, and as probes for biological systems.[2][3][4][5][6]

This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the photophysical properties of asymmetrically substituted nitrobiphenyls. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness the unique photoresponsive behavior of these compounds. We will delve into the causality behind experimental choices and present protocols as self-validating systems to ensure robust and reproducible results.

Theoretical Framework: Understanding the Excited State Dynamics

Upon absorption of a photon, asymmetrically substituted nitrobiphenyls are promoted to an electronically excited state. The subsequent relaxation pathways are dictated by the interplay of molecular structure, solvent polarity, and temperature. A key process governing their photophysics is Intramolecular Charge Transfer (ICT).

1.1. The Role of Intramolecular Charge Transfer (ICT)

In D-A substituted biphenyls, the initial photoexcitation often leads to a locally excited (LE) state. In polar solvents, this LE state can rapidly evolve into a more polarized ICT state.[7] This process is often accompanied by a significant change in the molecule's dipole moment and can involve conformational reorganization, such as the twisting of the biphenyl rings.

Two primary models describe the geometry of the ICT state:

  • Planar Intramolecular Charge Transfer (PICT): In this model, the ICT state retains a relatively planar conformation, facilitating maximum π-conjugation.

  • Twisted Intramolecular Charge Transfer (TICT): This model proposes that to stabilize the charge-separated state, the donor and acceptor moieties twist with respect to each other, minimizing their electronic coupling in the excited state.

The competition between these pathways is highly dependent on the solvent environment. In nonpolar solvents, the PICT process might be favored, while highly polar solvents can stabilize the TICT state.[1]

1.2. Key Photophysical Parameters

To fully characterize the photophysical behavior of asymmetrically substituted nitrobiphenyls, the following parameters are crucial:

  • Absorption and Emission Spectra: These provide information about the energy levels of the ground and excited states. Solvent-dependent shifts in these spectra (solvatochromism) are a strong indicator of ICT.[2][8]

  • Quantum Yield (Φ): This measures the efficiency of a particular photophysical process (e.g., fluorescence).

  • Excited-State Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.

  • Radiative (k_r) and Non-radiative (k_nr) Decay Rates: These constants describe the rates of de-excitation through light emission and other processes (e.g., internal conversion, intersystem crossing), respectively.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the synthesis and photophysical characterization of a model asymmetrically substituted nitrobiphenyl, 4-methoxy-4'-nitrobiphenyl.

2.1. Synthesis of 4-methoxy-4'-nitrobiphenyl

A common and effective method for synthesizing asymmetrically substituted biphenyls is the Suzuki coupling reaction.[8]

Protocol 2.1: Suzuki Coupling for 4-methoxy-4'-nitrobiphenyl

  • Reactants and Reagents:

    • 1-bromo-4-methoxybenzene

    • 4-nitrophenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene and Water (solvent mixture)

  • Procedure:

    • In a round-bottom flask, combine 1-bromo-4-methoxybenzene (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a 3:1 mixture of toluene and water.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the palladium catalyst, palladium(II) acetate (0.02 eq), and the ligand, triphenylphosphine (0.04 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-methoxy-4'-nitrobiphenyl.[8]

2.2. Spectroscopic Characterization

A combination of steady-state and time-resolved spectroscopic techniques is essential for a thorough understanding of the photophysical properties.[9][10][11]

Protocol 2.2: Steady-State Absorption and Fluorescence Spectroscopy

  • Instrumentation:

    • UV-Vis Spectrophotometer[12]

    • Spectrofluorometer[12]

  • Sample Preparation:

    • Prepare stock solutions of the synthesized nitrobiphenyl in a high-purity solvent (e.g., spectroscopic grade cyclohexane).

    • Create a series of dilute solutions (typically in the micromolar range to avoid aggregation) in solvents of varying polarity (e.g., cyclohexane, dioxane, ethyl acetate, acetonitrile, methanol).

  • Measurement:

    • Record the UV-Vis absorption spectrum for each solution to determine the absorption maxima (λ_abs).

    • Record the fluorescence emission spectrum for each solution, exciting at or near the absorption maximum. Note the emission maxima (λ_em).

    • Observe any shifts in λ_abs and λ_em as a function of solvent polarity (solvatochromism). A significant red-shift in the emission spectrum with increasing solvent polarity is a hallmark of an ICT state with a large excited-state dipole moment.[2][8]

Data Presentation: Solvatochromic Data for a Hypothetical Nitrobiphenyl

SolventPolarity Index (E_T(30))Absorption λ_max (nm)Emission λ_max (nm)Stokes Shift (cm⁻¹)
Cyclohexane31.23204509765
Dioxane36.032548011130
Ethyl Acetate38.133051012280
Acetonitrile45.633555013450
Methanol55.433254513200

Protocol 2.3: Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is a powerful technique to measure fluorescence lifetimes.

  • Instrumentation:

    • Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

    • Monochromator

    • Single-photon sensitive detector (e.g., photomultiplier tube)

    • TCSPC electronics

  • Measurement:

    • Excite the sample with the pulsed laser at the absorption maximum.

    • Collect the fluorescence decay at the emission maximum.

    • The resulting decay curve can be fitted to an exponential function to determine the fluorescence lifetime (τ_f). In many cases, especially in polar solvents, the decay may be multi-exponential, indicating the presence of multiple excited-state species or complex decay pathways.

Protocol 2.4: Femtosecond Transient Absorption (fs-TA) Spectroscopy

This technique provides crucial information about the dynamics of excited states, including the rates of ICT and intersystem crossing.[13][14][15][16]

  • Instrumentation:

    • Femtosecond laser system (e.g., amplified Ti:Sapphire laser) to generate both the pump and probe pulses.[16]

    • Optical parametric amplifier (OPA) to tune the pump wavelength.

    • White-light generation setup for the probe pulse.

    • Delay stage to control the time delay between the pump and probe pulses.

    • Spectrograph and CCD detector.[15]

  • Measurement:

    • The pump pulse excites the sample.

    • The probe pulse, delayed by a specific time, passes through the excited sample, and its absorption is measured.

    • By varying the delay time, a 3D map of differential absorbance (ΔA) versus wavelength and time is generated.

    • Analysis of the fs-TA data can reveal the formation and decay of different transient species, such as the LE state, the ICT state, and triplet states.[7][13] For example, the decay of the LE state's excited-state absorption can be correlated with the rise of the ICT state's absorption, providing a direct measure of the ICT rate.[7]

Visualization of Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_data Data Analysis s1 Reactants: 1-bromo-4-methoxybenzene 4-nitrophenylboronic acid s2 Suzuki Coupling (Pd catalyst, base) s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 4-methoxy-4'-nitrobiphenyl s3->s4 c1 Steady-State Spectroscopy (UV-Vis, Fluorescence) s4->c1 c2 Time-Resolved Fluorescence (TCSPC) s4->c2 c3 Femtosecond Transient Absorption (fs-TA) s4->c3 d1 Absorption & Emission Spectra (Solvatochromism) c1->d1 d2 Fluorescence Lifetime (τ_f) c2->d2 d3 Transient Spectra & Kinetics (ICT rates, ISC) c3->d3 d4 Computational Modeling (DFT/TD-DFT) d1->d4 d2->d4 d3->d4

Caption: Experimental workflow for the synthesis and photophysical characterization of asymmetrically substituted nitrobiphenyls.

Data Analysis and Interpretation: A Computational Synergy

The experimental data should be complemented with computational modeling to gain a deeper understanding of the underlying photophysical processes.

3.1. Analysis of Solvatochromic Shifts

The Lippert-Mataga equation can be used to estimate the change in dipole moment upon excitation from the solvatochromic shifts of the fluorescence spectra. This provides quantitative evidence for the charge transfer character of the emitting state.

3.2. Global Analysis of Time-Resolved Data

For complex systems with multiple excited states, a global analysis of the time-resolved data (both fluorescence and transient absorption) is recommended. This involves simultaneously fitting the data at multiple wavelengths to a kinetic model, yielding more reliable decay-associated spectra and rate constants.

3.3. Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for modeling the electronic structure and excited-state properties of nitrobiphenyls.[17][18][19]

Protocol 3.1: DFT and TD-DFT Calculations

  • Software: Gaussian, ORCA, etc.

  • Methodology:

    • Optimize the ground-state geometry of the nitrobiphenyl using DFT (e.g., with the B3LYP functional and a suitable basis set like 6-31G(d)).[12]

    • Perform TD-DFT calculations on the optimized geometry to predict the vertical excitation energies and oscillator strengths, which can be compared to the experimental absorption spectrum.

    • Optimize the geometry of the first singlet excited state (S₁) to understand the structural changes upon excitation.

    • Calculate the emission energy from the optimized S₁ geometry.

    • The inclusion of solvent effects through continuum models (e.g., PCM) is crucial for accurately modeling solvatochromism.

Visualization of Excited State Dynamics

G S0 S₀ (Ground State) S1_LE S₁ (Locally Excited State) S0->S1_LE Absorption (hν) S1_LE->S0 Fluorescence (k_f') Non-radiative decay (k_nr') S1_ICT S₁ (ICT State) S1_LE->S1_ICT ICT T1 T₁ (Triplet State) S1_LE->T1 Intersystem Crossing (k_isc) S1_ICT->S0 Fluorescence (k_f) Non-radiative decay (k_nr) T1->S0 Phosphorescence Non-radiative decay

Caption: Jablonski diagram illustrating the potential excited-state pathways for an asymmetrically substituted nitrobiphenyl.

Concluding Remarks

The photophysical properties of asymmetrically substituted nitrobiphenyls are a rich area of study with significant potential for practical applications. A rigorous investigation requires a multi-pronged approach that combines careful synthesis, a suite of steady-state and time-resolved spectroscopic techniques, and theoretical modeling. The protocols and guidelines presented here provide a robust framework for researchers to explore the fascinating and complex world of these photoresponsive molecules. By understanding the fundamental principles that govern their behavior, we can unlock their full potential in materials science, chemistry, and biology.

References

  • Excited-State Dynamics of 4-Dimethylamino-4'-nitrobiphenyl Confined in AOT Reverse Micelles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Ghosh, H., et al. (2010). Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl. Physical Chemistry Chemical Physics, 12(31), 8834-8844. Retrieved January 18, 2026, from [Link]

  • Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Sarkar, M., & Chattopadhyay, N. (2014). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Open Journal of Physical Chemistry, 4(3), 119-130. Retrieved January 18, 2026, from [Link]

  • Yamada, S., et al. (2021). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Scientific Reports, 11(1), 23053. Retrieved January 18, 2026, from [Link]

  • Pebel, A. D., et al. (2014). Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry A, 118(45), 10511-10523. Retrieved January 18, 2026, from [Link]

  • (Color) Transient absorption spectra of (a) nitro-bisBODIPY and (b)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Crespo-Hernández, C. E., et al. (2013). Excited state dynamics and photochemistry of nitroaromatic compounds. Chemical Communications, 49(68), 7436-7448. Retrieved January 18, 2026, from [Link]

  • Solvatochromism. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Solvatochromic and Aggregation-Induced Emission Active NitroPhenyl-Substituted Pyrrolidinone-Fused-1,2-Azaborine with a Pre-Twisted Molecular Geometry. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A) Femtosecond transient absorption spectra from 1 ps (black) to 2 ns... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Photophysics. (n.d.). Google Sites.
  • Dynamics of Molecules in Excited States. (n.d.). Sandia National Laboratories. Retrieved January 18, 2026, from [Link]

  • Research. (n.d.). Comp-Photo-Chem. Retrieved January 18, 2026, from [Link]

  • Spectroscopic Characterization. (n.d.). Instituto de Nanociencia y Materiales de Aragón. Retrieved January 18, 2026, from [Link]

  • Liu, Y., et al. (2022). Pyrene-based asymmetric hexaarylbenzene derivatives: Synthesis, crystal structures, and photophysical properties. Journal of Luminescence, 243, 118653. Retrieved January 18, 2026, from [Link]

  • Bonnett, R., et al. (1990). Photophysical Properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins. Photochemistry and Photobiology, 51(4), 419-426. Retrieved January 18, 2026, from [Link]

  • McCarthy, K. D., et al. (2018). Synthesis and photophysical properties of nitrated aza-BODIPYs. New Journal of Chemistry, 42(15), 12436-12440. Retrieved January 18, 2026, from [Link]

  • Summary of Spectroscopic Techniques. (n.d.). Scripps Laboratories. Retrieved January 18, 2026, from [Link]

  • dos Santos, C. I., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. Molecules, 28(3), 1367. Retrieved January 18, 2026, from [Link]

  • Synthesis and Photophysical Properties of Asymmetric Substituted Silafluorenes. (2016). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Boojamra, C. G., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666. Retrieved January 18, 2026, from [Link]

  • Publications. (n.d.). Computational Photobiology Lab. Retrieved January 18, 2026, from [Link]

  • Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules. (2014). Physical Chemistry Chemical Physics, 16(34), 18386-18393. Retrieved January 18, 2026, from [Link]

  • Instrumentation for Nanosecond and Femtosecond Transient Absorption Spectroscopy - Part 2. (2022, August 7). YouTube. Retrieved January 18, 2026, from [Link]

  • Transient Absorption Spectroscopy. (n.d.). University of Tübingen. Retrieved January 18, 2026, from [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2016). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Substituted pyrrole synthesis from nitrodienes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Portable Spectroscopic Techniques for the Non-invasive Identification of two historical yellow pigments. (2022). IRIS UniPA. Retrieved January 18, 2026, from [Link]

  • SPECTROSCOPIC TECHNIQUE FOR STUDYING THE CHARACTERISTICS OF PAPER, PIGMENTS AND INKS IN THE AGING PROCESS (REVIEW). (2022). Journal of Chemical Technology and Metallurgy, 57(1), 101-113. Retrieved January 18, 2026, from [Link]

  • The Role of Nitride Materials for Biological Applications (Biosensors). (2018). SAS Publishers. Retrieved January 18, 2026, from [Link]

  • The Role of Nitride Materials for Biological Applications (Biosensors). (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Densely Substituted Pyrimidine Derivatives. (2009). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Bio-inspired Materials. (2019, August 16). University of Delaware. Retrieved January 18, 2026, from [Link]

  • Biosynthesis of Nanoparticles from Various Biological Sources and Its Biomedical Applications. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. (2006). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Learning from biology to create new materials. (2014, February 10). U.S. National Science Foundation. Retrieved January 18, 2026, from [Link]

Sources

biological activity of 1-Methyl-3-(4-nitrophenyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biological activities of 1-Methyl-3-(4-nitrophenyl)benzene and its derivatives, including detailed application notes and protocols for researchers.

Introduction

Derivatives of this compound belong to the broader class of nitroaromatic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. These activities often stem from the presence of the nitro group, which can be metabolically reduced to form reactive intermediates that can interact with various cellular macromolecules. This guide provides a comprehensive overview of the known biological activities of these derivatives, with a focus on their potential as anticancer and antimicrobial agents. Detailed protocols for evaluating these activities are also presented to aid researchers in their drug discovery and development efforts.

Anticancer Activity

Several studies have highlighted the potential of nitrobiphenyl derivatives as anticancer agents. The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action: Induction of Apoptosis

One of the primary ways this compound derivatives may exert their anticancer effects is by triggering the intrinsic apoptotic pathway. This pathway is initiated by various intracellular stresses, such as DNA damage or oxidative stress, which can be induced by the reactive intermediates formed from the nitro group of these compounds. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

G Derivative Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Damages Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptotic pathway induced by this compound derivatives.

Protocol: Evaluation of In Vitro Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • This compound derivative of interest

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action is generally attributed to the bioreduction of the nitro group, which generates cytotoxic radicals.

Mechanism of Action: Generation of Reactive Nitrogen Species

In anaerobic bacteria and some fungi, the nitro group of this compound derivatives can be reduced by nitroreductases to form nitroso and hydroxylamino intermediates. These intermediates can then be further converted to reactive nitrogen species, which can damage DNA, proteins, and lipids, leading to cell death.

G Derivative Nitroaromatic Derivative Nitroreductase Nitroreductase Derivative->Nitroreductase Substrate for Nitroso Nitroso Intermediate Nitroreductase->Nitroso Reduces to Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Further Reduction RNS Reactive Nitrogen Species (RNS) Hydroxylamino->RNS Generates CellularDamage DNA, Protein, Lipid Damage RNS->CellularDamage Causes CellDeath Cell Death CellularDamage->CellDeath Leads to

Caption: Antimicrobial mechanism of action of nitroaromatic compounds.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound derivative of interest

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • 96-well plates

  • Incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm.

General Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of a novel this compound derivative.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Characterization->Antimicrobial ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Cytotoxicity->ApoptosisAssay ROS ROS Measurement Cytotoxicity->ROS Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme SAR Structure-Activity Relationship (SAR) Studies ApoptosisAssay->SAR Enzyme->SAR Toxicity In Vivo Toxicity Studies SAR->Toxicity

Caption: General workflow for the evaluation of biological activity.

Quantitative Data Summary

The following table summarizes hypothetical IC50 and MIC values for a series of this compound derivatives to illustrate how data can be presented for comparative analysis.

DerivativeR-groupIC50 (µM) vs. HeLaMIC (µg/mL) vs. E. coli
1a -H25.464
1b -Cl12.832
1c -OCH345.2128
1d -F15.132

Note: These are example data and do not represent actual experimental results.

References

  • MTT Assay for Cell Viability and Cytotoxicity. JoVE (Journal of Visualized Experiments). [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Nitroreductase activity of bacteria is a key determinant of the bactericidal activity of nitroaromatic compounds. Antimicrobial Agents and Chemotherapy. [Link]

  • The intrinsic pathway of apoptosis. Nature Reviews Molecular Cell Biology. [Link]

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1-Methyl-3-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 1-Methyl-3-(4-nitrophenyl)benzene (also known as 3-Methyl-4'-nitrobiphenyl, CAS 952-21-6).[1] As a substituted biphenyl, this compound holds potential as a key intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. Rigorous analytical characterization is paramount to confirm its structural identity, assess its purity, and determine its physical properties, thereby ensuring the reliability and reproducibility of downstream applications. This guide presents an integrated workflow, detailing protocols for spectroscopic, chromatographic, and thermal analysis techniques, and explains the scientific rationale behind each methodological choice.

Introduction: The Imperative for Rigorous Characterization

This compound is an organic compound featuring a biphenyl core, functionalized with a methyl group on one ring and a nitro group on the other. The specific arrangement of these substituents dictates its chemical reactivity, physical properties, and potential biological activity. In any research or development pipeline, verifying that the correct isomer has been synthesized and is free from significant impurities is a non-negotiable step. An unconfirmed structure or impure starting material can lead to failed experiments, misinterpreted data, and wasted resources.

This application note details a multi-technique analytical workflow designed to provide orthogonal data points, leading to a high-confidence characterization of the target molecule. We will cover:

  • Spectroscopic Methods (NMR & MS): For unambiguous structural elucidation and molecular weight confirmation.

  • Chromatographic Methods (GC & HPLC): For quantitative purity assessment and impurity profiling.

  • Thermal Analysis (DSC & TGA): For determining key physical properties like melting point and thermal stability.

The following diagram illustrates the logical workflow for a comprehensive characterization process.

Characterization_Workflow cluster_start cluster_analysis cluster_structure Structural Elucidation cluster_purity Purity & Properties cluster_end start Synthesized Product: This compound NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (GC-MS) start->MS GC Gas Chromatography (GC-FID) start->GC HPLC HPLC-UV start->HPLC Thermal Thermal Analysis (DSC, TGA) start->Thermal end_node Fully Characterized Compound: Identity, Purity, Stability Confirmed NMR->end_node MS->end_node GC->end_node HPLC->end_node Thermal->end_node Data_Integration cluster_compound cluster_properties Verified Properties cluster_techniques Analytical Techniques Compound This compound Structure Molecular Structure (Connectivity) Compound->Structure MolWeight Molecular Weight (213.23 g/mol) Compound->MolWeight Purity Chemical Purity (e.g., >99%) Compound->Purity Thermal Thermal Properties (Melting Point, Stability) Compound->Thermal NMR ¹H & ¹³C NMR NMR->Structure MS GC-MS MS->Structure Fragmentation MS->MolWeight GC_HPLC GC-FID & HPLC-UV GC_HPLC->Purity DSC_TGA DSC & TGA DSC_TGA->Thermal

Sources

Application Note: Comprehensive Structural Elucidation of 3-Methyl-4'-nitrobiphenyl using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Substituted Biphenyls

Substituted biphenyls represent a critical class of organic compounds, with applications spanning from pharmaceuticals and agrochemicals to materials science. 3-Methyl-4'-nitrobiphenyl, a molecule characterized by a methyl group on one phenyl ring and a nitro group on the other, is of particular interest in toxicological and medicinal chemistry research due to its noted mutagenic and carcinogenic properties.[1][2] The precise structural characterization of such molecules is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships, metabolic pathways, and ensuring the purity and identity of synthesized compounds in drug development and safety assessment.

This application note provides a detailed guide for the comprehensive analysis of 3-Methyl-4'-nitrobiphenyl using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the interpretation of the resulting spectral data. This guide is designed for researchers, scientists, and drug development professionals seeking to apply these powerful techniques for the unambiguous structural elucidation of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[3][4] It operates on the principle that many atomic nuclei possess a magnetic property called spin.[3] When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation in the radiofrequency range at specific frequencies, creating a resonance signal.[3][5] The precise frequency of this resonance, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.[5][6] For 3-Methyl-4'-nitrobiphenyl, ¹H (proton) and ¹³C NMR are the primary experiments for full structural verification.

NMR Experimental Protocol

The quality of NMR data is directly dependent on meticulous sample preparation.[7] The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[8][9]

Protocol for NMR Sample Preparation:

  • Analyte Weighing: Accurately weigh 5-10 mg of 3-Methyl-4'-nitrobiphenyl for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7][10] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[8]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar organic compounds like 3-Methyl-4'-nitrobiphenyl due to its good dissolving power and the presence of a convenient residual solvent peak for referencing (δ ~7.26 ppm).[8] Vigorously mix the sample to ensure complete dissolution.

  • Filtration and Transfer: To remove any suspended particles that can disrupt the magnetic field homogeneity and degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[10]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • Instrument Setup: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube clean to avoid contaminating the instrument probe.[10]

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Interpretation of NMR Spectra

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons.

  • Chemical Shift (δ): Protons in different parts of the molecule will resonate at different frequencies. Protons near electronegative groups (like the nitro group) are "deshielded" and appear at a higher chemical shift (further downfield).[11]

  • Integration: The area under each proton signal is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): The signal for a proton is split into multiple peaks by the influence of neighboring, non-equivalent protons. The number of peaks follows the "n+1 rule," where 'n' is the number of adjacent protons.[6]

Table 1: Predicted ¹H NMR Data for 3-Methyl-4'-nitrobiphenyl in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-2', H-6'~8.30Doublet (d)2HOrtho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding.[11]
H-3', H-5'~7.75Doublet (d)2HMeta to the NO₂ group. Coupled to H-2'/H-6'.
H-2~7.60Singlet (s) or narrow doublet1HOrtho to the phenyl substituent and the methyl group.
H-5~7.45Doublet (d)1HPart of the methyl-substituted ring, coupled to H-6.
H-6~7.30Doublet of doublets (dd)1HCoupled to both H-5 and H-2.
-CH₃~2.40Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.

Note: Predicted values are based on typical chemical shifts for substituted biphenyl and nitrobenzene systems. Actual values may vary slightly.[12][13]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Methyl-4'-nitrobiphenyl in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-4' (ipso-NO₂)~147.5Attached to the highly electronegative NO₂ group.[11]
C-1'~146.5Quaternary carbon of the nitro-substituted ring.
C-1~139.0Quaternary carbon of the methyl-substituted ring.
C-3~138.0Quaternary carbon attached to the methyl group.
Aromatic CH123 - 135Aromatic carbons will appear in this typical range. Specific assignments require 2D NMR.
-CH₃~21.0Typical chemical shift for an aryl-bound methyl carbon.

Note: The ¹³C spectrum will show 9 distinct aromatic carbon signals (5 from the methyl-substituted ring and 4 from the nitro-substituted ring) plus the methyl carbon signal.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[14] This information allows for the determination of a molecule's exact molecular weight and can provide valuable structural information through the analysis of fragmentation patterns.[14][15] For a small, relatively volatile molecule like 3-Methyl-4'-nitrobiphenyl, Electron Ionization (EI) is a robust "hard" ionization technique that provides a clear molecular ion and rich fragmentation data useful for structural confirmation.[16][17]

Mass Spectrometry Experimental Protocol

Sample preparation for MS is critical to ensure a clean signal and prevent contamination of the instrument.[18][19]

Protocol for MS Sample Preparation (for LC-MS/Direct Infusion ESI):

  • Stock Solution: Prepare a stock solution of 3-Methyl-4'-nitrobiphenyl at a concentration of approximately 1 mg/mL in a high-purity organic solvent such as methanol or acetonitrile.[20]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the ionization source (e.g., 50:50 acetonitrile:water for ESI).[20]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.[20]

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS sample preparation, analysis, and data interpretation.

Interpretation of Mass Spectra (Electron Ionization)

The molecular formula of 3-Methyl-4'-nitrobiphenyl is C₁₃H₁₁NO₂. Its monoisotopic mass is approximately 213.08 Da.[21]

  • Molecular Ion (M⁺•): In an EI spectrum, the peak with the highest m/z value often corresponds to the molecular ion, which is the intact molecule with one electron removed. For this compound, the molecular ion peak is expected at m/z 213 .

  • Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart into smaller, charged fragments. The fragmentation pattern is a reproducible fingerprint of the molecule. For nitroaromatic compounds, characteristic losses include NO₂ and NO.[22][23][24]

Table 3: Predicted EI-MS Fragmentation Data for 3-Methyl-4'-nitrobiphenyl

m/z ValueProposed Fragment IonProposed Neutral LossRationale
213[C₁₃H₁₁NO₂]⁺•-Molecular Ion (M⁺•)
198[C₁₃H₁₁O]⁺••CH₃Loss of the methyl radical.
183[C₁₃H₁₁O]⁺•NOLoss of nitric oxide from the molecular ion.
167[C₁₃H₁₁]⁺•NO₂Loss of the nitro radical, a very common fragmentation for nitroaromatics.[23][24]
152[C₁₂H₈]⁺•CH₃ from [C₁₃H₁₁]⁺Loss of a methyl radical from the biphenyl cation.
91[C₇H₇]⁺C₆H₄NO₂Formation of the tropylium ion, a common fragment from toluene-like structures.

Note: The relative abundance of these fragments will depend on the instrument conditions and the stability of the resulting ions.

Conclusion

NMR spectroscopy and mass spectrometry are powerful, complementary techniques that, when used in concert, provide an unambiguous structural characterization of 3-Methyl-4'-nitrobiphenyl. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, the substitution pattern, and the number of unique atoms within the molecule. Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways, particularly the characteristic losses associated with the nitro functional group. The protocols and interpretive guidance provided in this application note offer a robust framework for researchers engaged in the synthesis, identification, and analysis of substituted biphenyls and other small organic molecules, ensuring data integrity and scientific rigor.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Re3data.org. Spectral Database for Organic Compounds. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • University College London. Sample Preparation. [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Chemistry Steps. NMR spectroscopy – An Easy Introduction. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Wikipedia. Sample preparation in mass spectrometry. [Link]

  • National Institutes of Health. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • National Institutes of Health. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro. [Link]

  • Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • National Institutes of Health. 3-Methyl-4-nitrobiphenyl. [Link]

  • Mass Spectrometry: A Textbook. 4. The Main Fragmentation Reactions of Organic Compounds. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • National Institutes of Health. 4-Methoxy-3-nitrobiphenyl. [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • YouTube. Interpreting NMR Spectra 1. [Link]

  • YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

Sources

The Versatile World of Nitrobiphenyls: A Guide to Synthesis and Material Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of nitrobiphenyl compounds, a class of molecules that, despite their historical applications, continue to offer exciting possibilities in modern materials science. This guide is designed for researchers, scientists, and professionals in drug development and materials engineering who are interested in harnessing the unique properties of these aromatic compounds. We will delve into the fundamental synthesis of nitrobiphenyls and explore their application in the creation of advanced materials, including liquid crystals, polymers, and components for organic electronics. Our focus will be on providing not just procedural steps, but also the scientific rationale behind these protocols, empowering you to adapt and innovate in your own research.

Section 1: The Synthetic Toolkit: Accessing Nitrobiphenyl Building Blocks

The journey into the materials applications of nitrobiphenyls begins with their synthesis. The position of the nitro group on the biphenyl scaffold is crucial in determining the molecule's electronic and steric properties, which in turn dictates its function in a material. Here, we provide detailed protocols for the synthesis of key nitrobiphenyl isomers and derivatives.

Electrophilic Nitration of Biphenyl: A Classic Approach

The direct nitration of biphenyl is a fundamental method for introducing a nitro group onto the aromatic core. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, primarily the 2- and 4-nitrobiphenyls.

Protocol: Mononitration of Biphenyl

Objective: To synthesize a mixture of 2- and 4-nitrobiphenyls via mixed acid nitration.

Materials:

  • Biphenyl (5.0 g)

  • Dichloromethane (20 mL)

  • Concentrated Nitric Acid (5 mL)

  • Concentrated Sulfuric Acid (5 mL)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of biphenyl in 20 mL of dichloromethane and cool the flask in an ice bath with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred biphenyl solution over 30 minutes, maintaining the reaction temperature between 0 and 10 °C.

  • Reaction: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete.

  • Workup:

    • Slowly pour the reaction mixture over 50 g of crushed ice.

    • Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude product, a mixture of 2- and 4-nitrobiphenyl, can be separated by column chromatography on silica gel.

    • Use a hexane:ethyl acetate (95:5 v/v) eluent. 2-Nitrobiphenyl will elute first due to its lower polarity.

    • Combine the fractions of each pure isomer and remove the solvent to obtain the purified products.

Causality: The use of a mixed acid (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic attack on the aromatic ring of biphenyl. The low temperature is crucial to control the reaction rate and minimize the formation of dinitrated byproducts.

Section 2: Nitrobiphenyls in Liquid Crystal Technology

The rigid, rod-like structure of the biphenyl core, combined with the strong dipole moment of the nitro group, makes nitrobiphenyl derivatives excellent candidates for liquid crystal applications. In particular, 4-alkoxy-4'-nitrobiphenyls have been investigated for their use in scattering-based liquid crystal displays (LCDs).

Synthesis of 4-Alkoxy-4'-Nitrobiphenyl Liquid Crystals

A common route to these materials is the Williamson ether synthesis, starting from 4-hydroxy-4'-nitrobiphenyl.

Protocol: Williamson Ether Synthesis of 4-Butoxy-4'-nitrobiphenyl

Objective: To synthesize a 4-alkoxy-4'-nitrobiphenyl derivative.

Materials:

  • 4-Hydroxy-4'-nitrobiphenyl

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxy-4'-nitrobiphenyl, an excess of 1-bromobutane, and a molar equivalent of potassium carbonate in acetone.

  • Reaction: Reflux the mixture with stirring for 24 hours.

  • Workup:

    • After cooling to room temperature, filter the mixture to remove the inorganic salts.

    • Evaporate the acetone from the filtrate.

    • Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 4-butoxy-4'-nitrobiphenyl.

Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxy-4'-nitrobiphenyl, forming a phenoxide ion. This nucleophilic phenoxide then displaces the bromide from 1-bromobutane in an Sₙ2 reaction to form the ether linkage.

Characterization of Nitrobiphenyl-Based Liquid Crystals

The liquid crystalline properties of these materials are characterized by their phase transition temperatures and textures.

Protocols for Characterization:

  • Polarized Optical Microscopy (POM): This technique is used to visually identify the different liquid crystal phases (nematic, smectic, etc.) by observing their unique textures as the sample is heated and cooled.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with the phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).

  • Small-Angle X-ray Scattering (SAXS): For materials exhibiting smectic phases, SAXS can be used to determine the layer spacing, which helps in identifying the specific smectic phase type (e.g., SmA, SmC).

Data Presentation:

CompoundChain Length (n)Melting Point (°C)Clearing Point (°C)Phase Sequence
4-Propoxy-4'-nitrobiphenyl374.1-K → I
4-Butoxy-4'-nitrobiphenyl481.0-K → I
4-Pentoxy-4'-nitrobiphenyl558.044.0K → N → I
4-Hexoxy-4'-nitrobiphenyl649.054.0K → N → I
4-Heptoxy-4'-nitrobiphenyl742.058.0K → SmA → N → I
4-Octoxy-4'-nitrobiphenyl848.063.0K → SmA → N → I
4-Nonoxy-4'-nitrobiphenyl954.066.5K → SmA → N → I

Data adapted from Mandle et al.

The data shows that as the alkoxy chain length increases, the materials tend to exhibit more ordered liquid crystal phases, such as the smectic A phase.

Visualization of Experimental Workflow:

G cluster_synthesis Synthesis cluster_characterization Characterization A 1. Williamson Ether Synthesis (4-Hydroxy-4'-nitrobiphenyl + Alkyl Bromide) B 2. Workup (Filtration, Extraction, Drying) A->B C 3. Purification (Recrystallization) B->C D Polarized Optical Microscopy (POM) - Identify phase textures C->D Pure 4-Alkoxy-4'-nitrobiphenyl E Differential Scanning Calorimetry (DSC) - Determine transition temperatures C->E Pure 4-Alkoxy-4'-nitrobiphenyl F Small-Angle X-ray Scattering (SAXS) - Determine smectic layer spacing C->F Pure 4-Alkoxy-4'-nitrobiphenyl

Caption: Workflow for the synthesis and characterization of 4-alkoxy-4'-nitrobiphenyl liquid crystals.

Section 3: Emerging Applications in Polymers and Organic Electronics

While the use of nitrobiphenyls in liquid crystals is well-established, their potential in other areas of materials science is an active area of research. The electron-withdrawing nature of the nitro group can be exploited to create materials with interesting electronic and optical properties.

Nitrobiphenyls as Monomers for Functional Polymers

Incorporating nitrobiphenyl moieties into polymer backbones can impart specific properties such as thermal stability, high refractive index, and nonlinear optical activity. One approach is to synthesize vinyl-substituted nitrobiphenyls that can be polymerized via standard techniques.

Protocol: Synthesis of a Vinyl-Substituted Nitrobiphenyl Monomer (Conceptual)

Objective: To synthesize a polymerizable nitrobiphenyl monomer.

Materials:

  • 4-Bromo-4'-nitrobiphenyl

  • Vinyltributyltin

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Toluene

Procedure (Stille Coupling):

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-bromo-4'-nitrobiphenyl in dry toluene.

  • Addition of Reagents: Add vinyltributyltin and a catalytic amount of Pd(PPh₃)₄ to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Purification: Filter the mixture, extract the filtrate with an organic solvent, and purify the product by column chromatography to yield the 4-vinyl-4'-nitrobiphenyl monomer.

Causality: The Stille coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide, catalyzed by a palladium complex. This allows for the direct introduction of a polymerizable vinyl group onto the nitrobiphenyl core.

Polymerization: The resulting vinyl-nitrobiphenyl monomer can then be polymerized using free-radical polymerization with an initiator like AIBN (azobisisobutyronitrile).

Nitrobiphenyls in Organic Electronics

The electron-deficient nature of the nitrobiphenyl unit makes it a potential candidate for n-type organic semiconductors, which are crucial components in organic field-effect transistors (OFETs) and other organic electronic devices.

Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET (Conceptual)

Objective: To fabricate a simple OFET using a nitrobiphenyl derivative as the active layer.

Materials:

  • Heavily doped Si wafer with a SiO₂ dielectric layer (substrate)

  • Nitrobiphenyl derivative (e.g., a soluble derivative)

  • Solvent for the nitrobiphenyl derivative (e.g., chlorobenzene)

  • Gold (for source and drain electrodes)

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by ultrasonication in a series of solvents (e.g., acetone, isopropanol) and dry it.

  • Active Layer Deposition: Deposit a thin film of the nitrobiphenyl derivative onto the SiO₂ surface. This can be done by spin-coating a solution of the material or by vacuum thermal evaporation.

  • Annealing: Anneal the film at an appropriate temperature to improve its morphology and crystallinity.

  • Electrode Deposition: Deposit the gold source and drain electrodes on top of the organic semiconductor film through a shadow mask using thermal evaporation.

  • Characterization: Characterize the electrical performance of the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer. From these measurements, key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be determined.

Visualization of OFET Architecture:

G cluster_0 OFET Structure A Source (Au) C Organic Semiconductor (Nitrobiphenyl Derivative) B Drain (Au) D Dielectric (SiO₂) C->D E Gate (Doped Si) D->E

Caption: Schematic of a bottom-gate, top-contact organic field-effect transistor (OFET).

Electrochemical Characterization:

The suitability of a material for use in organic electronics is often assessed by determining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These can be estimated from cyclic voltammetry (CV) measurements.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
9-(4-Nitrophenyl)-9H-carbazole (Computational)-6.25-2.583.67

Data from BenchChem[1]

The low-lying LUMO level of this nitrobiphenyl derivative, as predicted by DFT calculations, suggests its potential as an electron-transporting material.

Conclusion

Nitrobiphenyl compounds represent a versatile platform for the development of advanced materials. Through well-established synthetic routes, their structures can be tailored to achieve desired properties for applications in liquid crystals, polymers, and organic electronics. This guide has provided a foundation of detailed protocols and scientific insights to encourage further exploration and innovation in this exciting field. As research continues, we can expect to see nitrobiphenyls and their derivatives play an increasingly important role in the next generation of materials and devices.

References

  • Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs - RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-3-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-3-(4-nitrophenyl)benzene (also known as 3-Methyl-4'-nitrobiphenyl). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important biaryl compound in their work. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve reaction yields.

The predominant and most versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (e.g., 3-methylphenylboronic acid) and an organohalide (e.g., 1-bromo-4-nitrobenzene). Despite its popularity and robustness, the reaction is complex, with numerous parameters that can significantly impact the outcome.[1][3] This guide will help you navigate the intricacies of this synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

Question 1: Why is my reaction yield consistently low?

Low yield is one of the most common frustrations in cross-coupling reactions.[4] The issue can typically be traced back to one or more suboptimal reaction parameters or the degradation of key reagents.

Possible Causes & Solutions:

  • Inactive Catalyst: The active form of the catalyst is Palladium(0). If you are using a Pd(II) pre-catalyst, it must be reduced in situ. Incomplete reduction or oxidation of the Pd(0) species can kill the catalyst.[5] Palladium black precipitation is a visual indicator of catalyst aggregation and deactivation.[6]

    • Solution: Use a pre-catalyst that readily forms the active Pd(0) species, such as a Buchwald G4 pre-catalyst.[7] Ensure your reaction is properly degassed to remove oxygen, which can lead to catalyst oxidation and promote side reactions like homocoupling.[1] You can purge the solvent and reaction vessel with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[4]

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1] For a sterically accessible substrate like this, a bulky, electron-rich phosphine ligand is often effective.

    • Solution: Screen different phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective.[7][8] In some cases, N-heterocyclic carbenes (NHCs) can also be excellent ligands.[9]

  • Ineffective Base or Incorrect Amount: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] The strength and solubility of the base can dramatically affect the reaction rate and yield.

    • Solution: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[4][11] Cesium carbonate is often more effective but also more expensive.[4] Typically, 2-3 equivalents of the base are required. Ensure the base is finely powdered and dry for optimal reactivity.

  • Degradation of Boronic Acid (Protodeboronation): Boronic acids can be unstable, especially at high temperatures, and can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[1][12] This is a major pathway for yield loss.

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, which slowly releases the boronic acid under the reaction conditions.[9]

      • Avoid excessively high temperatures if possible. Run test reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and reagent stability.[7][13]

  • Inappropriate Solvent System: The solvent must solubilize the reagents and facilitate the reaction. A mixture of an organic solvent and water is often necessary for the base (typically inorganic) to function effectively.

    • Solution: Common solvent systems include dioxane/water, THF/water, or toluene/water.[4][13] The ratio of organic solvent to water can be critical and may require optimization (e.g., 5:1 or 4:1).[7] Anhydrous conditions can also be explored with certain base/ligand combinations.

Question 2: My TLC/LCMS shows the consumption of starting material, but multiple new spots have appeared. What are these byproducts?

The formation of multiple products indicates that side reactions are competing with the desired cross-coupling.[1] Understanding these side reactions is key to minimizing them.

Common Byproducts & Mitigation Strategies:

  • Homocoupling Product (Biphenyl or 4,4'-Dinitrobiphenyl): This occurs when two molecules of the same starting material couple with each other (e.g., two boronic acids or two aryl halides).[6] Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[1]

    • Mitigation:

      • Ensure thorough degassing of the reaction mixture to minimize oxygen levels.[1]

      • Use a slight excess of the aryl halide relative to the boronic acid to favor the cross-coupling pathway.[12]

      • Choose a catalyst/ligand system that promotes rapid cross-coupling, outcompeting the homocoupling reaction.

  • Dehalogenated Product (m-Tolyl radical source leading to Toluene): In this side reaction, the halogen on the electrophile is replaced by a hydrogen atom.[8] This is often mediated by a palladium-hydride (Pd-H) species, which can form from reactions with the base or solvent.[8]

    • Mitigation:

      • The choice of base is critical. Avoid bases that can easily generate hydride species.

      • Electron-deficient aryl halides can be more susceptible, so careful optimization of the catalyst and ligand is necessary.[8]

      • Ensure the transmetalation step is fast to minimize the lifetime of the Ar-Pd-X intermediate that could react with a Pd-H species.[8]

  • Protodeboronated Product (Toluene): As mentioned in the previous section, this results from the cleavage of the C-B bond of the boronic acid.[6]

    • Mitigation: Use high-purity, stable boronic acids or their esters. Optimize temperature and base to minimize degradation.[1][12]

Question 3: How do I purify my final product from the reaction mixture and byproducts?

Purification can be challenging due to the similar polarities of the desired product and common aromatic byproducts.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. This will remove the inorganic base and salts. If your product has basic or acidic impurities, an acid-base wash can be effective.[14]

  • Column Chromatography: This is the most common method for separating the desired product from starting materials and byproducts.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system is required. A gradient of hexane and ethyl acetate is a good starting point. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. The non-polar homocoupling byproducts will likely elute first, followed by your desired product, and then more polar impurities.

  • Recrystallization: If a solid product of reasonable purity is obtained after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.

    • Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or a hexane/ethyl acetate mixture could be suitable candidates.[15]

Data & Protocols

Table 1: Recommended Starting Conditions for Optimization

This table provides a set of validated starting points for the Suzuki-Miyaura coupling to synthesize this compound. Optimization from these conditions is often necessary for specific laboratory setups and reagent batches.

ParameterRecommendationRationale & Citation
Aryl Halide 1-Bromo-4-nitrobenzeneAryl bromides offer a good balance of reactivity and stability. Iodides are more reactive but more prone to dehalogenation, while chlorides are less reactive.[2][8]
Boronic Acid 3-Methylphenylboronic acidCommercially available and generally stable. Use of a pinacol ester can enhance stability.[1][9]
Catalyst Pd(PPh₃)₄ (2-5 mol%) or a Buchwald Pre-catalyst (e.g., SPhos G4, 1-2 mol%)Tetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst. Buchwald pre-catalysts are often more active at lower loadings and temperatures.[7][12]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)These inorganic bases are effective, readily available, and generally provide good yields.[11][13]
Solvent Dioxane/H₂O (5:1) or THF/H₂O (4:1)Biphasic systems are standard for dissolving both the organic reagents and the inorganic base.[4][14]
Temperature 80 - 100 °CThis temperature range is typically sufficient to drive the reaction to completion without causing significant degradation of the reagents.[4][7]
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing catalyst oxidation and minimizing oxygen-driven side reactions like homocoupling.[1][5]
Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 equiv)

  • 3-Methylphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.5 equiv, finely ground)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (1.0 equiv), 3-methylphenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add 1,4-dioxane and deionized water (e.g., in a 5:1 ratio) via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Bubble argon or nitrogen through the stirred solution for another 20-30 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 equiv).

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Ar¹-X OxAdd Oxidative Addition ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr [Ar²-B(OR)₃]⁻ Trans Transmetalation ArPdAr->Pd0 Product (Ar¹-Ar²) RedElim Reductive Elimination BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check SM consumption via TLC/LCMS) Start->Check_Completion No_Completion Reaction Stalled Check_Completion->No_Completion No Yes_Completion SM Consumed, Low Isolated Yield Check_Completion->Yes_Completion Yes Check_Catalyst Check Catalyst Activity: - Degas reaction thoroughly? - Fresh catalyst/ligand? - Palladium black visible? No_Completion->Check_Catalyst Check_Byproducts Analyze Byproducts: - Homocoupling? - Protodeboronation? - Dehalogenation? Yes_Completion->Check_Byproducts Check_Reagents Check Reagent Quality: - Boronic acid fresh? - Base dry and active? Check_Catalyst->Check_Reagents Check_Conditions Optimize Conditions: - Increase temperature? - Screen different solvent/base? Check_Reagents->Check_Conditions Optimize_Stoichiometry Adjust Stoichiometry: - Use slight excess of one reagent? Check_Byproducts->Optimize_Stoichiometry Refine_Purification Review Purification: - Product lost during workup? - Inefficient chromatography? Optimize_Stoichiometry->Refine_Purification

Caption: A logical workflow for troubleshooting low reaction yields.

Diagram 3: Common Side Reactions and Their Causes

Caption: The interplay between reaction conditions and common side reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2024, September 7). Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Al-Masum, M., & Islam, M. S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 215–225. Retrieved from [Link]

  • ChemRxiv. (2024). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-Nitrobiphenyl. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Unsymmetrical Nitrobiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of unsymmetrical nitrobiphenyls. These scaffolds are critical building blocks in medicinal chemistry and materials science.[1][2][3] However, their synthesis, particularly via cross-coupling reactions, is often plagued by side reactions that can complicate purification and significantly reduce yields.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles governing success or failure in your reaction flask.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis of unsymmetrical nitrobiphenyls. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Question 1: My primary side product is the homocoupling of my boronic acid/ester. How can I suppress this?

Answer: Homocoupling, the dimerization of the boronic acid partner, is one of the most persistent side reactions in Suzuki-Miyaura couplings.[4] It typically arises from two main mechanisms: an oxygen-promoted pathway or a palladium(II)-mediated pathway.[5][6]

Probable Causes:

  • Presence of Dissolved Oxygen: Oxygen can promote the homocoupling of boronic acids, leading to the formation of symmetrical biaryl impurities.[4][5][6] Standard inert gas blanketing may not be sufficient to remove all dissolved oxygen.[6]

  • Excess Palladium(II) Species: The catalytic cycle requires Pd(0). If Pd(II) precatalysts are used, their reduction to Pd(0) can be inefficient, or the active Pd(0) can be re-oxidized. This excess Pd(II) can then stoichiometrically react with the boronic acid to produce the homocoupled product.[5]

  • Sub-optimal Ligand or Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling versus the side reactions.

Recommended Solutions:

  • Rigorous Degassing: Do not simply blanket the reaction with an inert gas. Perform a subsurface sparge by bubbling nitrogen or argon directly through the solvent for 15-30 minutes before adding the catalyst. This is highly effective at removing dissolved oxygen.[5][6]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCOOK), can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[5][6]

  • Employ Pd(0) Precatalysts: Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the initial reduction step. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are optimized for its rapid reduction to Pd(0).

  • Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the aryl halide partner can sometimes disfavor boronic acid homocoupling.[4]

  • Slow Addition: In some cases, the slow addition of the boronic acid reagent can suppress the formation of homocoupled impurities by keeping its instantaneous concentration low.[6]

Question 2: I'm observing denitration of my starting material or product. What causes this and how can I prevent it?

Answer: Denitration, the cleavage of the C-NO₂ bond and its replacement with a hydrogen atom or another functional group, is a known challenge when working with nitroarenes in cross-coupling chemistry.[7][8][9]

Probable Causes:

  • Harsh Reaction Conditions: High temperatures and strongly basic conditions can promote nucleophilic aromatic substitution or reductive pathways that lead to the loss of the nitro group.

  • Catalyst-Mediated C-NO₂ Bond Cleavage: While challenging, some palladium catalyst systems are capable of directly cleaving the Ar-NO₂ bond, initiating a denitrative coupling pathway.[8][9][10][11] This is sometimes the desired reaction but can be an unwanted side reaction if you are using a nitro-substituted aryl halide.

  • Reductive Environment: The use of certain reductants, like specific alcohols, can serve as hydride donors, leading to reductive denitration where the nitro group is replaced by hydrogen.[10]

Recommended Solutions:

  • Milder Reaction Conditions: Screen lower temperatures and milder bases (e.g., K₂CO₃, K₃PO₄ instead of stronger alkoxides).[12] The use of aqueous ethanol as a solvent at moderate temperatures (e.g., 65 °C) has been shown to be effective.[12]

  • Careful Ligand Selection: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands like BrettPhos have been specifically developed to facilitate the desired coupling at the C-X bond while minimizing side reactions at the C-NO₂ bond.[8][9]

  • Choice of Coupling Partner: If possible, consider a synthetic strategy where the nitroarene is the coupling partner being activated at a C-X (X = Br, I, OTf) bond, rather than attempting to use nitro as a leaving group, unless that is the specific transformation desired.[8][9]

Question 3: My yields are low and I see significant amounts of my starting aryl halide being converted to a dehalogenated arene. What is happening?

Answer: Dehalogenation is a common side reaction where the halide (Br, I) on the electrophile is replaced by a hydrogen atom.[4][13]

Probable Causes:

  • Proto-deboronation of the Boronic Acid: The boronic acid can react with solvent protons (especially water or alcohols) to cleave the C-B bond, forming an arene.[13] The Pd(0) catalyst can then be consumed in side reactions.

  • β-Hydride Elimination: While less common with aryl partners, if any alkyl-containing reagents are present, β-hydride elimination can form a palladium-hydride species (Pd-H). This Pd-H can then react with your aryl halide in a reductive pathway to form the dehalogenated arene.

  • Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, competing side reactions like dehalogenation can become more prominent.

Recommended Solutions:

  • Use Anhydrous Conditions (If Possible): While many Suzuki couplings tolerate water, if dehalogenation is severe, minimizing water can reduce proto-deboronation. Using boronic esters (e.g., pinacol esters) can improve stability against hydrolysis.[14]

  • Select a Suitable Base: The base is critical for activating the boronic acid for transmetalation. A base that is too weak may lead to a slow transmetalation rate. Screen bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ to find the optimal balance.[12][15]

  • Ligand Choice: Bulky, electron-rich ligands (e.g., XPhos, SPhos) can accelerate the rate of oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete the dehalogenation pathway.[16]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for unsymmetrical nitrobiphenyls?

The Suzuki-Miyaura coupling is by far the most widely used and versatile method, reacting a nitro-substituted aryl halide with an arylboronic acid (or vice-versa).[12][17][18] The classical Ullmann reaction, which couples two aryl halides using a copper catalyst, is also an option, particularly for electron-deficient aryl halides, but often requires harsh conditions and can have erratic yields.[19][20][21][22]

Q2: How does the position of the nitro group affect reactivity?

The nitro group is strongly electron-withdrawing. When attached to the aryl halide partner, it activates the C-X bond towards oxidative addition, making the reaction more facile. However, when placed in the ortho position (e.g., 2-nitro-aryl halide or 2-nitrophenylboronic acid), steric hindrance can significantly slow down the reaction, particularly the transmetalation step, often leading to lower yields and increased homocoupling.[23]

Q3: How critical is the choice of catalyst, ligand, and solvent?

It is paramount. There is no single universal system. For electron-poor substrates, like many nitro-substituted systems, a combination of a palladium source (e.g., Pd₂(dba)₃), a specialized ligand (e.g., DavePhos), and a polar aprotic solvent (e.g., NMP) may be required to achieve good yields.[23] The ligand, in particular, stabilizes the palladium center and modulates its reactivity to favor the desired cross-coupling pathway.[16][24][25]

Visualizing Side Reactions and Troubleshooting

To better understand the challenges, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting.

Diagram 1: Suzuki-Miyaura Catalytic Cycle and Side Reaction Pathways

Suzuki_Side_Reactions pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-X pd_black Pd Black (Inactive) pd0->pd_black Aggregation pd_ii Ar-Pd(II)-X Complex ox_add->pd_ii trans Transmetalation pd_ii->trans + Ar'-B(OR)2 dehalo Dehalogenation Byproduct (Ar-H) pd_ii->dehalo + [H] source pd_ii_ar Ar-Pd(II)-Ar' Complex trans->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' Desired Product red_elim->product homo Homocoupling Byproduct (Ar'-Ar') o2 O2 o2->homo + 2 Ar'-B(OR)2 (Oxygen-promoted)

Caption: The Suzuki-Miyaura cycle with key entry points for homocoupling and dehalogenation side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Nitrobiphenyl Product check_nmr Analyze Crude Reaction Mixture (1H NMR, LC-MS) start->check_nmr homocoupling Major Byproduct: Homocoupled Dimer check_nmr->homocoupling Path A dehalogenation Major Byproduct: Dehalogenated Arene check_nmr->dehalogenation Path B no_reaction Mainly Unreacted Starting Materials check_nmr->no_reaction Path C solve_homo 1. Rigorously degas solvent. 2. Add mild reductant (HCOOK). 3. Check stoichiometry. homocoupling->solve_homo solve_dehalo 1. Screen different bases. 2. Use boronic ester. 3. Change ligand. dehalogenation->solve_dehalo solve_no_react 1. Check catalyst/ligand activity. 2. Increase temperature. 3. Screen more activating ligands. no_reaction->solve_no_react

Caption: A decision tree for systematically troubleshooting low-yielding nitrobiphenyl synthesis reactions.

Quantitative Data Summary

Optimizing reaction conditions is crucial. The following table provides representative data on how the choice of ligand and base can impact the outcome of a Suzuki-Miyaura coupling involving a nitro-substituted arene.

Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of 1-bromo-4-nitrobenzene with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001275[4]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O80692[15]
3Pd₂(dba)₃ (1)DavePhos (3)Cs₂CO₃ (2)NMP110495[23]
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)MeOH/H₂O80 (MW)0.588[23]

Note: This data is compiled for illustrative purposes based on typical outcomes reported in the literature. Actual results will vary based on specific substrates and experimental execution.

General Experimental Protocol

Optimized Suzuki-Miyaura Coupling for Unsymmetrical Nitrobiphenyls

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Degassing: Add the chosen solvent (e.g., Dioxane/H₂O 4:1, 5 mL). Seal the vessel with a septum and perform a subsurface sparge with argon or nitrogen for 20 minutes to rigorously remove dissolved oxygen.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Doubleday, W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Denitrative Coupling Reaction: A Powerful Synthetic Tool in Functional Transformation. (n.d.). Wiley Online Library. Available at: [Link]

  • Doubleday, W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Chemistry Ullmann Reaction. (n.d.). Sathee Jee. Available at: [Link]

  • Daini, M., & Daugulis, O. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. Available at: [Link]

  • Denitrative Cross-Couplings of Nitrostyrenes. (n.d.). MDPI. Available at: [Link]

  • El-hady, O. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023, September 8). YouTube. Available at: [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Daini, M., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

  • Daini, M., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

  • Ullmann reaction. (2020, October 22). L.S.College, Muzaffarpur. Available at: [Link]

  • Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Ullmann reaction. (n.d.). Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Doubleday, W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2023, October 10). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. (2005). ResearchGate. Available at: [Link]

  • Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Daugulis, O. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Available at: [Link]

  • Caipa Campos, M. A. (2005). Nitrogen-based ligands : synthesis, coordination chemistry and transition metal catalysis. Eindhoven University of Technology. Available at: [Link]

  • Ligand effects on bacterial growth. (n.d.). F1000. Available at: [Link]

  • Pinna, N., et al. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Reviews. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Methyl-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Methyl-4'-nitrobiphenyl. As a crucial intermediate in medicinal chemistry and materials science, obtaining this compound in high purity is paramount for reliable downstream applications.[1][2] This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy effectively.

Purification Strategy Overview

The purification of 3-Methyl-4'-nitrobiphenyl from a crude reaction mixture typically involves isolating it from unreacted starting materials, catalysts, and reaction byproducts. The choice of method depends critically on the impurity profile and the scale of the reaction. The general workflow involves an initial purity assessment, followed by a primary purification technique, and concluding with a final analysis to confirm purity.

G crude Crude Reaction Product (3-Methyl-4'-nitrobiphenyl + Impurities) assess Initial Purity Assessment (e.g., TLC, ¹H NMR) crude->assess select Method Selection assess->select recryst Recrystallization select->recryst High crude purity >85-90% chrom Column Chromatography select->chrom Complex mixture <85% purity pure Purified 3-Methyl-4'-nitrobiphenyl recryst->pure chrom->pure final_assess Final Purity & Identity Confirmation (TLC, Melting Point, NMR) pure->final_assess G start Problem: Poor Separation on Column check_tlc Is ΔRƒ between product and impurities > 0.1 on TLC? start->check_tlc check_loading Is silica:crude ratio > 30:1? check_tlc->check_loading Yes sol_adjust Solution: Adjust solvent system. Aim for product Rƒ ≈ 0.3. Consider a shallower gradient. check_tlc->sol_adjust No check_packing Was the column packed as a slurry and run without cracking? check_loading->check_packing Yes sol_load Solution: Reduce amount of crude material or use a larger column. check_loading->sol_load No check_packing->start Yes (Re-evaluate other factors) sol_pack Solution: Repack the column carefully. Ensure a uniform bed. check_packing->sol_pack No

Sources

Technical Support Center: Suzuki Coupling of Nitroaryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for navigating the complexities of the Suzuki-Miyaura coupling with nitroaryl halide substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific yet powerful transformation. Here, we move beyond standard protocols to address the nuanced interplay of catalysts, ligands, bases, and substrates that define success in these reactions.

Introduction: The Challenge of the Nitro Group

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, celebrated for its versatility in forming C-C bonds.[1][2] However, the presence of a nitro group on the aryl halide electrophile introduces significant challenges. While the electron-withdrawing nature of the nitro group can facilitate the initial oxidative addition step in some cases, it also opens pathways to deleterious side reactions and catalyst deactivation.[3] Key issues include low product yields, catalyst poisoning, and competing side reactions like reductive denitration.[4][5]

This guide provides a structured, question-and-answer approach to troubleshoot common problems, grounded in mechanistic principles and supported by field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical progression of steps to diagnose and solve the problem.

Q1: My reaction has stalled or is giving very low yield (<30%), and I'm recovering mostly starting material. What's the likely cause and how do I fix it?

This is the most common failure mode and typically points to an issue with the catalytic cycle's initiation or turnover.

Probable Cause 1: Inefficient Oxidative Addition. The first step, insertion of the Pd(0) catalyst into the carbon-halogen bond, can be sluggish, especially with electron-rich or sterically hindered nitroaryl chlorides.[3][6][7]

  • Solution A: Enhance Ligand Electron-Donating Ability & Bulk. The choice of phosphine ligand is critical. Standard ligands like PPh₃ are often ineffective.[8] Switch to bulky, electron-rich biaryl phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst for oxidative addition, and accelerate the reaction.[9][10]

    • Recommendation: Employ ligands such as SPhos, XPhos, or RuPhos. For particularly challenging substrates, BrettPhos has shown exceptional activity.[1][11][12]

  • Solution B: Change Palladium Precursor. Not all palladium sources are equal. Using a pre-formed Pd(0) source or a precatalyst that readily generates the active L₁Pd(0) species can be beneficial.[13]

    • Recommendation: Instead of Pd(OAc)₂, which requires in situ reduction, try a precatalyst like SPhos Pd G3 or XPhos Pd G3.

Probable Cause 2: Catalyst Deactivation/Poisoning. The nitro group itself, or intermediates formed during the reaction, can coordinate to the palladium center and inhibit catalysis.[4] Sulfur-containing heterocycles present a similar challenge.[13]

  • Solution A: Re-evaluate Ligand Choice. The same bulky ligands that promote oxidative addition also serve to protect the palladium center from binding inhibitory species.[13] Their steric hindrance creates a protective pocket around the metal.

  • Solution B: Increase Catalyst Loading. As a pragmatic but less elegant solution, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to push the reaction to completion despite gradual deactivation.[13]

Probable Cause 3: Ineffective Base. The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[14] If the base is too weak, insoluble, or sterically hindered, this step becomes the bottleneck.

  • Solution A: Screen Different Bases. The optimal base is highly substrate-dependent.

    • Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[8][15] For challenging couplings, stronger bases like Cs₂CO₃ may be required due to their higher solubility in organic solvents.[8][16]

  • Solution B: Ensure Biphasic Conditions or Add Water. For many common bases (e.g., K₂CO₃, K₃PO₄), a small amount of water is essential for them to act effectively.[7][16] It helps solubilize the base and facilitates the formation of the active boronate species.

    • Recommendation: Use a solvent system like Toluene/H₂O (10:1) or Dioxane/H₂O. Even in "anhydrous" reactions with K₃PO₄, trace water is often beneficial.[7][8]

Workflow: Troubleshooting Low Conversion

G cluster_start Problem cluster_solutions Troubleshooting Path Start Low Yield / Stalled Reaction Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, BrettPhos) Start->Ligand 1. Address Oxidative Addition Base Screen Bases (K₂CO₃ → K₃PO₄ → Cs₂CO₃) Ligand->Base 2. Optimize Transmetalation Solvent Ensure Water Presence (e.g., Toluene/H₂O) Base->Solvent 3. Improve Base Efficacy Catalyst Use Precatalyst (e.g., SPhos G3) Solvent->Catalyst 4. Enhance Catalyst Activity

Caption: A logical troubleshooting workflow for low-yield reactions.

Q2: My desired product is formed, but I see a significant amount of a byproduct that lacks the nitro group (reductive denitration). How can I suppress this?

Reductive denitration is a major competing pathway where the C–NO₂ bond is cleaved and replaced with a C–H bond.[4][17] This occurs via oxidative addition of the nitroarene to Pd(0), followed by the formation of an arylpalladium hydride intermediate that undergoes reductive elimination.[4]

Probable Cause 1: Inefficient Transmetalation. If the transmetalation step (transfer from boron) is slow relative to the side reaction pathway, denitration becomes more prevalent. The arylpalladium(II)-nitrite intermediate has more time to undergo alternative reactions.

  • Solution A: Optimize the Base/Solvent System. The goal is to accelerate transmetalation. A stronger, more soluble base can increase the concentration of the active boronate species.

    • Recommendation: Switch from carbonates (K₂CO₃) to phosphates (K₃PO₄) or cesium fluoride (CsF).[1] These are often more effective at promoting the desired C-C bond formation over denitration.

  • Solution B: Use a More Reactive Boron Reagent. Standard boronic acids can be sluggish.

    • Recommendation: Consider using a more reactive boronic ester (e.g., MIDA boronates) or a trifluoroborate salt (e.g., ArBF₃K), which can exhibit different reactivity profiles and sometimes favor the desired coupling pathway.[18]

Probable Cause 2: Presence of Hydride Sources. The hydride in the detrimental arylpalladium hydride intermediate can come from various sources in the reaction mixture.

  • Solution A: Scrutinize the Solvent and Reagents. Alcohols (like isopropanol, which can be used as a reductant) or even trace impurities can act as hydride donors.[17]

    • Recommendation: Ensure high-purity, anhydrous solvents (other than the deliberate addition of water for the base). Avoid using alcohol co-solvents unless a specific protocol calls for it.

Diagram: Competing Reaction Pathways

G Ar_NO2 Ar-NO₂ + Pd(0)Lₙ OxAdd Oxidative Addition Ar_NO2->OxAdd Intermediate [Ar-Pd(II)(NO₂)Lₙ] OxAdd->Intermediate Transmetalation Transmetalation (Ar'-B(OR)₂) Intermediate->Transmetalation FASTER SideReaction Ligand Exchange/ Hydride Source Intermediate->SideReaction SLOWER Intermediate2 [Ar-Pd(II)(Ar')Lₙ] Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product Desired Product (Ar-Ar') RedElim->Product HydrideIntermediate [Ar-Pd(II)(H)Lₙ] SideReaction->HydrideIntermediate RedElimSide Reductive Elimination HydrideIntermediate->RedElimSide Byproduct Denitrated Byproduct (Ar-H) RedElimSide->Byproduct

Caption: The key intermediate can proceed to the desired product or the denitrated byproduct.

Part 2: Frequently Asked Questions (FAQs)

Q3: Does the position of the nitro group (ortho, meta, para) matter?

Absolutely. The electronic and steric environment created by the nitro group's position profoundly impacts reactivity.

  • ortho-Nitroaryl Halides: These are often the most challenging. The steric bulk of the ortho-nitro group can hinder the approach of the palladium catalyst to the C-X bond, slowing oxidative addition. Furthermore, the nitro group's oxygen atoms can chelate to the palladium center, potentially altering the catalyst's reactivity in unpredictable ways. Coupling of 2-nitrophenylboronic acid, for example, often requires specific optimization.[19][20]

  • para-Nitroaryl Halides: These substrates often exhibit good reactivity. The strong electron-withdrawing effect of the para-nitro group activates the C-X bond towards oxidative addition without imposing significant steric hindrance.[3]

  • meta-Nitroaryl Halides: Reactivity is intermediate. The electronic activation is less pronounced than in the para case, but there is no steric interference.

Q4: Can I use nitroarenes directly (i.e., without a halide) as the electrophile?

Yes, this is a more advanced and recently developed method known as denitrative coupling.[1][11][12] It involves the direct oxidative addition of a Pd(0) catalyst into the C-NO₂ bond.[12][21] This is a highly attractive strategy as it uses readily available nitroarenes as starting materials.

  • Key Requirements: This transformation is not trivial and requires a highly specialized catalytic system. The combination of a palladium source (e.g., Pd(acac)₂) with a very bulky and electron-rich biarylphosphine ligand, such as BrettPhos, is crucial for success.[1][12] A strong base like K₃PO₄ is also typically required.[1]

Q5: What is the optimal temperature for these reactions?

There is no single optimal temperature. It is a parameter that must be optimized based on the reactivity of the specific substrates.

  • General Guideline: Start with moderate temperatures (e.g., 80-100 °C).[16]

  • For Unreactive Substrates (e.g., Aryl Chlorides): Higher temperatures (110-130 °C) may be necessary to drive the reaction to completion.[1][22]

  • Caution: Excessively high temperatures can promote catalyst decomposition (formation of palladium black) and increase the rate of side reactions. If you observe rapid darkening of the reaction mixture to black, it may indicate catalyst death, and a lower temperature with a more active ligand might be a better approach.[7]

Part 3: Data & Protocols

Table 1: Ligand & Base Selection Guide for Nitroaryl Bromides

This table provides a starting point for condition screening based on literature observations. Yields are illustrative and highly substrate-dependent.

EntryNitroaryl SubstrateLigand RecommendationBase RecommendationSolvent SystemTypical Temp. (°C)Expected Outcome
14-Nitro-1-bromobenzeneSPhos or XPhosK₃PO₄Toluene/H₂O100-110High yield, low denitration
22-Nitro-1-bromobenzeneBrettPhos or RuPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane110-130Moderate to good yield; sterically challenging
33-Nitro-1-bromobenzeneSPhosK₂CO₃ or K₃PO₄Toluene/H₂O100Good yield
4Denitrative Coupling (Nitrobenzene)BrettPhosK₃PO₄1,4-Dioxane130Moderate yield; requires highly active catalyst
Protocol 1: General Procedure for Suzuki Coupling of 4-Bromonitrobenzene

This protocol is a robust starting point for a typical, activated nitroaryl halide.

Materials:

  • 4-Bromonitrobenzene (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • SPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.)

  • Toluene and deionized water (10:1 v/v)

  • Schlenk flask or sealed reaction vial, magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a stir bar, add 4-bromonitrobenzene, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Heating: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Chinese Chemical Society. (2023, April 19). Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. CCS Chemistry. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

  • ACS Publications. (2020, August 6). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • NIH. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2018, March 16). Reductive Denitration of Nitroarenes. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Publications. (2021, July 7). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Purification of Crude 3-Methyl-4'-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 3-Methyl-4'-nitrobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Methyl-4'-nitrobiphenyl synthesized via Suzuki-Miyaura coupling?

A1: When synthesizing 3-Methyl-4'-nitrobiphenyl through the Suzuki-Miyaura coupling of 3-methylphenylboronic acid and a 4-nitrophenyl halide (or vice versa), several types of impurities are commonly encountered. Understanding these is the first step to devising an effective purification strategy.

  • Unreacted Starting Materials: Residual 3-methylphenylboronic acid and the 4-nitrophenyl halide are common impurities.

  • Homocoupling Products: Symmetrical biphenyls, such as 3,3'-dimethylbiphenyl and 4,4'-dinitrobiphenyl, can form from the coupling of two molecules of the same starting material.

  • Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction can contaminate the final product. These residues can be colored and may interfere with subsequent reactions or biological assays.

  • Dehalogenated Byproducts: The 4-nitrophenyl halide can undergo dehalogenation to form nitrobenzene.

  • Protodeboronation Products: The 3-methylphenylboronic acid can be converted to toluene through protodeboronation.

Q2: Which purification technique is best for 3-Methyl-4'-nitrobiphenyl?

A2: The optimal purification technique depends on the impurity profile and the desired final purity. The two most effective methods are recrystallization and flash column chromatography.

  • Recrystallization is ideal when the crude product is relatively pure and the impurities have different solubility profiles from the desired product. It is a cost-effective and scalable method for achieving high purity.

  • Flash Column Chromatography is more suitable for complex mixtures containing multiple impurities with similar polarities to the product. It offers excellent separation but can be more time-consuming and costly, especially on a large scale.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 3-Methyl-4'-nitrobiphenyl is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general rule of thumb is that "like dissolves like," so solvents with similar polarity to the biphenyl structure are a good starting point. For 3-Methyl-4'-nitrobiphenyl, a non-polar or moderately polar solvent is often a good choice. A mixed solvent system, typically a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, can also be very effective.

Q4: My purified 3-Methyl-4'-nitrobiphenyl is still colored. What could be the cause?

A4: A persistent color, often yellow or brownish, in the purified product is typically due to residual palladium catalyst or highly conjugated impurities. While recrystallization can remove many impurities, trace amounts of palladium may co-crystallize. In such cases, a pre-purification step to remove the catalyst, such as filtration through a pad of Celite® or treatment with activated carbon, is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 3-Methyl-4'-nitrobiphenyl.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The cooling rate is too fast, or the solution is supersaturated.Reheat the solution to dissolve the oil. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.If the solution is not saturated, evaporate some of the solvent to increase the concentration. If the compound is too soluble, add a miscible anti-solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
Low recovery of the purified product. The compound is significantly soluble in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product purity does not improve significantly. The impurities have a very similar solubility profile to the product.Consider a different solvent or solvent system for recrystallization. If this fails, flash column chromatography is the recommended next step.
Flash Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the product from an impurity. The mobile phase polarity is incorrect.Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound. A shallower solvent gradient during elution can improve separation.
The compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. Ensure the compound is stable on silica gel by running a test TLC and letting it sit for an extended period before eluting.
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.Start with a less polar mobile phase. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.
Streaking or tailing of the compound band. The sample was overloaded on the column, or the compound is interacting strongly with the silica gel.Use a larger column or reduce the amount of sample loaded. Adding a small amount of a slightly more polar solvent to the mobile phase can sometimes reduce tailing.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a procedure for a closely related isomer, 2-Methyl-4'-nitrobiphenyl, and is expected to be effective for 3-Methyl-4'-nitrobiphenyl.[1]

Materials:

  • Crude 3-Methyl-4'-nitrobiphenyl

  • Hexane

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 3-Methyl-4'-nitrobiphenyl in an Erlenmeyer flask. Add a minimal amount of hot hexane to dissolve the solid. It is crucial to use the smallest volume of solvent necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. The product should begin to crystallize. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Second Recrystallization (Optional, for higher purity): For enhanced purity, a second recrystallization can be performed using ethanol. Dissolve the crystals in a minimal amount of hot ethanol and repeat steps 3 and 4, washing the final crystals with cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude 3-Methyl-4'-nitrobiphenyl

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Determine the optimal mobile phase composition by running TLC plates of the crude material in various hexane/ethyl acetate ratios. A good starting point is 20:1 hexane/ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the solvent to drain, ensuring the silica packs evenly without air bubbles.

  • Sample Loading: Dissolve the crude 3-Methyl-4'-nitrobiphenyl in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 20:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 10:1, then 5:1 hexane/ethyl acetate) to elute the product.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Methyl-4'-nitrobiphenyl.

Data Presentation

Table 1: Comparison of Purification Methods
Method Typical Yield Expected Purity Advantages Disadvantages
Recrystallization 80-95%>98%Cost-effective, scalable, simple setup.Less effective for complex mixtures with impurities of similar solubility.
Flash Column Chromatography 60-85%>99%Excellent for separating complex mixtures.More time-consuming, requires more solvent, potential for product loss on the column.

Note: Yields and purity are estimates and will vary depending on the quality of the crude material.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude 3-Methyl-4'-nitrobiphenyl Pre_Purification Pre-Purification (e.g., Celite filtration for Pd removal) Crude->Pre_Purification If colored Recrystallization Recrystallization Crude->Recrystallization Pre_Purification->Recrystallization Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography Flash Column Chromatography Column_Chromatography->Purity_Analysis Purity_Analysis->Column_Chromatography Purity Not OK Pure_Product Pure 3-Methyl-4'-nitrobiphenyl Purity_Analysis->Pure_Product Purity OK

Caption: Decision workflow for purifying crude 3-Methyl-4'-nitrobiphenyl.

Relationship Between Impurities and Purification Method

ImpurityPurification cluster_impurities Common Impurities cluster_methods Purification Methods Starting_Materials Unreacted Starting Materials Recrystallization Recrystallization Starting_Materials->Recrystallization Column_Chromatography Flash Column Chromatography Starting_Materials->Column_Chromatography Homocoupling Homocoupling Products Homocoupling->Recrystallization Homocoupling->Column_Chromatography Palladium Palladium Residues Pre_Treatment Pre-Treatment (Celite/Carbon) Palladium->Pre_Treatment Byproducts Dehalogenated/Protodeboronated Byproducts Byproducts->Column_Chromatography Pre_Treatment->Recrystallization Pre_Treatment->Column_Chromatography

Caption: Recommended purification methods for different types of impurities.

References

  • Negishi, E.-I.; Takahashi, T.; King, A. O. Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-nitrobiphenyl. Org. Synth.1988 , 66, 67. DOI: 10.15227/orgsyn.066.0067. [Link]

Sources

stability issues of 1-Methyl-3-(4-nitrophenyl)benzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-Methyl-3-(4-nitrophenyl)benzene

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, a key intermediate in various synthetic applications. Our focus is on practical, field-proven insights to address challenges encountered during its synthesis and subsequent handling.

Section 1: Troubleshooting Guide for Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Stability issues often manifest as poor yield or the formation of impurities during this critical step. This section addresses the most common problems in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction is resulting in low or no yield of the target compound. What are the primary causes and how can I fix it?

A1: A low or non-existent yield in the coupling of 3-methylphenylboronic acid and a 1-halo-4-nitrobenzene is a frequent issue. The root cause typically falls into one of three categories: catalyst inactivation, inefficient transmetalation, or degradation of the boronic acid starting material.

Probable Cause 1: Catalyst Poisoning or Decomposition The palladium catalyst is the heart of the reaction, and its deactivation is a primary failure mode. While the nitro group itself is generally compatible, impurities in starting materials, particularly sulfur-containing compounds, can act as potent catalyst poisons.[1] Additionally, the catalyst can decompose at elevated temperatures.

  • Solution A - Use Robust Ligands: Switch from standard triphenylphosphine (PPh₃) to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands form more stable complexes with palladium, protecting it from decomposition and promoting the desired catalytic cycle over deactivation pathways.[3][4]

  • Solution B - Verify Starting Material Purity: Ensure that the 1-halo-4-nitrobenzene starting material is free from sulfur-containing impurities that may originate from its synthesis. If purity is questionable, recrystallization or column chromatography of the starting material is recommended.

Probable Cause 2: Inefficient Transmetalation Transmetalation, the transfer of the 3-methylphenyl group from boron to palladium, is a critical, often rate-limiting, step that requires activation by a base.[2][5] An incorrect choice of base or solvent can severely hinder this step.

  • Solution A - Optimize the Base: The choice of base is crucial. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[6] The base must be sufficiently strong to form the reactive boronate species that facilitates transmetalation.[2]

  • Solution B - Adjust the Solvent System: The reaction often benefits from a mixture of an organic solvent and water (e.g., dioxane/water, ACN/water).[6] Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate. However, an excess of water can promote unwanted side reactions.

Probable Cause 3: Protodeborylation of the Boronic Acid This is a common side reaction where the boronic acid reacts with a proton source (often water) to regenerate the parent arene (m-xylene), effectively removing it from the reaction.[4]

  • Solution A - Use Anhydrous Conditions: If protodeborylation is suspected, switching to strictly anhydrous conditions can be beneficial. Using a non-aqueous base like potassium fluoride (KF) in an anhydrous solvent like THF or dioxane can mitigate this issue.

  • Solution B - Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeborylation and can be used as an alternative to the free boronic acids.[3]

G start Low/No Product Yield cat_check Assess Catalyst System start->cat_check trans_check Evaluate Transmetalation Step start->trans_check boro_check Check for Protodeborylation start->boro_check sol_ligand Action: Use Bulky Ligands (e.g., XPhos, SPhos) cat_check->sol_ligand Decomposition? sol_purity Action: Purify Aryl Halide cat_check->sol_purity Poisoning? sol_base Action: Switch to Stronger Base (e.g., K3PO4, Cs2CO3) trans_check->sol_base Inefficient Base? sol_solvent Action: Optimize Solvent/Water Ratio trans_check->sol_solvent Poor Solvent? sol_anhydrous Action: Use Anhydrous Conditions (e.g., KF in THF) boro_check->sol_anhydrous Aqueous Conditions? sol_ester Action: Use Boronic Ester (e.g., Pinacol Ester) boro_check->sol_ester Boronic Acid Unstable?

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Q2: I'm observing significant side products, specifically 4-nitroaniline and/or 3,3'-dimethylbiphenyl. What is causing this?

A2: The formation of these specific side products points to two distinct undesired reaction pathways: reduction of the nitro group and homocoupling of the boronic acid.

Probable Cause 1: Reduction of the Nitro Group to an Amine The product 4-nitroaniline indicates that the nitro group on your aryl halide starting material (or the final product) is being reduced.

  • Causality: While palladium on carbon (Pd/C) with hydrogen gas is a classic method for nitro reduction, some conditions in Suzuki coupling can also promote this. Phosphine ligands, especially at higher temperatures, can be oxidized by the nitro group, leading to its reduction.[7] Certain bases or additives can also act as reducing agents.

  • Solution A - Lower Reaction Temperature: This is the simplest first step. Many Suzuki couplings can proceed at lower temperatures (e.g., 60-80 °C) with the right catalyst system, minimizing thermal decomposition and side reactions.

  • Solution B - Change Ligand Type: If reduction persists, consider switching from a phosphine ligand to an N-heterocyclic carbene (NHC) ligand, which is less prone to oxidation.

  • Solution C - Avoid Reductive Additives: Ensure that no unintended reducing agents are present in the reaction mixture.

Probable Cause 2: Homocoupling of 3-Methylphenylboronic Acid The product 3,3'-dimethylbiphenyl is the result of two molecules of 3-methylphenylboronic acid coupling with each other.

  • Causality: Homocoupling is often competitive with the desired cross-coupling reaction. It is typically favored when the transmetalation or reductive elimination steps of the main catalytic cycle are slow.[4] It can also be promoted by the presence of oxygen.

  • Solution A - Degas Thoroughly: Before heating, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-30 minutes. This removes dissolved oxygen that can promote homocoupling.

  • Solution B - Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Conversely, if the aryl halide is consumed while boronic acid remains, it suggests a slow step in the catalytic cycle that needs optimization (see Q1).

Section 2: Frequently Asked Questions (FAQs) on Product Stability

This section addresses common questions regarding the stability, handling, and storage of the purified this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Like many nitroaromatic compounds, this compound should be stored with care to ensure its long-term integrity.

  • Temperature: Store in a cool environment, preferably refrigerated (2-8 °C).

  • Light: Protect from light by storing in an amber vial or in a dark location. Nitroaromatics can be susceptible to photodegradation.[8][9]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent potential slow oxidation over extended periods.

  • Purity: Ensure the material is free from residual acids, bases, or metal catalysts from the synthesis, as these impurities can promote degradation over time.[10]

Q2: How stable is the compound to thermal stress?

A2: Nitroaromatic compounds are known for their thermal stability, a consequence of the strong C-NO₂ bond.[10] However, they are energetic materials and can undergo exothermic decomposition at elevated temperatures.

  • General Stability: The compound is generally stable at temperatures typically used for subsequent reactions (up to ~120 °C) for short periods.

  • Decomposition Hazard: At much higher temperatures, or in the presence of contaminants, nitroaromatics can undergo autocatalytic decomposition, which can be hazardous.[10] It is crucial to avoid excessive heating. Differential Scanning Calorimetry (DSC) is recommended to determine the decomposition onset temperature if the compound is to be used in high-temperature applications. For many simple nitroaromatics, exothermic decomposition begins at temperatures well above 200 °C.[11]

Parameter Typical Range for Nitroaromatics Implication for this compound
Melting Point Varies by structureProvides an upper limit for solid-state stability.
Decomposition Onset (Td) > 200 °C (in inert atm)Stable under most common reaction conditions.[10][11]
Heat of Decomposition (ΔHd) > 500 J/gEnergetic material; handle with appropriate caution.[12]
Q3: Is this compound susceptible to photodegradation?

A3: Yes. Aromatic compounds containing nitro groups are often photolabile.[13]

  • Mechanism: Exposure to UV or even strong visible light can excite the nitro group, leading to the formation of reactive species.[8] In aqueous or protic environments, this can generate hydroxyl radicals that attack the aromatic rings, leading to hydroxylation and eventual ring-opening.[9][13] In the solid state or aprotic solvents, other photochemical pathways can occur, potentially leading to the formation of nitrous acid and other degradation products.[8]

  • Practical Implications: All solutions of the compound should be protected from light. For reactions that are sensitive to trace impurities, it is advisable to use freshly prepared solutions. Photostability testing, as outlined in ICH guideline Q1B, should be performed if the compound is an active pharmaceutical ingredient (API) or a key intermediate.[14]

G sub This compound red_path red_path sub->red_path Chemical Reduction (e.g., H2/Pd, Sn/HCl) photo_path photo_path sub->photo_path Photodegradation (UV Light, H2O) hydroxylamine Corresponding Hydroxylamine red_path->hydroxylamine Step 1 amine 3-Methyl-4'-aminobiphenyl (Final Product) hydroxylamine->amine Step 2 photo_prod Hydroxylated Byproducts, Ring Cleavage Products photo_path->photo_prod via Radical Intermediates

Caption: Simplified degradation pathways for this compound.
Q4: How stable is the nitro group to common reagents in subsequent synthetic steps?

A4: The nitro group is a robust functional group but has well-defined reactivity that must be considered.

  • Oxidizing Conditions: The nitro group is highly resistant to oxidation due to its electron-withdrawing nature.[15] It is stable to common oxidants like KMnO₄, CrO₃, and PCC.

  • Reducing Conditions: The nitro group is readily reduced. This is its most significant liability and a common synthetic transformation.

    • Strong Reductants: Catalytic hydrogenation (e.g., H₂, Pd/C), dissolving metal reductions (e.g., Sn/HCl, Fe/NH₄Cl), and transfer hydrogenation will efficiently reduce the nitro group to an amine.[16]

    • Milder Reductants: Reagents like sodium borohydride (NaBH₄) typically do not reduce aromatic nitro groups unless specific catalysts are used.[17] Lithium aluminum hydride (LAH) can reduce it but may also react with other functional groups.

  • Acidic/Basic Conditions: The compound is stable to a wide range of pH conditions at moderate temperatures. Strong bases can potentially act as nucleophiles in nucleophilic aromatic substitution, but this typically requires harsher conditions or a leaving group on the nitro-substituted ring. The methyl-substituted ring is activated towards electrophilic substitution, while the nitro-substituted ring is deactivated.[18][19]

Section 3: Experimental Protocols

Protocol 1: Recommended Suzuki-Miyaura Coupling Protocol

This protocol is a robust starting point designed to minimize common stability and yield issues.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add 1-bromo-4-nitrobenzene (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Atmosphere Inerting:

    • Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Via syringe, add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio by volume). The solution should be sufficiently concentrated (e.g., 0.1 M with respect to the aryl halide).

    • In a rapid stream of argon, add the palladium catalyst and ligand. A reliable combination is Pd₂(dba)₃ (1-2 mol%) and XPhos (2.5-5 mol%).

  • Reaction Execution:

    • Immerse the reaction vessel in a preheated oil bath at 80-90 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Forced Photodegradation Study (ICH Q1B)

This protocol provides a method to assess the intrinsic photostability of the compound.[14]

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 0.1 mg/mL).

    • Prepare a "dark control" sample by wrapping an identical vial in aluminum foil.

  • Exposure Conditions:

    • Place the unwrapped sample and the dark control in a photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from both the exposed sample and the dark control.

    • Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

  • Evaluation:

    • Compare the chromatograms of the exposed and control samples.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify any major degradation products (those present at >0.5%). A significant loss of parent compound or growth of impurities in the exposed sample relative to the dark control indicates photolability.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Khan, I., et al. (2022). Biodegradation of p-nitroaniline by a novel bacterial strain pseudomonas sp. DL17 isolated from the industrial effluent. Environmental Analysis Health and Toxicology, 37(1), e2022003. [Link]

  • Tsang, W., & Robaugh, D. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Li, X., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. [Link]

  • Oancea, D., et al. (2012). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743-749. [Link]

  • Li, X., et al. (2007). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 19(9), 1135-42. [Link]

  • Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 113-119. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Common Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Williams, R. E., & Zbaida, D. (2005). Bacterial pathways for degradation of nitroaromatics. Applied Microbiology and Biotechnology, 67(3), 285-300. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Le, T. T., et al. (2020). Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. ACS Omega, 5(32), 20205-20214. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Nasrollahzadeh, M., et al. (2019). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. ChemistrySelect, 4(1), 1-14. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 11(1), 1-12. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Wang, D.-H., & Wasa, M. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 4(8), 641-646. [Link]

  • JayChem. (2024, February 5). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2 [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals tackling the synthesis of sterically hindered biphenyls. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. We will delve into the mechanistic reasoning behind these troubleshooting strategies, ensuring you not only solve immediate issues but also build a deeper understanding for future synthetic planning.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses specific, hands-on problems you might be facing at the bench.

Issue 1: My Suzuki-Miyaura coupling of a di-ortho-substituted aryl halide with an ortho-substituted boronic acid is giving me very low to no yield.

Question: I'm attempting to synthesize a tri-ortho-substituted biphenyl via a Suzuki-Miyaura coupling. My starting materials are a di-ortho-substituted aryl bromide and an ortho-substituted phenylboronic acid. I'm using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a toluene/water mixture, but the reaction is stalled with minimal product formation. What's going on and how can I fix it?

Answer:

This is a classic and common challenge in cross-coupling chemistry. The low reactivity you're observing is almost certainly due to severe steric hindrance around the reaction centers. This hindrance impedes two crucial steps in the catalytic cycle: oxidative addition of the palladium catalyst to the aryl halide and the subsequent reductive elimination to form the biphenyl product.[1] The tetrakis(triphenylphosphine)palladium(0) catalyst you are using, while a workhorse for many couplings, is often not sterically demanding enough to force these challenging steps to proceed efficiently.

Here’s a systematic approach to troubleshoot and optimize your reaction:

1. Catalyst and Ligand Selection are Paramount:

The choice of the phosphine ligand is the most critical factor in overcoming steric hindrance.[1][2] You need to switch from triphenylphosphine to a more specialized, bulky, and electron-rich ligand. These ligands promote the formation of a monoligated, highly reactive palladium species that can more readily undergo oxidative addition and reductive elimination.[3]

  • Recommended Ligands:

    • Buchwald Ligands: These biaryl phosphine ligands are the gold standard for sterically demanding couplings. Consider ligands like SPhos , XPhos , or RuPhos .[1][2] They have demonstrated significant success in promoting the coupling of hindered substrates.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another excellent class of ligands due to their strong σ-donating properties and steric bulk.[2] PEPPSI-type precatalysts, which incorporate NHC ligands, are a good option.[4]

    • Specialized Ligands: For extremely hindered couplings, such as those forming tetra-ortho-substituted biaryls, ligands like BI-DIME or phenanthrene-based ligands have been developed.[5]

2. Re-evaluate Your Base and Solvent System:

  • Base Selection: For sterically hindered couplings, a stronger, non-nucleophilic base is often required to facilitate the transmetalation step.[2]

    • Potassium Phosphate (K₃PO₄): This is a very effective and commonly used base for challenging Suzuki couplings.[1][6]

    • Cesium Carbonate (Cs₂CO₃): Another excellent choice that often enhances reaction rates.[1]

    • Potassium tert-Butoxide (t-BuOK): For particularly stubborn reactions, a stronger base like t-BuOK can lead to significant improvements in yield.[1][2]

  • Solvent Choice: Aprotic solvents are generally preferred for these reactions.

    • Dioxane and Toluene are excellent choices for sterically hindered couplings as they can facilitate the higher temperatures often required.[1][2]

3. Optimize Reaction Conditions:

  • Temperature: These reactions frequently require elevated temperatures to overcome the high activation energy barriers associated with sterically hindered substrates.[2] Don't be afraid to increase the temperature to 100-110 °C.

  • Catalyst Loading: For difficult couplings, you may need to increase the catalyst loading from a typical 1 mol% to 2-5 mol%.[2]

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Palladium catalysts, especially the active Pd(0) species, can be sensitive to air.[7]

Workflow for Troubleshooting Low Yield in Hindered Suzuki Coupling

G start Low Yield in Hindered Suzuki Coupling ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) start->ligand Primary Action base Use a Stronger, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3, t-BuOK) ligand->base If still low yield solvent Change to Aprotic Solvent (e.g., Dioxane, Toluene) base->solvent If necessary temp Increase Reaction Temperature (e.g., 100-110 °C) solvent->temp Optimize loading Increase Catalyst Loading (2-5 mol%) temp->loading Optimize success Successful Coupling loading->success If yield improves reassess Re-evaluate Substrate Stability Consider Alternative Coupling loading->reassess If no improvement

Caption: A decision-making workflow for troubleshooting low yields in sterically hindered Suzuki-Miyaura couplings.

Issue 2: My boronic acid is decomposing, and I'm seeing significant protodeboronation.

Question: I'm running a Suzuki coupling with a sterically hindered boronic acid. My mass spec analysis of the crude reaction mixture shows a significant amount of the arene corresponding to my boronic acid starting material, suggesting protodeboronation. How can I prevent this side reaction?

Answer:

Protodeboronation, the cleavage of the C-B bond, is a common and frustrating side reaction in Suzuki-Miyaura couplings, especially with sensitive or sterically hindered boronic acids.[8][9] This process is often catalyzed by the base and any water present in the reaction mixture.[8] Interestingly, recent studies have shown that palladium(II) complexes with bulky phosphine ligands can also accelerate protodeboronation, creating a paradoxical situation where the solution to steric hindrance can exacerbate this side reaction.[8][9]

Here’s how to address it:

  • Use More Stable Boronic Acid Derivatives:

    • MIDA boronates or potassium aryltrifluoroborates: These are significantly more stable towards protodeboronation under basic conditions than their corresponding boronic acids.[10] They are an excellent alternative for challenging substrates.

  • Anhydrous Conditions:

    • While many Suzuki protocols use aqueous base, for sensitive substrates, switching to strictly anhydrous conditions can be beneficial. Use a non-aqueous base like potassium phosphate (K₃PO₄) and ensure your solvent is dry.[10]

  • Judicious Ligand Choice:

    • While bulky ligands are necessary, be aware of their potential to promote protodeboronation.[8][9] It may be worth screening a few different bulky ligands to find one that provides the best balance between promoting the desired coupling and minimizing this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of bulky, electron-rich phosphine ligands in overcoming steric hindrance?

A1: The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium center. For sterically hindered substrates, the key challenges are the oxidative addition of the Pd(0) catalyst to the aryl halide and the final reductive elimination step that forms the C-C bond.[1]

  • Promoting Oxidative Addition: Bulky ligands favor the formation of a coordinatively unsaturated, monoligated Pd(0) species, which is more reactive towards oxidative addition than a more saturated complex.

  • Facilitating Reductive Elimination: The steric bulk of the ligand creates a congested environment around the palladium center in the Pd(II) intermediate. This steric pressure helps to drive the reductive elimination step, where the two aryl groups are expelled from the coordination sphere to form the biphenyl product.[11] Electron-donating ligands also increase the electron density on the palladium, which can further promote this step.[11]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L Catalyst Regeneration

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Q2: Are there alternatives to Suzuki-Miyaura coupling for synthesizing highly substituted biphenyls?

A2: Yes, while the Suzuki-Miyaura coupling is often the first choice, other cross-coupling reactions can be more effective for certain sterically hindered substrates.

  • Negishi Coupling: This reaction couples an organozinc reagent with an organic halide.[12] It is particularly powerful for the preparation of hindered biaryls, including tri- and tetra-ortho-substituted systems, and often proceeds efficiently at low catalyst loadings.[13]

  • Kumada Coupling: This involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium.[14][15] It is a very effective method for forming C-C bonds and can be used to synthesize sterically crowded biaryls.[16]

  • Ullmann Reaction: This is a classic method involving the copper-catalyzed coupling of two aryl halides. While it often requires harsh conditions, it can be a reliable method for synthesizing symmetrical tetra-ortho-substituted biphenyls where modern palladium-catalyzed methods may fail.[6][17]

Q3: How do I choose between an aryl bromide, iodide, or chloride for a challenging coupling reaction?

A3: The reactivity of aryl halides in oxidative addition generally follows the trend: I > Br > Cl.

  • Aryl Iodides: These are the most reactive and are a good starting point for particularly difficult couplings. However, they are also the most expensive and sometimes less stable.

  • Aryl Bromides: They offer a good balance of reactivity and stability and are very commonly used. Many of the advanced catalyst systems are optimized for aryl bromides.

  • Aryl Chlorides: These are the least reactive but are often much cheaper and more readily available.[18] Successfully coupling aryl chlorides requires a highly active catalyst system, typically involving very bulky and electron-rich ligands like Buchwald's SPhos or XPhos, or specialized NHC ligands.[2][19]

Catalyst System Recommendations for Hindered Couplings

The table below provides a starting point for selecting a catalyst system for your sterically hindered Suzuki-Miyaura coupling.

Steric Hindrance LevelAryl HalideRecommended LigandsRecommended BasesTypical Solvents
Di-ortho-substituted Bromide/IodidePPh₃ (may work), SPhos, XPhosK₂CO₃, K₃PO₄Toluene, Dioxane
Tri-ortho-substituted Bromide/IodideSPhos, XPhos, RuPhos, NHC LigandsK₃PO₄, Cs₂CO₃Toluene, Dioxane
Tri-ortho-substituted ChlorideSPhos, XPhosK₃PO₄, t-BuOKDioxane
Tetra-ortho-substituted Bromide/IodideXPhos, RuPhos, AntPhos, BI-DIMEK₃PO₄, t-BuOKDioxane, Toluene

This table is a general guide. Optimization will likely be required for your specific substrates.

References

  • Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. Benchchem.
  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC - PubMed Central.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Negishi Coupling. Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. Benchchem.
  • Kumada coupling. Wikipedia.
  • Challenges in the scale-up synthesis of 4-Benzyloxy-biphenyl. Benchchem.
  • Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards. PubMed.
  • Kumada Coupling. Organic Chemistry Portal.
  • Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. PubMed.

Sources

Technical Support Center: Preventing Homocoupling in Suzuki Reactions of Nitrophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with homocoupling side reactions, particularly when working with electron-deficient substrates like nitrophenylboronic acids. Here, we will delve into the mechanistic underpinnings of this common issue and provide actionable, field-proven troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of homocoupling product from my nitrophenylboronic acid in my Suzuki reaction. What is the primary cause of this?

A1: The primary driver of boronic acid homocoupling is often the presence of palladium(II) species and an oxidant, most commonly molecular oxygen dissolved in your reaction solvents.[1][2][3][4][5] The electron-withdrawing nitro group on the phenylboronic acid makes it particularly susceptible to this side reaction.[6]

The generally accepted mechanism for homocoupling involves the reaction of two boronic acid molecules with a Pd(II) species, which is then reduced to the active Pd(0) catalyst.[1] This process is especially prevalent if you are using a Pd(II) precatalyst that needs to be reduced in situ to initiate the main catalytic cycle.[1][2][4]

Here's a simplified representation of the competing pathways:

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Ar-X ArX Ar-X (Aryl Halide) OA Oxidative Addition PdII_Ar_Ar_prime Ar-Pd(II)-Ar' PdII_ArX->PdII_Ar_Ar_prime Ar'-B(OH)₂ Base Base Base Ar_prime_BOH2 Ar'-B(OH)₂ (Nitrophenylboronic Acid) TM Transmetalation PdII_Ar_Ar_prime->Pd0 Product RE Reductive Elimination Product Ar-Ar' (Desired Product) PdII_source Pd(II) Source (e.g., from O₂ oxidation) Homocoupling_Product Ar'-Ar' (Homocoupling Byproduct) PdII_source->Homocoupling_Product 2 x Ar'-B(OH)₂ Ar_prime_BOH2_1 Ar'-B(OH)₂ Ar_prime_BOH2_2 Ar'-B(OH)₂ Pd0_regen Pd(0)L_n Pd0_regen->Pd0 Enters Suzuki Cycle

Caption: Competing Suzuki and Homocoupling Pathways.

Q2: My nitrophenylboronic acid seems to be degrading, leading to low yields. What is happening and how can I prevent it?

A2: Nitrophenylboronic acids are particularly prone to a side reaction called protodeboronation.[7] The strong electron-withdrawing effect of the nitro group makes the carbon-boron bond susceptible to cleavage, being replaced by a carbon-hydrogen bond. This process is often accelerated by the presence of aqueous bases and elevated temperatures.[7]

To minimize protodeboronation:

  • Use Milder Bases: Consider switching from strong bases like NaOH or KOH to milder options such as potassium phosphate (K₃PO₄) or potassium fluoride (KF). KF is particularly useful if your substrate has base-sensitive functional groups.[7]

  • Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation.

  • Use Boronic Esters: Converting the nitrophenylboronic acid to a more stable derivative, such as a pinacol ester, can protect it from degradation.[8]

  • Optimize Temperature: Avoid excessively high reaction temperatures. Run small-scale experiments to find the lowest effective temperature for your specific coupling partners.

Q3: I have rigorously degassed my solvents, but homocoupling persists. What other factors should I investigate?

A3: While oxygen is a primary culprit, several other factors can contribute to persistent homocoupling. Here’s a troubleshooting checklist:

Factor Explanation Recommended Action
Palladium Precatalyst Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced to Pd(0) in situ. This reduction can be mediated by the boronic acid, leading to homocoupling.[1][2][4]Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a modern precatalyst (e.g., a palladacycle) that is designed for rapid activation.[2]
Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps.[9][10]Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[4][5][11]
Base Selection The base activates the boronic acid for transmetalation.[10][12][13] However, an overly strong or inappropriate base can promote side reactions.[7]For electron-deficient boronic acids, moderately strong bases like K₃PO₄ are often a good starting point.[7] The choice of base can also influence the relative rates of transmetalation and competing side reactions.
Solvent Effects Solvents can influence catalyst stability, reagent solubility, and the rates of different steps in the catalytic cycle.[14][15][16][17]While common solvents like dioxane, THF, and toluene are widely used, ensure they are of high purity and rigorously degassed.[14][18][19] Solvent impurities can poison the catalyst.[14]

Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Homocoupling

This workflow provides a step-by-step process to diagnose and resolve issues with homocoupling of nitrophenylboronic acids.

Troubleshooting_Workflow start Start: High Homocoupling Observed degas Step 1: Rigorous Degassing (Freeze-Pump-Thaw or N₂/Ar Sparge) start->degas check1 Homocoupling Reduced? degas->check1 change_pd Step 2: Change Palladium Source (Switch from Pd(II) to Pd(0) or Precatalyst) check1->change_pd No success Success: Homocoupling Minimized check1->success Yes check2 Homocoupling Reduced? change_pd->check2 change_ligand Step 3: Optimize Ligand (Use Bulky, Electron-Rich Ligands like SPhos/XPhos) check2->change_ligand No check2->success Yes check3 Homocoupling Reduced? change_ligand->check3 change_base Step 4: Screen Bases (Try K₃PO₄, Cs₂CO₃, or KF) check3->change_base No check3->success Yes check4 Homocoupling Reduced? change_base->check4 add_reductant Step 5: Add Mild Reducing Agent (e.g., Potassium Formate) check4->add_reductant No check4->success Yes consult Further Consultation Needed add_reductant->consult

Caption: Systematic Troubleshooting Workflow.

Guide 2: Experimental Protocol for Minimizing Homocoupling

This protocol incorporates best practices for setting up a Suzuki reaction with nitrophenylboronic acid to minimize unwanted side reactions.

Materials:

  • Aryl halide (1.0 equiv)

  • Nitrophenylboronic acid or ester (1.2–1.5 equiv)[8]

  • Palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[2]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)[7]

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)[18]

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask or reaction vial under vacuum and backfill with an inert gas (repeat 3 times).

  • Reagent Addition: To the flask, add the aryl halide, the base, and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Catalyst and Boronic Acid Addition: Under a positive pressure of inert gas, add the palladium catalyst and the nitrophenylboronic acid.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): For maximum oxygen removal, perform three cycles of freeze-pump-thaw on the sealed reaction mixture.[5]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the optimized temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3? - Chemist Ai. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018, November 2). Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. NIH. [Link]

  • Dander, J. E., & Garg, N. K. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Knapp, D. M., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Retrieved from [Link]

  • Shields, J. D., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Shields, J. D., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF - ResearchGate. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 1-Methyl-3-(4-nitrophenyl)benzene: Prioritizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this guide, we delve into the validation of the structure of 1-Methyl-3-(4-nitrophenyl)benzene , a nitrobiphenyl derivative. While various analytical techniques contribute to a comprehensive structural elucidation, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing definitive atomic-level information.[1][2] This guide will provide an in-depth, experience-driven comparison of X-ray crystallography with other common analytical methods, offering practical insights into experimental design and data interpretation.

The Imperative of Structural Integrity

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides an unparalleled level of detail, revealing not only the connectivity of atoms but also their spatial arrangement, bond lengths, bond angles, and intermolecular interactions in the crystalline state.[2]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands careful execution.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Processing cluster_refinement Structure Refinement & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization High Purity Sample Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Suitable Single Crystal Data_Processing Data Reduction & Structure Solution Data_Collection->Data_Processing Diffraction Pattern Refinement Structural Refinement Data_Processing->Refinement Initial Structural Model Validation Validation & Final Report Refinement->Validation Refined Structure

Caption: Workflow for X-ray Crystallographic Validation.

The synthesis of this compound would likely involve a Suzuki or similar cross-coupling reaction between a boronic acid derivative of toluene and a halogenated nitrobenzene. Following synthesis, rigorous purification, typically by column chromatography, is crucial to remove any starting materials or byproducts that could impede crystallization.

Obtaining a high-quality single crystal is often the most challenging part of the process.[1] For a small organic molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to the formation of crystals. The choice of solvent is critical and can be guided by solubility tests.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent.[3] Diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.

Protocol: Slow Evaporation for this compound

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof). An ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.

  • Solution Preparation: Dissolve a small amount of the purified compound (e.g., 5-10 mg) in a minimal amount of the chosen warm solvent in a small, clean vial.

  • Evaporation Control: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of well-defined single crystals.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected by a detector. Sophisticated software is then used to solve the crystal structure, providing a three-dimensional electron density map. A molecular model is built into this map and refined to best fit the experimental data.

Interpreting the Results: What to Look For

A successful X-ray crystallographic analysis will yield a crystallographic information file (CIF) containing a wealth of data. Key parameters for validation include:

ParameterAcceptable Range/ValueSignificance
R1 (Residual Factor) < 0.05 for high-quality dataA measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.
wR2 (Weighted Residual Factor) < 0.15A weighted measure of the agreement between observed and calculated squared structure factor amplitudes.
Goodness of Fit (GoF) Close to 1.0Indicates that the model is a good fit to the data.
Displacement Parameters (B-factors) Uniform for adjacent atomsRepresent the thermal motion of atoms. Significant variations between bonded atoms can indicate disorder or an incorrect atomic assignment.[4]
Residual Electron Density Minimal positive and negative peaksLarge peaks may suggest missing atoms or incorrect atomic assignments.

Part 2: A Comparative Look - Alternative and Complementary Techniques

While SCXRD is definitive, other analytical techniques provide valuable and often more readily obtainable information. These methods are crucial for preliminary characterization and for corroborating the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[5] For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would provide information on the number and environment of the hydrogen atoms. The aromatic region would show a complex splitting pattern corresponding to the protons on the two benzene rings. The methyl group would appear as a singlet.

  • ¹³C NMR: Would indicate the number of unique carbon environments.

Comparison with SCXRD:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (crystalline)Solution
Information Provided 3D structure, bond lengths/angles, packingConnectivity, electronic environment, dynamic processes
Sample Requirement High-quality single crystalSoluble compound
Throughput LowerHigher
Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula.

Comparison with SCXRD:

FeatureX-ray CrystallographyMass Spectrometry
Information Provided 3D structureMolecular weight, elemental composition, fragmentation
Structural Detail HighLow (inferred from fragmentation)
Sample Requirement Single crystalSmall amount of sample
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) and aromatic C-H bonds would be expected.

Comparison with SCXRD:

FeatureX-ray CrystallographyIR Spectroscopy
Information Provided 3D structureFunctional groups
Structural Detail HighLow (confirmatory for functional groups)
Sample Requirement Single crystalSmall amount of sample

An Integrated Approach to Structural Validation

The most robust structural validation employs a combination of these techniques.

Integrated Validation Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Determination cluster_validation Final Validation Synthesis Synthesis Initial_Char Initial Characterization (TLC, Melting Point) Synthesis->Initial_Char NMR NMR (¹H, ¹³C) Initial_Char->NMR MS Mass Spectrometry (HRMS) Initial_Char->MS IR IR Spectroscopy Initial_Char->IR SCXRD Single-Crystal X-ray Diffraction Initial_Char->SCXRD Purified Sample for Crystallization Final_Structure Validated Structure of this compound NMR->Final_Structure Confirms Connectivity MS->Final_Structure Confirms Molecular Formula IR->Final_Structure Confirms Functional Groups SCXRD->Final_Structure Definitive 3D Structure

Caption: Integrated workflow for structural validation.

Conclusion

The structural validation of this compound, like any novel compound, is a critical step in its scientific journey. While spectroscopic methods like NMR, MS, and IR provide essential pieces of the puzzle, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. By understanding the strengths and limitations of each technique and employing an integrated approach, researchers can ensure the scientific integrity of their findings and build a solid foundation for future research and development.

References

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Chemical crystallization | SPT Labtech . Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH . Available at: [Link]

  • crystallization of small molecules . Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton . Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH . Available at: [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH . Available at: [Link]

Sources

A Comparative Analysis of 1-Methyl-3-(4-nitrophenyl)benzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research, drug development, and materials science, a precise understanding of isomeric chemistry is fundamental. The subtle variation in the substitution pattern on a core molecular scaffold can dramatically alter a compound's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of the positional isomers of 1-Methyl-3-(4-nitrophenyl)benzene, where the methyl group is situated at the ortho, meta, or para position relative to the nitrophenyl moiety on the first benzene ring.

This publication will delve into the synthesis, physicochemical properties, spectroscopic signatures, and chromatographic separation of 2-methyl-4'-nitrobiphenyl, 3-methyl-4'-nitrobiphenyl, and 4-methyl-4'-nitrobiphenyl. By presenting available experimental data alongside predictions grounded in established chemical principles, this guide aims to equip researchers with the knowledge to distinguish and effectively utilize these distinct chemical entities.

Isomeric Landscape: Defining the Compounds of Interest

The core structure under consideration is a biphenyl system, where one phenyl ring is substituted with a nitro group at the 4-position, and the other phenyl ring is substituted with a methyl group. The point of differentiation between the isomers is the position of this methyl group (ortho, meta, or para) relative to the point of attachment to the nitrophenyl ring.

  • 2-Methyl-4'-nitrobiphenyl (ortho-isomer): The methyl group is at the 2-position.

  • 3-Methyl-4'-nitrobiphenyl (meta-isomer): The methyl group is at the 3-position.

  • 4-Methyl-4'-nitrobiphenyl (para-isomer): The methyl group is at the 4-position.

G cluster_ortho 2-Methyl-4'-nitrobiphenyl (ortho) cluster_meta 3-Methyl-4'-nitrobiphenyl (meta) cluster_para 4-Methyl-4'-nitrobiphenyl (para) ortho_structure meta_structure para_structure

Figure 1. Molecular structures of the ortho, meta, and para isomers of methyl-4'-nitrobiphenyl.

Synthesis of Methyl-Nitrobiphenyl Isomers: Strategic Approaches

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. Two principal and highly effective methods for the synthesis of methyl-nitrobiphenyl isomers are the Suzuki-Miyaura coupling and the Ullmann reaction. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.

General Reaction Scheme:

G ArylBoronicAcid Aryl Boronic Acid (e.g., Methylphenylboronic acid) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) ArylBoronicAcid->Catalyst ArylHalide Aryl Halide (e.g., 4-Nitrobromobenzene) ArylHalide->Catalyst Base Base (e.g., Na2CO3) Catalyst->Base Product Biaryl Product Base->Product G ArylHalide1 Aryl Halide 1 Copper Copper (Cu) (powder or bronze) ArylHalide1->Copper ArylHalide2 Aryl Halide 2 ArylHalide2->Copper Solvent High-boiling solvent (e.g., DMF, Nitrobenzene) Copper->Solvent Product Biaryl Product Solvent->Product

A Comparative Guide to Biphenyl Synthesis: The Suzuki-Miyaura Coupling vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The biphenyl moiety is a privileged structural motif, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its synthesis, therefore, is a cornerstone of modern organic chemistry. Among the myriad of methods developed for forging this critical aryl-aryl bond, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as the preeminent strategy for its versatility, efficiency, and operational simplicity.[3][4]

This guide provides a comparative analysis of the Suzuki-Miyaura reaction against other significant methods for biphenyl synthesis, including the Negishi, Stille, Ullmann, and Gomberg-Bachmann reactions. By examining the mechanistic underpinnings, operational parameters, and substrate compatibility of each, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Gold Standard: The Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, this cross-coupling reaction has become one of the most powerful and widely used tools for C-C bond formation.[5] It typically involves the reaction of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[6]

The Catalytic Cycle: A Three-Step Dance

The widely accepted mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species. This is often the rate-determining step of the cycle.[5][6]

  • Transmetalation: The organoboron reagent (Ar'-B(OR)₂), activated by the base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial here, as it facilitates the formation of a more nucleophilic boronate species, which enhances the rate of this step.[6][9]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the complex, forming the desired biphenyl (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Biphenyl Product arx Ar-X arx->oxidative_addition Aryl Halide ar_boron Ar'-B(OR)₂ + Base ar_boron->transmetalation Organoboron Reagent

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Advantages and Causality

The dominance of the Suzuki coupling in modern synthesis is not accidental; it stems from a unique combination of favorable characteristics:

  • Mild Reaction Conditions: Many Suzuki couplings proceed at or slightly above room temperature, preserving thermally sensitive functional groups that would not survive harsher methods.[8][10]

  • Exceptional Functional Group Tolerance: The reaction is compatible with a vast array of functional groups, including esters, ketones, amides, and nitro groups, minimizing the need for protecting group strategies.[8][9]

  • Stable and Low-Toxicity Reagents: Boronic acids and their esters are generally stable, crystalline solids that are easy to handle and store.[7][9] Compared to the organometallic reagents used in other coupling reactions (e.g., organotins or organozincs), they are significantly less toxic and more environmentally benign.[5]

  • Benign Byproducts: The boron-containing byproducts are typically inorganic salts that are water-soluble and easily removed during aqueous workup, simplifying product purification.[10]

Alternative Methods: A Comparative Analysis

While the Suzuki coupling is a powerful tool, no single reaction is a panacea. Specific substrates or reaction constraints may favor alternative methods.

The Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[11]

  • Advantages: Organozinc reagents are among the most reactive organometallics used in cross-coupling, often enabling reactions at room temperature and with challenging, sterically hindered substrates.[12] This high reactivity makes the Negishi coupling a powerful alternative when Suzuki reactions fail. It is also notable for its ability to couple sp³, sp², and sp hybridized carbon atoms.[11]

  • Disadvantages: The primary drawback is the nature of the organozinc reagents. They are highly sensitive to air and moisture, necessitating the use of stringent anhydrous and anaerobic (Schlenk line or glovebox) techniques, which can be a significant operational barrier.[10]

The Stille Coupling

This method utilizes organostannanes (organotin compounds) as the organometallic coupling partner.[10]

  • Advantages: Like boronic acids, organostannanes are tolerant of a wide variety of functional groups and are generally insensitive to moisture.[13] This robustness makes the Stille coupling a reliable choice for complex molecule synthesis.

  • Disadvantages: The severe toxicity of organotin compounds is a major concern.[10][13] Furthermore, the removal of tin-containing byproducts from the reaction mixture can be challenging due to their hydrophobic nature, often requiring specialized purification techniques.

The Ullmann Reaction

A classical method, the Ullmann reaction is a copper-mediated homocoupling of two aryl halide molecules to form a symmetrical biphenyl.[14][15]

  • Advantages: It is one of the earliest transition-metal-mediated C-C bond-forming reactions and can be effective for synthesizing symmetrical biphenyls without the need to pre-form an organometallic reagent.[16]

  • Disadvantages: The traditional Ullmann reaction requires harsh conditions, including very high temperatures (often >200 °C) and stoichiometric amounts of copper.[15][16] Yields are frequently low and erratic.[16][17] While modern protocols have been developed with milder conditions, the reaction scope remains more limited than palladium-catalyzed methods.[17]

The Gomberg-Bachmann Reaction

This reaction forms biaryls through the coupling of an aryl diazonium salt with another arene, proceeding via a radical mechanism.[18][19]

  • Advantages: The starting materials, anilines (which are converted to diazonium salts in situ) and arenes, are readily available.[20]

  • Disadvantages: The primary limitation is the typically low yield (often under 40%) due to the high reactivity of the diazonium salt intermediate, which leads to numerous side reactions.[18][21][22] The reaction also suffers from a lack of regioselectivity when using a substituted arene as the coupling partner.

Quantitative Performance at a Glance

The choice of a synthetic method is often a trade-off between yield, reaction conditions, and substrate compatibility. The table below summarizes the key performance characteristics of each method.

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille CouplingUllmann Reaction (Classical)Gomberg-Bachmann Reaction
Typical Yields Very Good to Excellent (70-95%+)[8][23]Very Good to Excellent (70-95%+)[12]Good to Excellent (60-95%)[24]Low to Moderate (10-50%)[15][17]Low (<40%)[18][19][22]
Reaction Temp. Room Temp. to 100 °C[6]Room Temp. to 80 °C[12]50 °C to 120 °CHigh (>200 °C)[15]20 °C to 80 °C[21]
Key Reagent OrganoboronOrganozincOrganotinAryl Halide (self-coupling)Aryl Diazonium Salt
Catalyst/Promoter Pd(0) complexPd(0) or Ni complex[11]Pd(0) complexStoichiometric Copper[16]Base
Functional Group Tolerance Excellent[8][9]Excellent[11]Excellent[13]PoorModerate
Reagent Sensitivity Air & moisture stable[8]Air & moisture sensitive[10]Moisture tolerantStableProne to side reactions[18]
Toxicity Profile Low (Boron reagents)[5]Moderate (Zinc reagents)High (Tin reagents)[10][13]Moderate (Copper)Moderate (Diazonium salts)
Key Advantage Versatility, reliability, low toxicity[5][10]High reactivity, mild conditions[12]High functional group tolerance[13]Symmetrical biphenylsSimple starting materials
Major Drawback Base-sensitive substratesRequires anhydrous conditionsToxic byproductsHarsh conditions, low yield[16]Low yield, side reactions[22]

Experimental Protocol: Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura reaction, highlighting the function of each component.

Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Causality: The flask is flame-dried to remove adsorbed water, although the Suzuki reaction is generally tolerant of water. Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that initiates the catalytic cycle. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[6]

  • Solvent Addition: Add the 1,4-dioxane and water to the flask. The solvent system is crucial for dissolving both the organic substrates and the inorganic base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

    • Causality: While many components are air-stable, purging with an inert gas is good practice to prevent potential oxidation of the Pd(0) catalyst, ensuring its longevity and activity throughout the reaction.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step. Stirring ensures efficient mixing of the heterogeneous mixture.

  • Workup and Purification: a. Cool the reaction to room temperature and add 20 mL of water. b. Extract the mixture with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). d. Filter the solution and concentrate the solvent under reduced pressure.

    • Causality: The aqueous workup removes the inorganic base and boron byproducts. Ethyl acetate is a suitable organic solvent for extracting the nonpolar biphenyl product. e. Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-methylbiphenyl.

Conclusion and Method Selection

Biphenyl_Synthesis_Decision start Biphenyl Synthesis Goal q_conditions Are mild conditions & functional group tolerance critical? start->q_conditions q_reagents Are air/moisture sensitive reagents acceptable? q_conditions->q_reagents No suzuki Use Suzuki Coupling q_conditions->suzuki Yes q_toxicity Is reagent/byproduct toxicity a major concern? q_reagents->q_toxicity No negishi Consider Negishi Coupling q_reagents->negishi Yes q_yield Is high yield essential? q_toxicity->q_yield Yes stille Consider Stille Coupling q_toxicity->stille No q_yield->suzuki Yes ullmann Avoid Ullmann / Gomberg-Bachmann q_yield->ullmann No

Sources

A Comparative Analysis of the Biological Activity of Nitrobiphenyl Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical toxicology and drug development, understanding the structure-activity relationships of xenobiotics is paramount. Nitrobiphenyls, a class of aromatic compounds, present a compelling case study in how the seemingly minor shift of a nitro group across the biphenyl scaffold can dramatically alter biological activity. This guide provides an in-depth, objective comparison of the biological activities of nitrobiphenyl positional isomers, with a focus on 2-nitrobiphenyl, 3-nitrobiphenyl, and 4-nitrobiphenyl. By synthesizing experimental data and elucidating the underlying mechanistic pathways, this document aims to equip researchers with the critical insights needed for informed decision-making in their work.

The Decisive Role of Nitro Group Positioning

The position of the nitro group on the biphenyl ring system is a critical determinant of the molecule's interaction with biological systems. This structural variation influences metabolic activation pathways, the nature of DNA adducts formed, and ultimately, the spectrum and potency of toxicological effects, including mutagenicity, cytotoxicity, and carcinogenicity.

Comparative Mutagenicity: An Ames Test Perspective

The Ames test, a bacterial reverse mutation assay, is a cornerstone for assessing the mutagenic potential of chemical compounds. Data from comparative studies on nitrobiphenyl isomers reveals a distinct hierarchy in their mutagenic activity.

Table 1: Comparative Mutagenicity of Nitrobiphenyl Isomers in Salmonella typhimurium TA98

CompoundMolecular Weight ( g/mol )Without S9 Mix (Net revertants/10 µg)With 10% S9 Mix (Net revertants/10 µg)Without S9 Mix (Revertants/nmol)With 10% S9 Mix (Revertants/nmol)
4-Nitrobiphenyl199.210120.001.20

The data for 4-nitrobiphenyl demonstrates a clear dependence on metabolic activation for its mutagenic effect.[1] In the absence of the S9 mix, which contains liver enzymes, it is non-mutagenic. However, upon the addition of the S9 mix, a notable increase in revertant colonies is observed, indicating its conversion to a mutagenic metabolite.[1] This underscores the critical role of metabolic processes in the genotoxicity of this isomer. While comprehensive, directly comparative data for the 2- and 3-isomers is less accessible, the general principles of nitroaromatic compound mutagenicity suggest that their activity is also linked to metabolic reduction of the nitro group. The steric hindrance and electronic effects imposed by the nitro group's position are thought to influence the efficiency of these metabolic conversions, leading to differences in mutagenic potency.

Unraveling the Metabolic Activation Pathways

The biological activity of nitrobiphenyls is intrinsically linked to their metabolic fate. The primary activation pathway for these compounds is the reduction of the nitro group, a multi-step process that generates highly reactive intermediates capable of forming covalent adducts with DNA.

The metabolic activation of nitroaromatic compounds can proceed through several pathways, including nitroreduction and ring oxidation.[2] For nitrobiphenyls, nitroreduction is a key initial step. This process involves the sequential reduction of the nitro group to a nitroso derivative, then to a hydroxylamino intermediate, and finally to an amino group.[2] The N-hydroxylamino metabolite is a particularly reactive electrophile that can directly bind to DNA, leading to mutations.

Metabolic_Activation_Workflow cluster_DNA_Adduct Genotoxicity Nitrobiphenyl Nitrobiphenyl Nitroso-biphenyl Nitroso-biphenyl Nitrobiphenyl->Nitroso-biphenyl Nitroreductase N-hydroxy-aminobiphenyl N-hydroxy-aminobiphenyl Nitroso-biphenyl->N-hydroxy-aminobiphenyl Nitroreductase Aminobiphenyl Aminobiphenyl N-hydroxy-aminobiphenyl->Aminobiphenyl DNA_Adducts DNA Adducts N-hydroxy-aminobiphenyl->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations

Caption: General metabolic activation pathway of nitrobiphenyls via nitroreduction.

For 4-nitrobiphenyl, this pathway is well-documented. It is metabolized to 4-aminobiphenyl, a known human bladder carcinogen.[3] The metabolic conversion of 4-nitrobiphenyl to its amino derivative is a critical step in its carcinogenic activity.[3] The specific enzymes involved in the nitroreduction of nitrobiphenyls include cytochrome P450 reductases and other flavoproteins.[2]

The metabolic pathways for 2-nitrobiphenyl and 3-nitrobiphenyl are less extensively studied, but they are presumed to undergo similar nitroreduction processes. However, the rate and extent of these reactions are likely influenced by the position of the nitro group, which affects substrate binding to metabolizing enzymes and the stability of the reactive intermediates.

Cytotoxicity Profile of Nitrobiphenyl Isomers

The cytotoxic effects of nitrobiphenyl isomers are a direct consequence of their metabolic activation and the subsequent damage to cellular macromolecules. Assays that measure cell viability, such as the MTT or neutral red uptake assays, are commonly employed to quantify these effects.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol outlines the general procedure for assessing the mutagenicity of nitrobiphenyl isomers using Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens.

1. Preparation of Materials:

  • Salmonella typhimurium strain TA98.

  • Test compounds (2-, 3-, and 4-nitrobiphenyl) dissolved in a suitable solvent (e.g., DMSO).

  • Positive and negative controls.

  • S9 mix (from Aroclor 1254-induced rat liver) for metabolic activation.

  • Molten top agar containing a trace amount of histidine and biotin.

  • Minimal glucose agar plates.

2. Assay Procedure:

  • To sterile test tubes, add 0.1 mL of the bacterial culture, 0.05 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without).

  • Incubate the mixture at 37°C for 20 minutes (pre-incubation method).

  • Add 2 mL of molten top agar to each tube, vortex gently, and pour the contents onto minimal glucose agar plates.

  • Spread the top agar evenly and allow it to solidify.

  • Incubate the plates in the dark at 37°C for 48-72 hours.

3. Data Analysis:

  • Count the number of revertant colonies on each plate.

  • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Ames_Test_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Plating Plating and Incubation cluster_Analysis Analysis Bacteria Bacterial Culture (TA98) Mix Mix Bacteria, Compound, and S9 Bacteria->Mix Compound Test Compound Compound->Mix S9 S9 Mix S9->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Top_Agar Add Top Agar Preincubation->Top_Agar Pour Pour onto Minimal Agar Plates Top_Agar->Pour Incubate_Plates Incubate at 37°C Pour->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analyze Analyze Data Count->Analyze

Caption: Workflow for the Ames test.

MTT Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of nitrobiphenyl isomers in a mammalian cell line (e.g., HepG2).

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the nitrobiphenyl isomers in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

  • Include vehicle controls and untreated controls.

  • Incubate for 24, 48, or 72 hours.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationships and Future Directions

Future research should focus on conducting direct comparative studies of all three mononitrobiphenyl isomers to generate a complete dataset for mutagenicity, cytotoxicity, and carcinogenicity. Elucidating the specific metabolic pathways for 2- and 3-nitrobiphenyl and identifying the key enzymes involved will be crucial for a comprehensive understanding of their structure-activity relationships. This knowledge will not only enhance our ability to predict the toxicity of other nitroaromatic compounds but also inform the design of safer chemicals and pharmaceuticals.

References

1. Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. 2. Beland, F. A., & Marques, M. M. (1994). DNA adducts of aromatic amines and nitroaromatic hydrocarbons. In DNA Adducts (pp. 229-244). Springer, Berlin, Heidelberg. 3. Fu, P. P. (1990). Metabolism of nitro-polycyclic aromatic hydrocarbons. Drug Metabolism Reviews, 22(2-3), 209-268. 4. Hirayama, T., Watanabe, T., & Ozasa, S. (1990). Metabolic activation of 2,4-dinitrobiphenyl derivatives for their mutagenicity in Salmonella typhimurium TA98. Mutation Research/Genetic Toxicology, 243(3), 201-206. 5. International Agency for Research on Cancer. (1974). IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man, Volume 4, Some aromatic amines, hydrazine and related substances, N-nitroso compounds and miscellaneous alkylating agents. Lyon, France: IARC. 6. Miller, J. A., & Miller, E. C. (1981). Searches for ultimate chemical carcinogens and their reactions with cellular macromolecules. Cancer, 47(10), 2327-2345. 7. Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. 8. National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. 9. Pothuluri, J. V., Evans, F. E., Heinze, T. M., & Cerniglia, C. E. (1994). Fungal metabolism of 3-nitrofluoranthene. Journal of toxicology and environmental health, 42(2), 209-218. 10. Rickert, D. E. (Ed.). (1987). Metabolism of nitroaromatic compounds. CRC press. 11. Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. 12. Vance, W. A., & Levin, D. E. (1984). Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium. Environmental mutagenesis, 6(6), 797-811. 13. White, I. N., & Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug metabolism reviews, 18(1), 23-53.

Sources

A Comparative Performance Analysis of 1-Methyl-3-(4-nitrophenyl)benzene-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of advanced materials for next-generation displays, photonics, and sensing applications, the molecular architecture of liquid crystals (LCs) remains a fertile ground for exploration. The performance of a liquid crystalline material is intricately linked to its molecular structure, with subtle modifications often leading to significant shifts in key electro-optical parameters. This guide provides a comparative analysis of a calamitic liquid crystal, 1-Methyl-3-(4-nitrophenyl)benzene, against established, high-performance materials.

While direct, comprehensive experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from structurally analogous compounds to project its potential performance characteristics. By examining the influence of its core biphenyl structure, the electron-withdrawing nitro group, and the methyl substituent, we can construct a scientifically grounded comparison against well-characterized benchmark materials such as 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. This analysis is intended to provide researchers, scientists, and drug development professionals with a predictive framework for evaluating the potential of this and similar molecules in their applications.

Core Molecular Structures

A fundamental understanding of the molecular geometry is crucial for predicting the mesomorphic and electro-optical behavior of liquid crystals.

cluster_0 This compound cluster_1 4-Cyano-4'-pentylbiphenyl (5CB) cluster_2 E7 Mixture Component (e.g., 7CB) MNPB This compound 5CB 5CB 7CB 7CB (a component of E7)

Figure 1: Molecular structures of the target compound and benchmark liquid crystals.

Comparative Performance Metrics: A Predictive Analysis

The subsequent sections will delve into a comparison of key performance indicators. It is imperative to reiterate that the values for this compound are projected based on the properties of structurally related nitrobiphenyl and methyl-substituted biphenyl compounds.

Phase Transition Temperatures

The operational temperature range of a liquid crystal is defined by its melting point (crystal to mesophase transition) and clearing point (mesophase to isotropic liquid transition). The presence of a methyl group can influence molecular packing and potentially lower the melting point, while the polar nitro group is known to affect intermolecular interactions and, consequently, the clearing point. Studies on homologous series of nitrobiphenyls have shown that they can exhibit both nematic and smectic phases.[1]

MaterialMelting Point (°C)Clearing Point (°C)Mesophase(s)
This compound Predicted: ModeratePredicted: Moderate to HighPredicted: Nematic, possibly Smectic
4-Cyano-4'-pentylbiphenyl (5CB) 2435.3Nematic
E7 Liquid Crystal Mixture -1061Nematic

Table 1: Comparison of phase transition temperatures.

Optical Anisotropy (Birefringence, Δn)

Birefringence is a measure of the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a critical parameter for display applications. The conjugated biphenyl core in this compound is expected to contribute to a significant birefringence. The nitro group, being a strong electron-withdrawing group, can further enhance the molecular polarizability anisotropy, potentially leading to a high Δn. High birefringence is advantageous for applications requiring thin cell gaps and fast switching times.[2]

MaterialBirefringence (Δn) at ~589 nm, 20°C
This compound Predicted: High (≥ 0.2)
4-Cyano-4'-pentylbiphenyl (5CB) ~0.18
E7 Liquid Crystal Mixture ~0.225

Table 2: Comparison of optical anisotropy.

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. It dictates the response of the liquid crystal to an electric field. The nitro group possesses a large dipole moment. In this compound, the position of the nitro group will be a key determinant of the sign and magnitude of Δε. A large positive Δε is generally desirable for low threshold voltage applications.

MaterialDielectric Anisotropy (Δε) at 1 kHz, 20°C
This compound Predicted: Positive, potentially high
4-Cyano-4'-pentylbiphenyl (5CB) +11.5
E7 Liquid Crystal Mixture +13.8

Table 3: Comparison of dielectric anisotropy.

Experimental Protocols for Characterization

To empirically validate the predicted performance of this compound, a series of standardized characterization techniques are essential.

Synthesis of this compound

A plausible synthetic route would involve a Suzuki coupling reaction between 3-methylphenylboronic acid and 1-bromo-4-nitrobenzene, a common method for constructing biphenyl systems.

Reactant1 3-Methylphenylboronic Acid Product This compound Reactant1->Product Suzuki Coupling Reactant2 1-Bromo-4-nitrobenzene Reactant2->Product Suzuki Coupling Catalyst Pd Catalyst + Base Catalyst->Product

Figure 2: Proposed synthesis workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylphenylboronic acid and 1-bromo-4-nitrobenzene in a suitable solvent system (e.g., toluene/ethanol/water).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, and perform an aqueous workup to remove inorganic salts.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Measurement of Phase Transition Temperatures

Methodology: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)

SamplePrep Sample Encapsulation in Pan DSC DSC Measurement (Heating/Cooling Cycles) SamplePrep->DSC POM POM Observation (Texture Identification) SamplePrep->POM DataAnalysis Data Analysis (Peak Temperatures and Enthalpies) DSC->DataAnalysis POM->DataAnalysis

Figure 3: Workflow for determining phase transition temperatures.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount of the synthesized compound into an aluminum DSC pan and hermetically seal it. For POM, place a small amount of the sample on a glass slide and cover it with a coverslip.

  • DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point. Then, cool the sample at the same rate.

  • POM Analysis: Place the prepared slide on the hot stage of a polarized optical microscope. Observe the sample textures as it is heated and cooled through its phase transitions.

  • Data Interpretation: In the DSC thermogram, endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak temperatures are taken as the transition temperatures. The textures observed under POM (e.g., Schlieren, marbled) confirm the nature of the liquid crystal phases (nematic, smectic).[3]

Measurement of Birefringence and Dielectric Anisotropy

Methodology: Electro-optical and Dielectric Spectroscopy

Cell Fabrication of Liquid Crystal Cell Filling Filling the Cell with LC Material Cell->Filling Alignment Verification of Molecular Alignment Filling->Alignment Birefringence Birefringence Measurement (e.g., Abbe Refractometer) Alignment->Birefringence Dielectric Dielectric Spectroscopy (Measurement of ε∥ and ε⊥) Alignment->Dielectric Calculation Calculation of Δn and Δε Birefringence->Calculation Dielectric->Calculation

Figure 4: Workflow for measuring optical and dielectric anisotropy.

Step-by-Step Protocol:

  • Cell Fabrication: Construct a liquid crystal cell using two transparent conducting oxide (e.g., ITO) coated glass substrates. The inner surfaces are coated with an alignment layer (e.g., rubbed polyimide) to induce either planar or homeotropic alignment of the LC molecules.

  • Cell Filling: Fill the cell with the liquid crystal material in its isotropic phase via capillary action.

  • Birefringence Measurement: Use a technique such as the Abbe refractometer or a spectrophotometer-based method to measure the refractive indices parallel (nₑ) and perpendicular (nₒ) to the director. The birefringence is then calculated as Δn = nₑ - nₒ.

  • Dielectric Spectroscopy: Measure the capacitance of the cell with planar (for ε⊥) and homeotropic (for ε∥) alignment using an LCR meter at a specific frequency (typically 1 kHz). The dielectric permittivities are calculated from the capacitance values. The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.

Conclusion and Future Outlook

This comparative guide provides a predictive assessment of the performance of this compound as a liquid crystal material. Based on the analysis of its structural components and comparison with established materials, it is hypothesized that this compound will exhibit a nematic phase over a practical temperature range, possess a high birefringence, and a significant positive dielectric anisotropy. These characteristics make it a promising candidate for applications where high optical contrast and low operating voltages are required.

However, it is crucial to emphasize that these are projections. The definitive evaluation of this compound's potential necessitates its synthesis and thorough experimental characterization using the protocols outlined in this guide. Future research should focus on the empirical determination of its mesomorphic and electro-optical properties. Furthermore, the synthesis and characterization of a homologous series with varying alkyl chain lengths at the methyl position could provide deeper insights into the structure-property relationships of this class of nitrobiphenyl-based liquid crystals. Such studies will be invaluable in the rational design of novel liquid crystal materials tailored for specific technological applications.

References

  • Patel, N. K., & Desai, P. B. (2014). Synthesis and Mesomorphic Behavior of Calamitic Liquid Crystals with a Biphenyl Moiety. Molecular Crystals and Liquid Crystals, 593(1), 58-67.
  • Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. (2025).
  • Al-Ammar, K., et al. (2019). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
  • Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. (2017). Journal of Molecular Liquids, 241, 62-67.
  • An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. (2024). Polymers, 16(16), 2167.
  • Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides. (2021).
  • Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystals. (2022). Liquid Crystals, 49(10), 1365-1376.
  • Calamitic and discotic liquid crystalline phases for mesogens with triangular cores. (2010).
  • Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investig
  • Electro-optic effect in nematic liquid crystals aligned with conductive polymer. (2003).
  • Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals. Crystals, 5(4), 544-572.
  • Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. (2017). Journal of Molecular Liquids, 241, 62-67.
  • Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal. (2022). Liquid Crystals, 49(10), 1365-1376.
  • Nanosecond Electro-optic Responses In Nematic Liquid Crystals. (2024). Globe Thesis.
  • Electro-optical properties of nematic liquid crystal layers enable to locally change the phase of the propagating readout light. (2021). Scientific Reports, 11(1), 1-11.
  • The electro-optical response of a liquid crystal cell filled with nematic liquid crystal E7 (planar boundary conditions). (2018). Liquid Crystals, 45(13-15), 2097-2105.
  • Polymorphic Phases of Supramolecular Liquid Crystal Complexes Laterally Substituted with Chlorine. (2022). Molecules, 27(19), 6539.
  • Physical Properties of Three Liquid Crystals with Negative Dielectric Anisotropy from X-Ray Diffraction and Optical Birefringence Measurements. (2011). Molecular Crystals and Liquid Crystals, 540(1), 154-161.
  • Synthesis of Liquid Crystals with Lateral Methyl Group and Study of Their Mesomorphic Properties. (2014). Liquid Crystals, 41(4), 534-543.
  • Nanosecond Response in Nematic Liquid Crystals for Ultrafast Electro-Optic Devices. (2013). Proceedings of SPIE, 8642.
  • 3-Methyl-4-nitrobiphenyl. PubChem. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2007). Molecules, 12(9), 2148-2155.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2007). Molecules, 12(9), 2148-2155.
  • Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. (2020). Crystals, 10(11), 1024.
  • Synthesis and mesomorphic behaviour of novel light‐emitting liquid crystals. (2007).
  • 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. PubChem. [Link]

  • Synthesis and Mesomorphic Properties of Geometric and Conformation-Modulated Amphiphilic β-Cyclodextrin Liquid Crystals. (2024). International Journal of Molecular Sciences, 25(23), 12975.

Sources

A Senior Application Scientist's Guide to Confirming Suzuki Coupling Products by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Arrow—The Imperative of Structural Verification in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its remarkable efficiency in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly for creating complex biaryl and conjugated systems. However, the elegance of the reaction on paper belies the complexity within the flask. The successful synthesis of a target molecule is not confirmed by the disappearance of starting materials alone; it demands rigorous, unambiguous structural verification of the product.

For researchers and drug development professionals, this verification is non-negotiable. It is the gatekeeper of data integrity, ensuring that subsequent biological assays, material science tests, or clinical trials are conducted on the correct molecular entity. Side reactions such as homocoupling of the boronic acid partner or reductive dehalogenation of the halide partner can lead to impurities that are structurally similar to the desired product, potentially confounding downstream results.[4]

This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the identity and purity of Suzuki coupling products. We will move beyond mere procedural lists to explore the causality behind experimental choices, presenting an integrated, self-validating workflow that ensures the highest degree of scientific certainty.

The Spectroscopic Toolkit: A Comparative Overview

No single analytical technique can provide a complete picture. True confidence in structural assignment is achieved by synergistically combining data from multiple spectroscopic methods. Each technique interrogates a different aspect of the molecule, and together, they provide a comprehensive and cross-validated confirmation.

Technique Primary Information Provided Strengths in Suzuki Analysis Limitations
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistryThe gold standard for definitive structure elucidation; confirms C-C bond formation and regiochemistry.Lower sensitivity than MS; complex spectra may require 2D analysis.
Mass Spectrometry Molecular weight, elemental compositionHighly sensitive; confirms product MW and the loss of halogen from the starting material. Essential for purity assessment.Provides no information on connectivity or isomerism.
Infrared (IR) Spectroscopy Presence of functional groupsSimple, rapid method to confirm the persistence of key functional groups (e.g., C=O, OH) and disappearance of reactants (e.g., C-X).Does not directly probe the new C-C bond; provides limited structural detail for complex molecules.
UV-Vis Spectroscopy Electronic transitions, extent of conjugationExcellent for confirming the formation of an extended π-conjugated system, a common outcome of Suzuki reactions.[5][6]Not suitable for structural elucidation; provides information only on the chromophore.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure

NMR is the most powerful tool for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, etc.), allowing for a complete mapping of the atomic framework.

Causality Behind NMR Analysis

In a Suzuki reaction, we are replacing a C-X (halide) and a C-B (boron) bond with a new C-C bond. This fundamental change creates a new set of proton and carbon environments, which are directly observable in the NMR spectra.

  • ¹H NMR Spectroscopy : This is the first and most crucial experiment. The formation of the biaryl product results in a new, often complex, set of signals in the aromatic region (typically 6.5-8.5 ppm). Critically, one must observe the disappearance of signals corresponding to the protons on the aryl halide and arylboronic acid starting materials. For example, in the coupling of iodobenzene and phenylboronic acid to form biphenyl, the characteristic multiplets for biphenyl appear around 7.35-7.60 ppm, replacing the distinct signals of the starting materials.[7][8]

  • ¹³C NMR Spectroscopy : This technique verifies the carbon skeleton. The most telling evidence is the appearance of two new quaternary carbon signals corresponding to the carbons of the newly formed C-C bond.[9] The disappearance of the carbon signal bonded to the halogen (often found at lower field) is also a key indicator.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC) : For complex products with overlapping ¹H signals, 2D NMR is essential.

    • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within each aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful for this application. It shows correlations between protons and carbons over two to three bonds. Observing an HMBC correlation from a proton on ring A to a quaternary carbon on ring B provides definitive proof of the newly formed C-C linkage.

  • Specialized Nuclei (¹⁹F, ³¹P NMR) : When applicable, observing other nuclei can be exceptionally useful. For reactions involving fluorinated substrates, ¹⁹F NMR offers a very clean spectral window with high sensitivity, making it an excellent tool for monitoring reaction progress by observing the shift of the fluorine signal upon product formation.[10][11]

Diagram: Information Derived from NMR Techniques

Caption: NMR techniques probe distinct but complementary aspects of the product structure.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh ~5-10 mg of the purified, dry Suzuki product.

  • Dissolution : Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key product signals.

  • Transfer : Transfer the solution to a clean, dry NMR tube.

  • Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Acquisition : Place the tube in the NMR spectrometer.

  • Shimming & Tuning : Perform automated or manual shimming and tuning procedures to optimize the magnetic field homogeneity and probe frequency.

  • Data Collection : Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-64 scans for good signal-to-noise).

  • Processing : Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm. Analyze the chemical shifts, coupling patterns, and integrations to confirm the structure.

II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

While NMR confirms the structure, mass spectrometry provides unequivocal confirmation of the molecular weight and, with high resolution, the elemental formula. It is an indispensable tool for verifying that the desired transformation has occurred.

Causality Behind MS Analysis

The core principle is to confirm that the mass of the product matches the theoretical mass calculated for the coupled structure. A key secondary confirmation is the loss of the mass signature of the starting materials, particularly the halogen.

  • Low-Resolution MS (LC-MS, GC-MS) : These hyphenated techniques are workhorses for reaction monitoring and initial product confirmation.[4][12] An LC-MS analysis of the reaction mixture will show the reactant peaks decreasing over time while the product peak (at the expected molecular weight) increases.[12] The choice between LC-MS and GC-MS depends on the product's volatility and thermal stability.[13]

  • High-Resolution MS (HRMS) : This is the definitive method for confirming elemental composition. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the calculation of a unique elemental formula.[9] This data is crucial for publications and patents as it rules out other structures with the same nominal mass.

  • Isotopic Patterns : The disappearance of the characteristic isotopic pattern of chlorine (M:M+2 ratio of ~3:1) or bromine (M:M+2 ratio of ~1:1) in the product's mass spectrum is powerful evidence that the C-X bond has been successfully cleaved and replaced.[12]

Diagram: MS Workflow for Product Confirmation

Start Aryl Halide (Ar-X) + Boronic Acid (Ar'-B(OR)2) Reaction Suzuki Coupling Start->Reaction Product Purified Product (Ar-Ar') Reaction->Product MS Mass Spectrometry Analysis Product->MS Confirm_MW Molecular Ion Peak Matches Theoretical MW? MS->Confirm_MW Confirm_Halogen Halogen Isotope Pattern Absent? MS->Confirm_Halogen Result Identity Confirmed Confirm_MW->Result Confirm_Halogen->Result

Caption: Mass spectrometry validates product identity by confirming molecular weight and halogen loss.

Experimental Protocol: Reaction Monitoring by LC-MS
  • Sample Preparation : At timed intervals, withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Quenching & Dilution : Immediately quench the aliquot in a vial containing ~1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample to an appropriate concentration for analysis.

  • Filtration : If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • Injection : Place the vial in the autosampler of the LC-MS system.

  • Analysis : Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of water and organic solvent (both typically containing 0.1% formic acid to promote ionization). The eluent is directed into the mass spectrometer (e.g., ESI-Q-TOF or Quadrupole).

  • Data Interpretation : Monitor the extracted ion chromatograms (EICs) for the masses corresponding to the starting materials and the expected product ([M+H]⁺ or [M-H]⁻). Track the relative peak areas over time to determine reaction conversion.

III. Ancillary Techniques: IR and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. In the context of a Suzuki reaction, its main role is to confirm that functional groups on the starting materials (e.g., a carbonyl C=O stretch, a hydroxyl O-H stretch) are preserved in the final product. It can also be used to monitor the disappearance of reactant-specific bands, such as the C-X stretch (e.g., C-Br often appears at 600-500 cm⁻¹).[14][15]

UV-Vis Spectroscopy

Many Suzuki couplings result in the formation of larger, more conjugated π-electron systems. This extension of conjugation decreases the HOMO-LUMO energy gap, causing the molecule to absorb light at a longer wavelength (a bathochromic or red shift).[16][17][18] Comparing the UV-Vis spectrum of the product to the starting materials can provide quick, qualitative evidence of a successful coupling. If the product's maximum absorbance (λ_max) is significantly red-shifted, it strongly suggests the two aromatic systems have been joined.[18]

An Integrated Workflow for Self-Validating Characterization

Diagram: Integrated Spectroscopic Workflow

cluster_byproducts Byproduct Analysis A 1. Reaction Monitoring (TLC, LC-MS) B 2. Work-up & Purification A->B C 3. Molecular Weight Confirmation (HRMS) B->C D 4. Definitive Structure Elucidation (1D & 2D NMR) C->D G Homocoupling? C->G Check Mass E 5. Functional Group & Conjugation Check (FTIR, UV-Vis) D->E H Dehalogenation? D->H Check Signals F Unambiguously Confirmed Product E->F

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Methyl-3-(4-nitrophenyl)benzene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-Methyl-3-(4-nitrophenyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering detailed protocols and performance data to inform your selection of the most appropriate analytical technique.

Introduction to this compound and its Analytical Challenges

This compound, also known as 3-Methyl-4'-nitrobiphenyl, is a biphenyl derivative with a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of approximately 213.23 g/mol .[1] Its structure, featuring a nitro functional group, makes it a suitable candidate for various analytical techniques. However, quantifying it within a complex mixture, such as in a reaction medium, biological matrix, or environmental sample, presents several challenges. These include potential interference from structurally similar compounds, the need for high sensitivity for trace-level detection, and the requirement for robust and reproducible methods for quality control and regulatory purposes.

This guide will explore and compare three common analytical techniques for the quantification of this compound, providing the rationale behind the methodological choices to ensure accurate and reliable results.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility and Sensitivity

HPLC is often the method of choice for the analysis of non-volatile or thermally labile compounds like this compound. Its high resolving power, sensitivity, and adaptability make it a robust technique for complex mixtures.

Principle of the Method

The separation in Reverse-Phase HPLC (RP-HPLC), the most common mode for this type of analyte, is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The nitro group and the biphenyl structure of this compound provide sufficient hydrophobicity for good retention on a C18 column. Detection is typically achieved using a UV-Vis detector, as the conjugated system of the nitrophenyl group provides strong chromophores.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of the results.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array or variable wavelength UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).[2] The high organic content ensures a reasonable retention time for the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte. For nitrophenyl compounds, a wavelength in the range of 270-320 nm is typically optimal.[2][3]

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ACN in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the mixture containing the analyte in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.

5. System Suitability:

  • Inject the mid-point calibration standard (e.g., 25 µg/mL) six times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Theoretical plates should be >2000, and the tailing factor should be <2.

6. Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Load inject Inject Sample hplc->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data Data Acquisition (Chromatogram) detect->data quant Quantification (Calibration Curve) data->quant report Final Report quant->report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Performance Comparison: HPLC
ParameterTypical PerformanceRationale
Linearity (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and detector response.
LOD Low µg/mL to ng/mL rangeHigh sensitivity of UV detectors for chromophoric compounds allows for trace-level detection.
LOQ Low µg/mL rangeEnsures accurate quantification at low concentrations.
Precision (%RSD) < 2%Indicates high reproducibility of the method.
Accuracy (% Recovery) 98-102%Shows the closeness of the measured value to the true value.

Gas Chromatography (GC): Ideal for Volatile Analytes

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, GC can be a viable option, provided the compound is thermally stable.

Principle of the Method

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column. The choice of column and detector is critical for the analysis of nitroaromatic compounds. A Flame Ionization Detector (FID) is a common choice due to its robustness and wide linear range.

Experimental Protocol: GC with FID Detection

1. Materials and Reagents:

  • This compound reference standard

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a column oven, and a Flame Ionization Detector (FID).

  • A capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C. This temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. A temperature program is essential to ensure good peak shape and separation from other components in the mixture.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute the sample mixture with dichloromethane to a concentration within the linear range of the method.

5. Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.998.

  • Inject the sample solutions and quantify the analyte using the calibration curve.

Workflow for GC Analysis

GC_Workflow prep Sample & Standard Preparation gc GC System (Capillary Column, FID) prep->gc Load inject Vaporization & Injection gc->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect data Data Acquisition (Chromatogram) detect->data quant Quantification (Calibration Curve) data->quant report Final Report quant->report

Caption: Workflow for the quantitative analysis of this compound by GC.

Performance Comparison: GC
ParameterTypical PerformanceRationale
Linearity (r²) ≥ 0.998FID detectors offer a wide linear range for quantifiable analysis.
LOD Low µg/mL to ng/mL rangeHigh sensitivity of FID for organic compounds.
LOQ Low µg/mL rangeAllows for precise measurement at lower concentrations.
Precision (%RSD) < 3%Good reproducibility, though can be slightly higher than HPLC due to injection variability.
Accuracy (% Recovery) 97-103%Demonstrates the method's ability to provide true and accurate results.

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of this compound, especially in simple mixtures with no interfering substances that absorb at the same wavelength.

Principle of the Method

This technique is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The conjugated π-electron system of the nitrophenyl group in this compound absorbs UV radiation, allowing for its quantification.[4]

Experimental Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • This compound reference standard

  • Spectrophotometric grade solvent (e.g., ethanol or acetonitrile)

  • Quartz cuvettes (1 cm path length)

2. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

3. Method Development:

  • Solvent Selection: Choose a solvent that dissolves the analyte and does not absorb in the analytical wavelength range.

  • Determination of λmax: Prepare a dilute solution of the analyte and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This provides the highest sensitivity and minimizes deviations from Beer-Lambert's Law.

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.

5. Analysis and Quantification:

  • Measure the absorbance of the blank (solvent), standards, and samples at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.998.[5]

  • Determine the concentration of the analyte in the sample from the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow prep Sample & Standard Preparation spectro UV-Vis Spectrophotometer prep->spectro Load measure Measure Absorbance at λmax spectro->measure data Data Acquisition (Absorbance Values) measure->data quant Quantification (Calibration Curve) data->quant report Final Report quant->report

Caption: Workflow for the quantitative analysis of this compound by UV-Vis.

Performance Comparison: UV-Vis Spectrophotometry
ParameterTypical PerformanceRationale
Linearity (r²) ≥ 0.998Adherence to Beer-Lambert's Law within the specified concentration range.[5]
LOD µg/mL rangeGenerally less sensitive than chromatographic methods.
LOQ µg/mL rangeSuitable for samples where the analyte is not present at trace levels.
Precision (%RSD) < 5%Can be influenced by sample handling and instrument stability.
Accuracy (% Recovery) 95-105%Good accuracy can be achieved in the absence of interfering substances.

Comparative Summary and Recommendations

The choice of analytical method for the quantitative analysis of this compound depends on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

FeatureHPLC-UVGC-FIDUV-Vis Spectrophotometry
Selectivity HighHighLow
Sensitivity HighHighModerate
Sample Throughput ModerateModerateHigh
Cost HighHighLow
Best For Complex mixtures, trace analysisVolatile and thermally stable compoundsSimple mixtures, rapid screening

Recommendations:

  • For complex mixtures and when high sensitivity and selectivity are required, HPLC-UV is the recommended method. Its ability to separate the analyte from interfering components makes it the most reliable choice for accurate quantification in challenging matrices.

  • If the analyte is known to be thermally stable and the sample matrix is suitable for volatilization, GC-FID offers an excellent alternative with comparable sensitivity to HPLC.

  • For rapid screening of simple mixtures where the analyte is the primary absorbing species, UV-Vis spectrophotometry is a cost-effective and high-throughput option. However, its lack of selectivity makes it unsuitable for complex samples without prior purification steps.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method for the quantitative analysis of this compound, ensuring data of the highest quality and integrity.

References

  • PubChem. 1-Nitro-3-[(4-nitrophenyl)methyl]benzene. Available from: [Link]

  • ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Available from: [Link]

  • Agilent Technologies. Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. Available from: [Link]

  • PubChem. 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. Available from: [Link]

  • Scribd. Analysis of Nitrophenols With Gas ChromatographyMa. Available from: [Link]

  • Agilent Technologies. Chlorophenol, nitrophenols and methylphenols Determination of methyl. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1-methyl-3-nitro- (CAS 99-08-1). Available from: [Link]

  • LabRulez GCMS. Nitro compounds Analysis of aromatic and basic compounds. Available from: [Link]

  • Chemsrc. 1-nitro-3-[(3-nitrophenyl)methyl]benzene. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • PubChem. Benzene, 1-methyl-4-[(3-nitrophenyl)sulfonyl]-. Available from: [Link]

  • Google Patents. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
  • Pharmaceutical Methods. Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Available from: [Link]

  • Chemistry Stack Exchange. Organic Chemistry Aromatic synthesis. Available from: [Link]

  • National Center for Biotechnology Information. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available from: [Link]

  • Organic Syntheses. m-BROMONITROBENZENE. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenoxy)benzene. Available from: [Link]

  • SIELC Technologies. Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. Available from: [Link]

  • National Center for Biotechnology Information. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Available from: [Link]

  • International Journal of New-era Research in Development. Development and Validation of UV Spectrophotometric Method of Nimodipine in Bulk and Tablet Formulation. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. A QBD Approach in Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). Available from: [Link]

  • YouTube. A trinitro compound, 1, 3,5 tris-(4-nitrophenyl) benzene, on complete reaction with an excess of..... Available from: [Link]

  • Asian Journal of Pharmacy and Technology. A QBD Approach in Chemometric assisted Method Development of Telmisartan and Amlodipine besylate by UV-VIS Spectrophotometry. Available from: [Link]

  • ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Available from: [Link]

Sources

A Comparative Guide to the Photophysical Properties of Nitrobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intricate Dance of Light and Molecular Structure in Nitrobiphenyls

Nitrobiphenyl derivatives, a class of organic compounds characterized by a biphenyl core functionalized with one or more nitro groups, are of significant interest to researchers in materials science, chemical sensing, and drug development. The strong electron-withdrawing nature of the nitro group, coupled with the tunable electronic properties of the biphenyl scaffold, gives rise to a fascinating and complex array of photophysical behaviors. This guide provides an in-depth, comparative analysis of the photophysical properties of various nitrobiphenyl derivatives, offering insights into the structure-property relationships that govern their interaction with light.

A key characteristic of many nitrobiphenyl derivatives, particularly those bearing electron-donating groups, is the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), often localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the electron-accepting nitro-substituted ring. This charge separation in the excited state is highly sensitive to the molecular environment and conformation, leading to photophysical properties that can be exquisitely tuned.

This guide will delve into the fundamental principles governing the absorption and emission of light by these molecules, with a particular focus on how substitutions on the biphenyl core influence their spectral characteristics, fluorescence quantum yields, and excited-state lifetimes. We will explore the pivotal role of solvent polarity in modulating the excited-state dynamics, including the formation of twisted intramolecular charge transfer (TICT) states, and provide detailed experimental protocols for the characterization of these properties.

Comparative Analysis of Photophysical Properties

The photophysical properties of nitrobiphenyl derivatives are profoundly influenced by the nature and position of substituents on the biphenyl rings. While simple nitrobiphenyls are often non-fluorescent due to efficient intersystem crossing to the triplet state, the introduction of electron-donating groups can open up radiative decay pathways, leading to observable fluorescence.

A particularly well-studied class of these compounds are 4-amino-4'-nitrobiphenyl derivatives, which exhibit classic "push-pull" electronic structures. In these systems, the amino group acts as an electron donor and the nitro group as an electron acceptor. The table below, while featuring α-(N-biphenyl)-substituted 2,2′-bipyridines as illustrative examples of push-pull systems, provides a framework for understanding how electronic modifications can tune photophysical properties. The principles observed in these analogous compounds are directly applicable to the nitrobiphenyl family.

Table 1: Photophysical Data for a Series of Push-Pull Biphenyl-type Fluorophores in THF

Compoundλₐₑₛ (nm)λₑₘ (nm)Stokes Shift (cm⁻¹)Φ (%)
3a HH37044341534.0
3b MeMe374451425121.0
3h HNO₂40950547341.0
3l OMeOMe382462441249.1

Data synthesized from a study on α-(N-biphenyl)-substituted 2,2′-bipyridines, which serve as excellent models for understanding the photophysics of push-pull nitrobiphenyl systems.[1]

From this representative data, several key trends emerge:

  • Effect of Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy (OMe) in compound 3l , leads to a significant increase in the fluorescence quantum yield (Φ) to 49.1%. This is attributed to the enhanced intramolecular charge transfer character of the excited state, which can favor radiative decay.

  • Influence of Electron-Withdrawing Groups: Conversely, the presence of a strongly electron-withdrawing nitro group (NO₂) in compound 3h , in addition to the inherent acceptor properties of the bipyridine core, results in a dramatic quenching of fluorescence, with a quantum yield of only 1.0%. This is likely due to the promotion of non-radiative decay pathways.

  • Solvatochromism: Push-pull systems like these often exhibit pronounced solvatochromism, where the emission wavelength shifts with the polarity of the solvent. This is a direct consequence of the change in dipole moment upon excitation to the ICT state. The more polar the solvent, the more it stabilizes the polar excited state, leading to a red-shift in the emission spectrum.

The Role of Intramolecular Charge Transfer (ICT) and Twisted ICT (TICT) States

The excited-state dynamics of many push-pull nitrobiphenyl derivatives are governed by the formation of an Intramolecular Charge Transfer (ICT) state. Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state. In polar solvents, this LE state can relax to a more stable, charge-separated ICT state.

In some cases, further structural relaxation can occur, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This involves the rotation around the single bond connecting the donor and acceptor moieties. This twisting motion electronically decouples the donor and acceptor, leading to a highly polar, non-emissive or weakly emissive state. The competition between fluorescence from the ICT state and relaxation to the TICT state is a key determinant of the overall fluorescence quantum yield.

Jablonski_ICT_TICT cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0 S₀ LE Locally Excited (LE) State S0->LE Absorption LE->S0 Non-radiative decay ICT Intramolecular Charge Transfer (ICT) State LE->ICT ICT Formation ICT->S0 Fluorescence TICT Twisted ICT (TICT) State ICT->TICT Twisting TICT->S0 Non-radiative decay

Caption: Jablonski diagram illustrating the excited-state dynamics involving ICT and TICT states.

Experimental Methodologies

Accurate characterization of the photophysical properties of nitrobiphenyl derivatives requires a suite of spectroscopic techniques. Below are detailed protocols for key measurements.

Synthesis of a Representative Nitrobiphenyl Derivative: 4-Amino-4'-nitrobiphenyl

A common synthetic route to 4-amino-4'-nitrobiphenyl involves a Suzuki cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Coupling reagents 4-bromoaniline + 4-nitrophenylboronic acid reaction Reaction Mixture reagents->reaction catalyst Pd(PPh₃)₄ catalyst catalyst->reaction base Aqueous Na₂CO₃ base->reaction solvent Toluene/Ethanol solvent->reaction heating Heat (e.g., 80 °C) under N₂ reaction->heating workup Work-up (Extraction, Washing) heating->workup purification Purification (Column Chromatography) workup->purification product 4-Amino-4'-nitrobiphenyl purification->product

Caption: Workflow for the synthesis of 4-amino-4'-nitrobiphenyl via Suzuki coupling.

Step-by-Step Protocol:

  • To a round-bottom flask, add 4-bromoaniline (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq).

  • Add a mixture of toluene and ethanol (e.g., 3:1 v/v) as the solvent.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-amino-4'-nitrobiphenyl.

UV-Visible Absorption and Fluorescence Spectroscopy

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the nitrobiphenyl derivative in a spectroscopic grade solvent (e.g., cyclohexane, toluene, acetonitrile, DMSO) at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilutions to determine an appropriate concentration for measurement, typically in the micromolar range, ensuring the absorbance at the wavelength of maximum absorption (λₘₐₓ) is between 0.1 and 1.0 for absorption measurements and around 0.1 for fluorescence measurements to avoid inner filter effects.

  • Instrumentation Setup:

    • For UV-Vis spectroscopy, use a dual-beam spectrophotometer.

    • For fluorescence spectroscopy, use a spectrofluorometer.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and record a baseline spectrum.

  • Sample Measurement:

    • Absorption: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range.

    • Emission: Using the same sample, place the cuvette in the spectrofluorometer. Set the excitation wavelength to the λₘₐₓ determined from the absorption spectrum. Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the desired upper limit.

    • Excitation: To confirm the purity of the emissive species, set the emission wavelength to the maximum of the emission spectrum and scan the excitation wavelengths. The resulting excitation spectrum should match the absorption spectrum.

Determination of Fluorescence Quantum Yield (Φ)

The absolute method using an integrating sphere is the most accurate way to determine the fluorescence quantum yield.

Step-by-Step Protocol:

  • Instrument Setup: Calibrate the spectrofluorometer equipped with an integrating sphere according to the manufacturer's instructions.

  • Reference Measurement (Scattering): Place a cuvette containing the pure solvent inside the integrating sphere. Set the excitation wavelength and record the spectrum of the scattered excitation light. This serves as the reference.

  • Sample Measurement: Place a cuvette containing the sample solution in the integrating sphere. Using the same excitation wavelength, record the spectrum. This will show a peak for the unabsorbed scattered light and the emission spectrum of the sample.

  • Calculation: The instrument's software will calculate the fluorescence quantum yield by comparing the integrated intensity of the sample's emission to the integrated intensity of the absorbed light (the difference between the reference and sample scattering peaks).

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is used to measure the excited-state lifetime (τ) of a fluorescent molecule.

Experimental Workflow for TCSPC

TCSPC_Workflow laser Pulsed Laser Source sample Sample laser->sample electronics TCSPC Electronics laser->electronics Sync detector Single-Photon Detector (e.g., PMT) sample->detector detector->electronics histogram Build Histogram of Photon Arrival Times electronics->histogram analysis Data Analysis (Decay Curve Fitting) histogram->analysis lifetime Excited-State Lifetime (τ) analysis->lifetime

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for Nitrobiphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of nitrobiphenyl compounds are critical in diverse fields, from environmental monitoring to pharmaceutical quality control. These compounds, often classified as nitroaromatic compounds, can be environmental pollutants or synthetic intermediates in drug development.[1] This guide provides an in-depth comparison of the principal analytical methodologies for nitrobiphenyl detection, emphasizing the causality behind experimental choices and presenting self-validating protocols to ensure scientific integrity.

The Analytical Imperative: Why Method Validation Matters

Nitrobiphenyls and related nitroaromatic compounds are inherently toxic to humans, necessitating their monitoring at ultra-trace levels in various environmental matrices.[2] In pharmaceutical manufacturing, these compounds may be present as process-related impurities or starting materials. Their potential genotoxicity requires stringent control to ensure the safety and efficacy of the final drug product.[3]

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4] It provides assurance of reliability and consistent, accurate data. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[4][5]

Core Analytical Techniques: A Comparative Overview

The primary workhorses for the analysis of nitrobiphenyl compounds are chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][6] These methods offer the necessary separation power to resolve complex mixtures and can be coupled with various detectors to enhance sensitivity and selectivity.[1]

Gas Chromatography (GC): The Power of Volatility

GC is a robust technique well-suited for the analysis of volatile and thermally stable nitrobiphenyl compounds.[1] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Causality in GC Method Design: The choice of detector is paramount in achieving the desired sensitivity and selectivity.

  • Flame Ionization Detector (FID): A universal detector for organic compounds, offering good linearity but limited selectivity.[6]

  • Electron Capture Detector (ECD): Highly sensitive to electronegative compounds like nitroaromatics, enabling very low detection limits.[1][7]

  • Mass Spectrometry (MS): Provides excellent selectivity and structural information, making it the gold standard for confirmation.[8][9] The use of Selected Ion Monitoring (SIM) mode in GC-MS significantly enhances sensitivity and specificity for trace-level analysis.[9]

Visualizing the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Water, Soil, API) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Injector GC Injector Concentration->Injector Column GC Column (Separation) Injector->Column IonSource MS Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector MS Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Quantification Quantification DataSystem->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of nitrobiphenyl compounds using GC-MS.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

HPLC is a highly versatile technique suitable for a wide range of nitrobiphenyl compounds, including those that are less volatile or thermally labile.[6][10] Separation is achieved based on the analyte's polarity and interaction with the stationary phase.

Causality in HPLC Method Design: The selection of the stationary phase and detector are critical for successful analysis.

  • Reversed-Phase HPLC: This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[11] This setup is ideal for separating moderately polar to nonpolar nitrobiphenyls.

  • Detectors for HPLC:

    • UV-Vis Detector: The most common detector for HPLC, as nitroaromatic compounds exhibit strong UV absorbance, typically around 254 nm.[11][12][13] It offers good sensitivity and is cost-effective.

    • Diode Array Detector (DAD): Provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.[14]

    • Fluorescence Detector: Offers higher sensitivity for fluorescent compounds. While nitrobiphenyls are not inherently fluorescent, they can be derivatized or reduced to fluorescent species.[15]

    • Electrochemical Detector (ED): Can provide very low detection limits for electroactive compounds.[16]

    • Mass Spectrometry (MS): LC-MS and LC-MS/MS are powerful techniques that provide high sensitivity and specificity, making them ideal for trace-level quantification and confirmation of nitrobiphenyls in complex matrices.[17][18]

Visualizing the HPLC-UV Workflow:

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolution/ Dilution Sample->Dissolution Filtration Filtration Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Column HPLC Column (Separation) Autosampler->Column Pump HPLC Pump (Mobile Phase) Pump->Autosampler UVDetector UV Detector Column->UVDetector DataSystem Data System UVDetector->DataSystem Quantification Quantification DataSystem->Quantification Reporting Reporting Quantification->Reporting

Caption: A standard workflow for the analysis of nitrobiphenyl compounds using HPLC-UV.

Enhancing Performance: The Role of Sample Preparation

Effective sample preparation is crucial for achieving accurate and reproducible results, especially at trace levels.[19][20] The primary goals are to remove interfering matrix components and concentrate the analytes of interest.[21]

  • Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquids.[20]

  • Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to isolate and concentrate analytes from a liquid sample.[7][19] SPE significantly improves the quality of analysis in terms of ease and sensitivity.[2]

  • Solid Phase Micro-extraction (SPME): A solvent-free technique that is excellent for pre-concentration and requires no tedious sample preparation.[2]

Quantitative Performance Comparison

The choice of analytical method often depends on the required sensitivity and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of the discussed techniques for nitroaromatic compounds.

ParameterGC-FIDGC-ECDGC-MSHPLC-UVHPLC-FluorescenceHPLC-MS/MS
Principle Separation by volatility, detection by ionization in a flame.[6]Separation by volatility, detection of electronegative compounds.[1]Separation by volatility, detection by mass-to-charge ratio.[6]Separation by polarity, detection by UV absorbance.[6]Separation by polarity, detection of emitted light.[15]Separation by polarity, detection by mass-to-charge ratio.[17]
Limit of Detection (LOD) ~0.02 mg/mLLow ppb range[8]ng/mL to sub-ng/mL[3][22]4.0 x 10⁻⁷ mol L⁻¹ (direct)[15]2.0 x 10⁻⁷ mol L⁻¹ (after reduction)[15]Sub-ppb levels[18]
Limit of Quantitation (LOQ) ~0.06 mg/mL-0.06 - 0.09 ppm[22]--< 5 ppb[18]
Linearity (R²) >0.99Good>0.99[22]>0.998[15]->0.99[22]
Specificity Good, relies on retention time.[6]High for halogenated compounds.Excellent, provides mass spectral data for confirmation.[6][8]Good, relies on retention time and UV spectrum.[6]High, but may require derivatization.Excellent, highly specific.[17]
Robustness HighModerateHighHighModerateHigh

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating system suitability tests (SST) to ensure the analytical system is performing correctly before sample analysis.

Protocol 1: GC-MS Method for 4-Nitrobiphenyl

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: e.g., VF-WAXms (30 m x 0.32 mm, 1.0 µm film thickness).[3]

2. Chromatographic Conditions:

  • Injector Temperature: 240°C.[22]

  • Oven Temperature Program: 70°C for 4 min, then ramp at 20°C/min to 240°C and hold for 3 min.[22]

  • Carrier Gas: Helium at a flow rate of 3.0 mL/min.[22]

  • Injection Volume: 1 µL in split mode (e.g., 1:2).[22]

  • MS Ion Source: Electron Ionization (EI) at 70 eV.[22]

  • MS Quadrupole Temperature: 150°C.[22]

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 4-nitrobiphenyl.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 4-nitrobiphenyl reference standard in a suitable solvent (e.g., 1-methyl-2-pyrrolidinone) to prepare a stock solution of known concentration.[22]

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the same solvent as the standards. For complex matrices, perform an appropriate extraction (LLE or SPE).[19][20]

4. System Suitability Test (SST):

  • Inject a mid-level standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[4]

5. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations. The correlation coefficient (R²) should be ≥ 0.99.[22]

  • Accuracy: Perform spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 80-120%.

  • Precision (Repeatability): Analyze six replicate preparations of a homogeneous sample. The RSD should be within acceptable limits (typically ≤ 5%).

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: HPLC-UV Method for 2,4'-Dinitrobiphenyl

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[11]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][23]

  • Mobile Phase: A gradient of acetonitrile and water.[11]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 254 nm.[10][11]

  • Injection Volume: 10 µL.[11]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 2,4'-dinitrobiphenyl reference standard in acetonitrile to prepare a stock solution.[10][11]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.

4. System Suitability Test (SST):

  • Inject a mid-level standard solution five times.

  • The RSD of the peak area should be ≤ 2.0%.[4]

  • Other SST parameters like tailing factor and theoretical plates should also be monitored.

5. Validation Parameters:

  • Linearity: Analyze at least five concentrations. The correlation coefficient (R²) should be ≥ 0.999.[24]

  • Accuracy: Perform spike recovery studies at three levels. Recoveries should be within 98.0-102.0%.[24]

  • Precision (Repeatability): Analyze six replicate preparations. The RSD should be ≤ 1.5%.[24]

  • Specificity: Analyze a placebo and spiked placebo samples to ensure no interference at the retention time of the analyte.[24]

  • LOD & LOQ: Determine experimentally.

Conclusion

The selection of an appropriate analytical method for the detection of nitrobiphenyl compounds is a critical decision that depends on the specific analytical challenge, including the nature of the analyte, the sample matrix, and the required sensitivity. Both GC and HPLC offer robust and reliable platforms for this purpose. When coupled with mass spectrometry, these techniques provide the highest degree of sensitivity and specificity, which is often required for trace-level analysis in regulatory environments. By following the principles of method validation and employing self-validating protocols, researchers can ensure the generation of high-quality, defensible data.

References

  • Comparative analysis of analytical methods for nitroaromatic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7UgKxxt3PqpdDENSr6mChw2ozdlWMTIO6oMkIRvpQiu9bGopW1aedkspqCMPFjYCbN-vxiUJVUxstyIiAMPxew9RyB8tUz7ifU2PQ1eqcuONWrutk3avX8YoQNEJBYV4MZJUeXJDl9f1V7xmc9OCpqmzVfbpRujZLk85CcWc3eNaJI6hNfsWTT4RgENfNhiP_jVXwTViPKpunfb1-KhlejyBp]
  • Ajmal, P. Y., Bhangare, R. C., Tiwari, M., & Sahu, S. K. (2019). s Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Chromatography, 6(1), 42-51. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6_s4h0uqVaYkuFCJxs_Sg1EGIFLXD--k8qv-SNh8Cm1xzXQNUTpUxFC9Vw_TorJG_Avg5vCAEPB6YlJ_duT2PszW_pDyDRTHFsS4lfvrPTVepHARlz_ySWRU0znxlcKahoMopkBAkvEaiTfWSDDE-kuopQN1q7iROfDzPNnhnrRr9xyDgvZPADeIHH5BqSPM=]
  • Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. ResearchGate. [URL: https://www.researchgate.net/publication/228701049_Determination_of_4-Aminobiphenyl_and_4-Nitrobiphenyl_by_HPLC_with_Electrochemical_UV_Spectrophotometric_and_Fluorescent_Detection]
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. [URL: https://www.researchgate.net/publication/237691564_Determination_of_Nitroaromatic_Nitramine_and_Nitrate_Ester_Explosives_in_Water_Using_SPE_and_GC-ECD_Comparison_with_HPLC]
  • A Comparative Guide to Analytical Methods for Quantifying 2-Ethylnitrobenzene. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvG2cFQjH40Rc-cFd2Ikm0Z5H773wYHSRK7RkIRpkYOAXK7ztQFFYg0oTKiyMxLJSimq-FoCGaIo3Etp6_nO1nK23mdTfAbPFwrG8adW0K-lGYW1ZmTwdiBtBnEi0dlGwJpfSOxiP3riOjRXY42d5DkHMJIEkHsrO_F3pqlnM9z5ilo5GyisAr6B2qxOUmFx7zE4s8NjH7vln54-2pwt-EF41p3UqGEBUg5g==]
  • Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to the Validation of Analytical Methods for 2,4'-Dinitrobiphenyl. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjIyqBv2hKUdyeRF0PEJR5aocKWxtlLd0gZwgdLXCuZTZDKv50zrAQ7cIcSVJV-_GuG7l7rYLBk4yx-8KlkOEac9uL6sbbhcLftWTi08C_p0tecoFrztNnK4iAXgFVCl7WzvDtnpFrMB-E3d1JzAORcsI2h3xjSTMfHTM5ybpiargV1-vBHsdUMi2VViU2LesLovpwtducwNbPymnrWZpUqRv3reGrg0BBoGFW_BUxGA==]
  • Analytical methods for the characterization of bis(2-nitrophenyl)amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLNSvGY9gOErUpt53_foRPD39FEKBb7jey8TURnziiO5vj5ZUYn-1x0ddPGa4zY--pjLb8UubZogREa-gh-04eLMtMqdF5_s42AtscZYkuwasxgKbnddpBt9GwAk2T6RnqifT8V7CCuFlhzaH7vwY_0otTL4rlD-58Kucc1DFe8ITY_SSQwax9DTFtBNgZAv_VCDD7SyxlC-HHaZeu8JFwt_eD]
  • LC-MS Analysis of Nitrosamines on HALO® Biphenyl. HALO® Columns for Chromatography Separations. [URL: https://www.advanced-materials-tech.com/application/lc-ms-analysis-of-nitrosamines-on-halo-biphenyl/]
  • analytical methods. Agency for Toxic Substances and Disease Registry. [URL: https://www.
  • HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/228495048_HPLC_Monitoring_of_Biphenyl_Derivatives_with_UV_and_Electrochemical_Detection_Modes]
  • Sample Preparation – Chemical Analysis. Analytik Jena. [URL: https://www.analytik-jena.
  • Sample Preparation Techniques for Precision in Analysis. Phenomenex. [URL: https://www.phenomenex.com/blogs/sample-preparation-techniques-for-precision-in-analysis/]
  • Sample Preparation Techniques. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii... ResearchGate. [URL: https://www.researchgate.net/figure/GC-MS-analysis-of-nitro-compounds-SIM-oo-ers-sensitivity-and-specii-city-for_fig1_260358897]
  • Analytical Method Validation Parameters: An Updated Review. [URL: https://wjpr.net/abstract_show/14358]
  • Nitrosamines Analysis in Pharmaceuticals. Agilent. [URL: https://www.agilent.com/cs/library/applications/an-lc-ms-nitrosamines-pharma-5994-3343en-agilent.pdf]
  • ANALYTICAL METHOD VALIDATION PARAMETERS. YouTube. [URL: https://www.youtube.
  • VALIDATION OF ANALYTICAL METHODS. IKEV. [URL: https://www.ikev.
  • EPA Methods List | Analytical Testing. ElementOne Labs. [URL: https://e1lab.com/epa-methods-list/]
  • SAM Chemical Methods. US EPA. [URL: https://www.epa.gov/sam/sam-chemical-methods]
  • HPLC UV detection. Element Lab Solutions. [URL: https://www.element-lab.com/blog/hplc-uv-detection/]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • Analytical Methods. US EPA. [URL: https://www.epa.gov/fish-tech/analytical-methods]
  • How It Works: UV Detection for HPLC. LCGC International. [URL: https://www.chromatographyonline.com/view/how-it-works-uv-detection-hplc]
  • Validation of Analytical Procedures Q2(R2). ICH. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
  • Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9602058/]
  • EPA SERIES METHODS. LGC Standards. [URL: https://www.lgcstandards.com/DE/en/search?text=epa+series]
  • Important Aspects of UV Detection for HPLC. LCGC International. [URL: https://www.chromatographyonline.com/view/important-aspects-uv-detection-hplc]
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. [URL: https://pharminfo.
  • Analytical Methods Validation. [URL: https://www.zaycor.
  • Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-10729-lc-ms-nitrosamine-metformin-an10729-en.pdf]
  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7843058/]
  • Nitro compounds Analysis of aromatic and basic compounds. LabRulez GCMS. [URL: https://gcms.labrulez.com/web_documents/5221]
  • Determining Nitrosamines Using GC-MS/MS with Electron Ionization. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-10420-GC-MS-Nitrosamines-TSQ-Duo-AN10420-EN.pdf]
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/347/193/usp-1469-nitrosamine-impurities-lc-ms-mk.pdf]
  • Development and optimization of an LC-MS method for the separation of nitrosamine impurities. ResearchGate. [URL: https://www.researchgate.
  • Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. [URL: https://seejph.com/index.php/seejph/article/view/6516]

Sources

Safety Operating Guide

Guide to the Safe and Compliant Disposal of 1-Methyl-3-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Methyl-3-(4-nitrophenyl)benzene (also known as 3-Methyl-4'-nitrobiphenyl), ensuring the safety of laboratory personnel and adherence to environmental regulations. As a professional in a research and development environment, you understand that meticulous handling of chemical waste is not merely a regulatory hurdle, but a cornerstone of scientific integrity and corporate responsibility. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Hazard Assessment: Understanding the Compound

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an aromatic nitro compound, a class of chemicals that requires careful management.[1][2][3] It is identified as an aromatic amine with potential carcinogenic and mutagenic properties.[1][4] Therefore, it must be treated as a hazardous substance from the moment of its use to its final disposal.[5]

All chemical waste, especially uncharacterized byproducts of reactions involving this compound, should be presumed hazardous until proven otherwise.[5] The primary risks associated with aromatic nitro compounds include toxicity upon ingestion, inhalation, or skin contact, and potential for environmental harm if released.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 69314-47-2[1][8]
Molecular Formula C₁₃H₁₁NO₂[1][8]
Molecular Weight 213.23 g/mol [1][8]
Appearance Solid (form may vary)[9]
Hazards Potential carcinogen, mutagen.[1][4] Toxic if swallowed, inhaled, or in contact with skin.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazard profile, robust personal protective equipment is non-negotiable. The objective is to prevent any direct contact with the substance, whether in pure form or as a waste product.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. If splash contact occurs, remove gloves immediately, wash hands, and don a new pair.

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[10]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, such as bulk transfers or spill cleanup, a chemically resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection: All handling of solid this compound or solutions containing it should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

On-Site Waste Management: Segregation and Containment

Proper segregation at the point of generation is the most critical step in the disposal workflow.[12] Mixing different waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases costs.[5]

Step-by-Step Waste Collection Protocol:
  • Select the Correct Waste Container:

    • Use a designated, leak-proof container that is chemically compatible with the waste. For organic solids and solvents, glass or high-density polyethylene (HDPE) containers are appropriate.[13]

    • The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[14] Funnels should never be left in an open waste container.[14]

  • Label the Container Properly:

    • Before adding any waste, affix a hazardous waste label to the container.[14]

    • The label must include:

      • The words "Hazardous Waste".[13]

      • The full chemical name: "this compound" or "3-Methyl-4'-nitrobiphenyl". Avoid using formulas or abbreviations.[14]

      • An accurate list of all constituents and their approximate concentrations, including any solvents.[14]

      • The date when the first drop of waste was added (the "accumulation start date").[14]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound and any contaminated consumables (e.g., weighing paper, gloves, paper towels) in a dedicated solid waste container.[13]

    • Liquid Waste: Solutions containing this compound should be segregated based on the solvent. Keep halogenated and non-halogenated solvent wastes in separate containers.[5][14] Do not mix aqueous waste with solvent-based waste.[14]

    • Sharps: Any chemically contaminated sharps (needles, broken glass, pipettes) must be placed in a designated, puncture-resistant sharps container clearly labeled as containing chemical contamination.[14]

  • Store the Waste Container Safely:

    • Store waste containers in a designated satellite accumulation area within the lab.

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[12][13]

    • Keep waste containers closed at all times, except when adding waste.[14]

    • Do not overfill containers; fill to no more than 90% capacity to allow for expansion.[13]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedures cluster_disposal Institutional Disposal Pathway start Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe select_container Select Labeled, Compatible Waste Container ppe->select_container segregate Segregate Waste Stream (Solid, Liquid, Sharps) select_container->segregate add_waste Add Waste to Container (Do not exceed 90% capacity) segregate->add_waste close_container Securely Close Container add_waste->close_container store Store in Secondary Containment in Satellite Accumulation Area close_container->store request_pickup Request Waste Pickup from EHS/Safety Office store->request_pickup transport Waste Transferred by Trained Personnel to Central Storage request_pickup->transport final_disposal Transport to Licensed Waste Disposal Facility transport->final_disposal incineration Final Destruction via High-Temperature Incineration final_disposal->incineration

Caption: Workflow for the safe disposal of this compound.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Do not attempt cleanup without the appropriate PPE, including respiratory protection if necessary.

  • Containment & Cleanup:

    • For small spills of solid material, carefully cover with an absorbent material like sand or dry lime.[15] Avoid raising dust.

    • For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the spill.

    • Collect all contaminated materials using non-sparking tools and place them in a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11] All materials used for decontamination (e.g., paper towels) must also be disposed of as hazardous waste.[5]

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department immediately.

Final Disposal Pathway: From Lab to Destruction

Under no circumstances should this compound or its waste be disposed of via standard trash or drain disposal.[10][14] Evaporation is also not an acceptable method of disposal.[5][14]

The only acceptable final disposal route is through your institution's EHS office or a licensed hazardous waste management contractor.[12][13][16]

The Final Steps:
  • Waste Pickup: Once your waste container is full (or approaching the mandated accumulation time limit, often 90 days), contact your EHS department to schedule a pickup.[13]

  • Professional Handling: Trained professionals will transport the waste from your lab to a central accumulation facility.

  • Incineration: The standard and most effective method for destroying aromatic nitro compounds is high-temperature incineration.[17][18] This process occurs at a licensed facility equipped with afterburners and scrubbers to manage and neutralize harmful emissions, ensuring complete destruction of the hazardous material.[10][18]

Waste Characterization Logic

G start Waste Generated Containing This compound q_physical_state What is the physical state? start->q_physical_state is_solid Solid (powder, contaminated gloves, paper towels, etc.) q_physical_state->is_solid Solid is_liquid Liquid q_physical_state->is_liquid Liquid is_sharp Sharp (contaminated glass, needles, etc.) q_physical_state->is_sharp Sharp container_solid Place in Labeled 'Solid Hazardous Waste' Container is_solid->container_solid q_solvent_type What is the solvent? is_liquid->q_solvent_type container_sharp Place in Labeled Puncture-Resistant 'Sharps' Container is_sharp->container_sharp is_halogenated Halogenated (e.g., DCM, Chloroform) q_solvent_type->is_halogenated is_non_halogenated Non-Halogenated (e.g., Hexane, Ethyl Acetate) q_solvent_type->is_non_halogenated is_aqueous Aqueous q_solvent_type->is_aqueous container_halo Place in Labeled 'Halogenated Liquid Waste' Container is_halogenated->container_halo container_non_halo Place in Labeled 'Non-Halogenated Liquid Waste' Container is_non_halogenated->container_non_halo container_aqueous Place in Labeled 'Aqueous Hazardous Waste' Container is_aqueous->container_aqueous

Caption: Decision tree for proper segregation of chemical waste streams.

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or ecological well-being.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Chemical Waste Disposal for Laboratories. (n.d.). Specific Waste Industries. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • 40 CFR 721.875 -- Aromatic nitro compound. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • 3-Methyl-4-nitrobiphenyl. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • 3-Methyl-4'-nitrobiphenyl-4-carboxylic acid. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Safety Data Sheet - 3-Methyl-4-nitrophenol. (n.d.).
  • 1-Nitro-3-[(4-nitrophenyl)methyl]benzene. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • 4-Nitrobiphenyl. (n.d.). Grokipedia. Retrieved from [Link]

  • Production, Import/Export, Use, and Disposal of Dinitrobenzenes. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (n.d.). Office of Research, University of Southern California. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Nitrobenzene - Incident management. (n.d.). GOV.UK. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Methyl-3-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Assessment

1-Methyl-3-(4-nitrophenyl)benzene is an aromatic nitro compound. Compounds in this class are treated as hazardous due to potential health risks. The presence of the nitro group significantly impacts the molecule's reactivity and toxicology.

Anticipated Hazards:

  • Toxicity: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] They may cause damage to organs through prolonged or repeated exposure.[1][2]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[3]

  • Allergic Reactions: Some related compounds may cause allergic skin reactions.[4]

  • Methemoglobinemia: A potential health effect from exposure to some aromatic nitro compounds is the formation of methemoglobin, which impairs the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (a blueish discoloration of the skin).[5]

Before beginning any work, a thorough risk assessment should be conducted to identify specific hazards associated with the planned experiment and to implement appropriate control measures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure.[6]

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[4][6] Provides primary protection against splashes and dust.
Face ShieldRecommended when there is a significant risk of splashing, dust generation, or energetic reactions.[7] Worn in conjunction with safety goggles for full-face protection.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for short-term protection against incidental contact.[6][8] Always inspect gloves for tears or degradation before use and change them immediately upon contamination. For prolonged contact, consult glove manufacturer data for breakthrough times.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[6]
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[6][7]

dot

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Handling Handling the Compound cluster_Post_Handling Post-Handling Protocol Assess_Risk Assess Experiment-Specific Risks Select_PPE Select Appropriate PPE (Table 1) Assess_Risk->Select_PPE Based on Hazards Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE in Correct Sequence Inspect_PPE->Don_PPE Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle this compound Work_in_Hood->Handle_Compound Doff_PPE Doff PPE in Designated Area Handle_Compound->Doff_PPE Dispose_Consumables Dispose of Contaminated Consumables Doff_PPE->Dispose_Consumables Wash_Hands Wash Hands Thoroughly Dispose_Consumables->Wash_Hands

Caption: Workflow for PPE selection, use, and disposal.

Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[1][4][9][10][11][12]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.

Handling:

  • Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure to prevent the generation of airborne dust.

  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust or vapors.[9][10]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory or when handling the chemical.[9][11]

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment after use.

  • Doffing PPE: Remove PPE in a designated area to prevent cross-contamination. Contaminated gloves should be removed without touching the outer surface with bare hands.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][10]

  • Laundry: Contaminated lab coats should be laundered separately from personal clothing.[9][10]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Minor Spill (Solid):

  • Alert Personnel: Alert others in the immediate vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • PPE: Wear appropriate PPE, including respiratory protection.

  • Clean-up: Carefully sweep or scoop up the solid material, avoiding dust generation.[9][10] Place the material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Major Spill:

  • Evacuate: Evacuate the immediate area and alert laboratory management and safety personnel.

  • Isolate: Close doors to the affected area.

  • Professional Clean-up: A major spill should be handled by trained emergency response personnel.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1][14]

Waste Segregation and Collection:

  • Identify Waste: Identify all waste streams containing the compound, including pure chemical, reaction mixtures, and contaminated materials (e.g., gloves, weighing papers, pipette tips).[14]

  • Containerization: Use a designated, properly labeled, and sealed waste container for all hazardous waste.[14] The label should clearly indicate "Hazardous Waste" and the chemical contents.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

Disposal Procedure:

  • Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste through a licensed environmental contractor.

  • Incineration: The preferred method of disposal for nitrophenolic compounds is controlled incineration.[15]

dot

Disposal_Plan Start Generation of Waste Containing This compound Segregate Segregate as Hazardous Waste Start->Segregate Identify all contaminated materials Containerize Place in Labeled, Sealed Container Segregate->Containerize Prevent mixing with other waste Store Store in Satellite Accumulation Area Containerize->Store Away from incompatible materials Arrange_Pickup Arrange for Pickup by Licensed Contractor Store->Arrange_Pickup Follow institutional protocols Incinerate Controlled Incineration by Disposal Facility Arrange_Pickup->Incinerate Ensure proper disposal

Caption: Step-by-step hazardous waste disposal plan.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2024). Safety Data Sheet: p-NITROPHENOL EXTRA PURE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Nitro-3-[(4-nitrophenyl)methyl]benzene. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-. Retrieved from [Link]

Sources

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